molecular formula C9H8O3 B092130 2-(4-Methoxyphenyl)-2-oxoacetaldehyde CAS No. 1076-95-5

2-(4-Methoxyphenyl)-2-oxoacetaldehyde

Cat. No.: B092130
CAS No.: 1076-95-5
M. Wt: 164.16 g/mol
InChI Key: LNZBSIXPXJKKDF-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-oxoacetaldehyde is an organic compound with the molecular formula C9H8O3 . It features a methoxyphenyl group attached to a 2-oxoacetaldehyde functional group, a structure that is often of interest in organic synthesis and medicinal chemistry research as a building block or intermediate. The compound's SMILES notation is COC1=CC=C(C=C1)C(=O)C=O , and its InChIKey is LNZBSIXPXJKKDF-UHFFFAOYSA-N . Researchers can utilize this InChIKey for reliable structure identification in databases and computational studies. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenyl)-2-oxoacetaldehyde
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InChI

InChI=1S/C9H8O3/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZBSIXPXJKKDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061474
Record name Benzeneacetaldehyde, 4-methoxy-.alpha.-oxo-
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Molecular Weight

164.16 g/mol
Source PubChem
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CAS No.

1076-95-5
Record name (4-Methoxyphenyl)glyoxal
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Record name 4-Methoxyphenylglyoxal
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Record name 4-Methoxyphenylglyoxal
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Record name Benzeneacetaldehyde, 4-methoxy-.alpha.-oxo-
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Record name Benzeneacetaldehyde, 4-methoxy-.alpha.-oxo-
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Record name 2-(4-methoxyphenyl)-2-oxoacetaldehyde
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Record name (4-METHOXYPHENYL)GLYOXAL
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Methoxyphenyl)-2-oxoacetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Strategic Importance and Synthetic Overview

2-(4-Methoxyphenyl)-2-oxoacetaldehyde, commonly known as 4-methoxyphenylglyoxal, is a pivotal building block in modern organic and medicinal chemistry. Its 1,2-dicarbonyl functionality serves as a versatile synthon for the construction of a wide array of heterocyclic compounds, which are core scaffolds in many pharmaceutical agents and biologically active molecules.[1][2][3] This guide provides a comprehensive, field-proven methodology for the synthesis of this valuable intermediate.

While the direct conversion of p-anisaldehyde to the target glyoxal presents significant chemical challenges due to the high reactivity of the aldehyde proton, this whitepaper details the industry-standard and most efficient synthetic route: the selenium dioxide-mediated oxidation of 4-methoxyacetophenone. This approach is robust, well-documented, and offers high yields of the desired product. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss critical process parameters for successful and reproducible synthesis.

The Core Strategy: Riley Oxidation of an α-Methylene Group

The synthesis of aryl glyoxals from their corresponding aryl methyl ketones is a classic transformation most effectively achieved via the Riley oxidation.[4][5] This reaction utilizes selenium dioxide (SeO₂) to selectively oxidize a methylene or methyl group positioned alpha (α) to a carbonyl functionality, yielding a 1,2-dicarbonyl compound.[5]

Causality of the Synthetic Choice: A direct, single-step oxidation of p-anisaldehyde to this compound is synthetically unfeasible under standard conditions. The formyl proton of the aldehyde group is highly susceptible to oxidation, which would preferentially lead to the formation of the corresponding carboxylic acid (anisic acid). The Riley oxidation of the readily available precursor, 4-methoxyacetophenone, circumvents this issue by targeting the chemically distinct α-methyl group, making it the superior and most logical pathway.

The Reaction Mechanism: A Stepwise View

The authoritative mechanism for the selenium dioxide oxidation of a ketone proceeds through several key stages, ensuring the specific formation of the α-diketone.[4][6]

  • Enolization: The reaction is initiated by the acid- or base-catalyzed tautomerization of the ketone (4-methoxyacetophenone) to its more nucleophilic enol form.

  • Electrophilic Attack: The enol attacks the electrophilic selenium center of selenium dioxide (or its hydrated form, selenious acid).

  • Rearrangement & Elimination: A sequence of proton transfers and rearrangements occurs, leading to an intermediate β-ketoseleninic acid.[4][6] This intermediate readily eliminates water and elemental selenium (a key observable of the reaction progress) to afford the final 1,2-dicarbonyl product.

The overall transformation is visually summarized in the workflow below.

G cluster_main Overall Synthetic Workflow Start 4-Methoxyacetophenone Reagent Selenium Dioxide (SeO2) Aqueous Dioxane, Reflux Start->Reagent Product 2-(4-Methoxyphenyl)- 2-oxoacetaldehyde Reagent->Product

Figure 1: High-level workflow for the synthesis of the target glyoxal.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield. All operations involving selenium dioxide must be performed in a certified chemical fume hood due to its high toxicity.[7]

Materials and Equipment
  • Reagents:

    • 4-Methoxyacetophenone (≥98%)

    • Selenium Dioxide (SeO₂, ≥99%)

    • 1,4-Dioxane (Anhydrous)

    • Deionized Water

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating mantle

    • Thermometer

    • Buchner funnel and filtration apparatus

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and thermometer, add 4-methoxyacetophenone (15.0 g, 0.1 mol).

  • Solvent Addition: Add 1,4-dioxane (100 mL) and deionized water (2.0 mL) to the flask. Stir the mixture until the ketone is fully dissolved.

  • Reagent Addition: Carefully add selenium dioxide (12.2 g, 0.11 mol, 1.1 eq) to the solution in portions. Caution: Selenium dioxide is highly toxic. Handle with appropriate personal protective equipment (PPE).

  • Heating and Reflux: Heat the reaction mixture to reflux (approximately 90-100°C) with vigorous stirring. A black precipitate of elemental selenium will begin to form as the reaction progresses.[8]

  • Reaction Monitoring: Maintain the reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up - Selenium Removal: After completion, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite in a Buchner funnel to remove the black selenium precipitate. Wash the filter cake with a small amount of dioxane.

  • Solvent Removal: Combine the filtrate and washings. Remove the bulk of the dioxane solvent under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining residue to a separatory funnel. Add ethyl acetate (150 mL) and deionized water (100 mL). Shake vigorously and allow the layers to separate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound as a yellowish oil.

  • Purification (Optional): For highest purity, the crude product can be purified by vacuum distillation or column chromatography on silica gel.

Data Presentation and Expected Outcomes

The following table summarizes the key quantitative parameters for this synthesis, providing a benchmark for expected results.

ParameterValueRationale / Notes
Starting Material 4-MethoxyacetophenonePrecursor with the required carbon skeleton.
Oxidizing Agent Selenium Dioxide (SeO₂)Highly selective for α-methylene oxidation.[5]
Molar Ratio (SeO₂:Ketone) 1.1 : 1.0A slight excess of SeO₂ ensures complete conversion.
Solvent System 1,4-Dioxane / H₂ODioxane is an excellent solvent; water facilitates the reaction.[9]
Reaction Temperature 90 - 100 °C (Reflux)Provides sufficient energy to overcome the activation barrier.
Typical Reaction Time 4 - 6 hoursMonitorable by TLC for endpoint determination.
Expected Yield 75 - 85%Represents a typical outcome for this class of reaction.

Mechanistic and Workflow Visualization

To further clarify the process, the following diagrams illustrate the key mechanistic steps and the logical flow of the experimental procedure.

G cluster_mech Simplified Riley Oxidation Mechanism Ketone Ketone Enol Enol Tautomer Ketone->Enol Tautomerization Adduct Selenium Adduct Intermediate Enol->Adduct + SeO2 Product 1,2-Dicarbonyl (Glyoxal) Adduct->Product Elimination of Se + H2O

Figure 2: A conceptual diagram of the Riley oxidation mechanism.

G cluster_workflow Experimental Protocol Flow A 1. Charge Flask: Ketone + Dioxane/H2O B 2. Add SeO2 A->B C 3. Heat to Reflux (4-6 hours) B->C D 4. Cool & Filter (Remove Se) C->D E 5. Evaporate Solvent D->E F 6. Liquid-Liquid Extraction E->F G 7. Dry & Concentrate F->G H 8. Purify Product G->H

Figure 3: Step-by-step experimental workflow visualization.

Conclusion and Forward Outlook

The synthesis of this compound is most reliably and efficiently accomplished through the selenium dioxide-mediated Riley oxidation of 4-methoxyacetophenone. This technical guide provides the foundational knowledge, mechanistic insight, and a detailed, actionable protocol necessary for researchers and drug development professionals to successfully prepare this key synthetic intermediate. The robust nature of this transformation, coupled with its high yield, solidifies its place as the preferred method in the field. Mastery of this protocol enables chemists to access a wide range of complex heterocyclic structures essential for advancing pharmaceutical research and development.

References

  • Riley oxidation - Wikipedia. Wikipedia. [Link]

  • 2.O1 Organic Synthesis – A. Armstrong - 2003-2004. University of Oxford. [Link]

  • Reaction | Use And Mechanism of Selenium dioxide | SeO2. (Video) YouTube. [Link]

  • Oxidation of Unsymmetrical Ketones using Selenium Dioxide. Chemistry Stack Exchange. [Link]

  • Arylglyoxals in Synthesis of Heterocyclic Compounds. Chemical Reviews. [Link]

  • Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. ResearchGate. [Link]

  • Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. RSC Publishing. [Link]

  • Liquid phase oxidation of acetophenone to phenylglyoxal by selenium dioxide alone or with aqueous nitric acid. ResearchGate. [Link]

  • Oxidation of organic compounds.
  • Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. NIH National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to the Formation of 2-(4-Methoxyphenyl)-2-oxoacetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the primary chemical mechanisms for the formation of 2-(4-methoxyphenyl)-2-oxoacetaldehyde, a valuable α-keto aldehyde intermediate in organic synthesis. The document focuses on the most robust and widely documented method: the Riley oxidation of 4-methoxyacetophenone using selenium dioxide (SeO₂). We will dissect the reaction mechanism, provide a detailed and validated experimental protocol, and explore the causal factors influencing reaction outcomes. Alternative, less-established pathways, including dimethyl sulfoxide (DMSO)-based oxidations and degradation of natural polymers, are also briefly discussed to provide a complete academic context. The guide is designed to equip researchers with both the theoretical understanding and practical knowledge required to successfully synthesize and utilize this important chemical building block.

Introduction: The Significance of Aryl Glyoxals

Aryl glyoxals, characterized by an aromatic ring attached to a 1,2-dicarbonyl moiety (an aldehyde and a ketone), are highly versatile intermediates in medicinal chemistry and synthetic organic chemistry. The dual electrophilic nature of the adjacent carbonyl groups allows for a rich variety of chemical transformations, making them key precursors for the synthesis of numerous heterocyclic compounds, pharmaceutical agents, and specialty chemicals.

This compound, also known as 4-methoxyphenylglyoxal, is of particular interest. The presence of the electron-donating methoxy group on the phenyl ring modulates the reactivity of the carbonyl centers and imparts specific properties to its derivatives. Understanding its formation is crucial for leveraging its synthetic potential. This guide offers an in-depth exploration of its primary synthesis route, grounded in established chemical principles and validated experimental data.

The Primary Synthetic Pathway: Riley Oxidation of 4-Methoxyacetophenone

The most reliable and frequently cited method for the synthesis of this compound is the Riley oxidation of the corresponding aryl methyl ketone, 4-methoxyacetophenone.[1][2] This reaction, first reported by Harry Lister Riley in 1932, utilizes selenium dioxide (SeO₂) to selectively oxidize an α-methylene or methyl group adjacent to a carbonyl to afford a 1,2-dicarbonyl compound.[2][3]

Mechanistic Deep Dive

The efficacy of the Riley oxidation hinges on the activation of the α-carbon by the adjacent carbonyl group. The electron-withdrawing nature of the ketone facilitates the formation of an enol tautomer, which is the key nucleophilic species that initiates the reaction. The electron-donating 4-methoxy group further stabilizes the enol intermediate, making 4-methoxyacetophenone a particularly suitable substrate.

The mechanism proceeds through several well-established steps:[2][4][5]

  • Enolization: The substrate, 4-methoxyacetophenone, undergoes keto-enol tautomerization in the reaction medium to form its enol isomer.

  • Electrophilic Attack: The electron-rich double bond of the enol attacks the electrophilic selenium atom of selenium dioxide (in its hydrated form, selenous acid, H₂SeO₃).

  • Dehydration & Rearrangement: A sequence of proton transfers and the elimination of a water molecule leads to the formation of a key β-ketoseleninic acid intermediate.

  • Hydration: A molecule of water attacks the α-carbon.

  • Elimination: The final step involves the elimination of elemental selenium (Se, a red precipitate) and a second molecule of water to yield the final 1,2-dicarbonyl product, this compound.

Riley_Oxidation_Mechanism

Causality in Experimental Design

The choice of reaction parameters is critical for achieving high yield and purity.

  • Solvent: 1,4-Dioxane is commonly used as it is relatively inert and has a suitable boiling point (101 °C) for the reaction, which often requires heating.[4] Ethanol or acetic acid can also be employed.[1] Using acetic acid may sometimes halt the reaction at an intermediate alcohol stage due to ester formation.[3]

  • Temperature: The reaction is typically conducted at reflux (e.g., 100-120 °C) to overcome the activation energy for the initial enolization and subsequent steps.[4][6]

  • Stoichiometry: While a stoichiometric amount of SeO₂ can be used, modern protocols often favor a catalytic amount of selenium dioxide along with a co-oxidant like tert-butyl hydroperoxide (TBHP).[1][3] This approach is more efficient, minimizes the use of toxic selenium compounds, and simplifies the purification process by avoiding large amounts of solid selenium byproduct.[3]

Validated Experimental Protocol: Synthesis via Riley Oxidation

This protocol is adapted from established procedures for the Riley oxidation of aryl ketones.[4][7] It is designed as a self-validating system, incorporating purification and confirmation steps.

Materials and Equipment
Reagent/EquipmentDetails
4-Methoxyacetophenone98%+ purity
Selenium Dioxide (SeO₂)99%+ purity
1,4-DioxaneAnhydrous
Diethyl EtherAnhydrous
Celite® or Diatomaceous EarthFiltration aid
Silica GelFor column chromatography (230-400 mesh)
Pressure Tube or Round Bottom FlaskWith reflux condenser
Magnetic Stirrer with Hotplate-
Rotary Evaporator-
Chromatography Column-
Step-by-Step Methodology

Warning: Selenium compounds are highly toxic and possess a strong, unpleasant odor. All operations must be conducted within a certified fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]

  • Reaction Setup: To a 50 mL pressure tube, add 4-methoxyacetophenone (1.50 g, 10.0 mmol, 1.0 eq) and 1,4-dioxane (20 mL).

  • Reagent Addition: Add selenium dioxide (1.22 g, 11.0 mmol, 1.1 eq) to the solution in one portion at room temperature.

  • Heating: Securely seal the pressure tube and place it on a hotplate stirrer. Heat the suspension to 100 °C with vigorous stirring. A red or black precipitate of elemental selenium will begin to form.

  • Reaction Monitoring: Maintain the temperature and stirring for 7-12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by carefully taking an aliquot from the reaction mixture.

  • Cooling and Dilution: Once the reaction is complete (or after 12 hours), cease heating and allow the mixture to cool to room temperature. Dilute the dark suspension with 50 mL of diethyl ether.

  • Filtration (Work-up): Prepare a short plug of Celite® in a Büchner funnel. Filter the reaction mixture through the Celite® to remove the precipitated elemental selenium. Wash the Celite® pad with additional diethyl ether (2 x 20 mL) to ensure all product is collected.

  • Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil or solid.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.

Workflow

Alternative Formation Mechanisms: A Brief Overview

While the Riley oxidation is the most direct route, other chemical transformations can theoretically yield aryl glyoxals. These are less common for this specific target but are relevant for a comprehensive understanding.

  • DMSO-Based Oxidations: Reagents like the Swern or Moffatt-Pfitzner oxidation systems, which use activated dimethyl sulfoxide (DMSO), are powerful tools for converting alcohols to aldehydes and ketones.[8] While not typically used for direct α-oxidation of ketones, they could be employed to oxidize a precursor like 2-hydroxy-1-(4-methoxyphenyl)ethan-1-one to the desired glyoxal. These methods offer the advantage of being metal-free but require cryogenic temperatures and careful handling of reagents.[8]

  • Oxidative Degradation of Lignin: Lignin, a complex aromatic biopolymer, is primarily composed of hydroxyphenylpropanoid units.[9] Oxidative depolymerization of lignin is a known industrial process for producing valuable aromatic chemicals, most notably vanillin (4-hydroxy-3-methoxybenzaldehyde).[10][11] While the 4-methoxyphenyl moiety is a structural component of lignin, the formation of the specific glyoxal product, this compound, is not a primary or high-yield outcome of typical lignin oxidation processes.[10][12]

Conclusion

The formation of this compound is most effectively and reliably achieved through the Riley oxidation of 4-methoxyacetophenone. This method is well-understood, with a clearly defined mechanism involving the oxidation of the α-methyl group by selenium dioxide. The protocol is robust, and with careful execution—particularly regarding the handling of toxic selenium reagents—it provides good yields of the desired α-keto aldehyde. While other oxidative strategies exist in organic chemistry, they represent less direct or less documented pathways for this specific transformation. For researchers and drug development professionals, mastering the Riley oxidation provides a dependable and powerful tool for accessing this versatile synthetic intermediate.

References

  • Riley oxidation. (n.d.). Grokipedia.
  • Riley Oxidation. (n.d.). NROChemistry.
  • Riley oxidation. (n.d.). In Wikipedia.
  • Mondal, M., et al. (2017). Oxidation of lignin and lignin β-O-4 model compounds via activated dimethyl sulfoxide. Green Chemistry.
  • Riley Oxidation. (2022, March 12). YouTube.
  • Ptaszek, M. (2020). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Molecules.
  • Tarasov, D., et al. (2018). Catalytic Oxidation of Lignins into the Aromatic Aldehydes: General Process Trends and Development Prospects. MDPI.
  • Dimethyl sulfoxide, DMSO. (n.d.). Organic Chemistry Portal.
  • Figueiredo, P., et al. (2017). Added-Value Chemicals from Lignin Oxidation. MDPI.
  • Ralph, J., et al. (2004). Lignins: Natural polymers from oxidative coupling of 4-hydroxyphenylpropanoids. Phytochemistry Reviews.
  • Li, X., et al. (2021). Valorization of lignin components into gallate by integrated biological hydroxylation, O-demethylation, and aryl side-chain oxidation. Science Advances.
  • Riley, H. L. (1934). Oxidation of organic compounds. Google Patents (US1955890A).
  • Oae, S., et al. (1970). Some Researches on the Chemistry of Dimethyl Sulfoxide and Related Compounds. Bulletin of the Institute for Chemical Research, Kyoto University.
  • Młochowski, J., et al. (2008). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules.
  • Moffett, R. B., & Shriner, R. L. (1941). Acetophenone, ω-methoxy-. Organic Syntheses.
  • 4'-Methoxyacetophenone synthesis. (n.d.). ChemicalBook.
  • Synthesis of (2-Methoxyphenyl)glyoxal. (n.d.). PrepChem.com.
  • Selenium dioxide (SeO₂) - Riley oxidation. (n.d.). AdiChemistry.

Sources

spectroscopic data of 2-(4-Methoxyphenyl)-2-oxoacetaldehyde (¹H NMR, ¹³C NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 2-(4-Methoxyphenyl)-2-oxoacetaldehyde

This compound, with the molecular formula C₉H₈O₃ and a molecular weight of 164.16 g/mol , is an aromatic α-ketoaldehyde.[1][2] Its structure features a p-methoxyphenyl group attached to a glyoxal moiety. This unique arrangement of a ketone and an aldehyde functional group in conjugation with an aromatic ring dictates its chemical reactivity and makes its precise characterization essential for its use in research and development. Spectroscopic analysis provides the definitive structural confirmation and purity assessment required for its application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. Both ¹H and ¹³C NMR are necessary for a complete assignment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The expected chemical shifts are influenced by the electron-withdrawing effects of the two carbonyl groups and the electron-donating methoxy group.

Proton Assignment Predicted Chemical Shift (δ) ppm Multiplicity Integration
Aldehydic Proton (-CHO)9.5 - 10.5Singlet (s)1H
Aromatic Protons (ortho to carbonyl)7.9 - 8.2Doublet (d)2H
Aromatic Protons (ortho to methoxy)6.9 - 7.2Doublet (d)2H
Methoxy Protons (-OCH₃)3.8 - 4.0Singlet (s)3H

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will identify all unique carbon atoms in the molecule. The carbonyl carbons are expected to be significantly downfield.

Carbon Assignment Predicted Chemical Shift (δ) ppm
Ketone Carbonyl (C=O)190 - 200
Aldehyde Carbonyl (CHO)185 - 195
Aromatic C (quaternary, attached to C=O)128 - 135
Aromatic C (quaternary, attached to -OCH₃)160 - 165
Aromatic CH (ortho to C=O)130 - 135
Aromatic CH (ortho to -OCH₃)114 - 118
Methoxy Carbon (-OCH₃)55 - 60

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures.

Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a single-pulse experiment with a 90° pulse.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a relaxation delay of 1-2 seconds.

    • Collect a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Use a longer relaxation delay (2-5 seconds) due to the longer relaxation times of quaternary carbons.

    • Collect a larger number of scans (e.g., 1024 or more) to obtain adequate signal intensity.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Expected IR Absorption Bands

The IR spectrum of this compound is expected to show strong absorptions corresponding to the C=O bonds of the ketone and aldehyde, as well as vibrations from the aromatic ring and ether linkage.

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aldehydic C-H Stretch2800 - 2900 and 2700 - 2800Weak (often two bands)
Aliphatic C-H Stretch (-OCH₃)2950 - 2980Medium
Ketone C=O Stretch1680 - 1700Strong
Aldehyde C=O Stretch1700 - 1720Strong
Aromatic C=C Stretch1580 - 1610Medium-Strong
C-O-C Stretch (Ether)1240 - 1280 (asymmetric) and 1020 - 1060 (symmetric)Strong
Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient method for acquiring IR spectra of solid or liquid samples.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean.

    • Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid this compound onto the ATR crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • Label the significant peaks in the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure.

Predicted Mass Spectrum Data

For this compound (MW = 164.16), the molecular ion peak ([M]⁺) is expected at m/z 164.[3] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Key Predicted Adducts for HRMS:

  • [M+H]⁺: 165.05463

  • [M+Na]⁺: 187.03657

Predicted Fragmentation Pathway

The fragmentation of the molecule is driven by the stability of the resulting ions. A primary fragmentation is the cleavage of the bond between the two carbonyl groups (α-cleavage), leading to a stable acylium ion.

Caption: Predicted primary fragmentation of this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Use a direct infusion method, introducing the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Set the mass spectrometer to operate in positive ion mode to detect [M+H]⁺ and [M+Na]⁺ adducts.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

    • For fragmentation analysis, perform a tandem MS (MS/MS) experiment by selecting the molecular ion (e.g., m/z 165) as the precursor ion and applying collision-induced dissociation (CID) to generate fragment ions.

Summary and Workflow

The comprehensive characterization of this compound requires a multi-technique approach. The following workflow ensures a thorough and validated analysis.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation synthesis Synthesize and purify This compound ir IR Spectroscopy (Functional Group ID) synthesis->ir ms Mass Spectrometry (Molecular Weight & Fragmentation) synthesis->ms nmr NMR Spectroscopy (¹H and ¹³C for Structure) synthesis->nmr validation Correlate all spectral data to confirm structure and purity ir->validation ms->validation nmr->validation

Caption: Experimental workflow for spectroscopic characterization.

By following these detailed protocols and interpretive guidelines, researchers can confidently acquire and analyze the spectroscopic data for this compound, ensuring the quality and integrity of their scientific work.

References

  • Ahuja, M., et al. (2012). Recent advances in the discovery and engineering of polyketide synthase-nonribosomal peptide synthetase hybrid metabolic pathways.Biotechnology and Applied Biochemistry, 59(1), 1-15. Available at: [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0029686). Available at: [Link]

  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 500 MHz, D₂O, predicted) (HMDB0029686). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-((4-Methoxyphenyl)methoxy)acetaldehyde. PubChem Compound Database. Available at: [Link]

  • Royal Society of Chemistry. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives.... Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Structural elucidation, total synthesis and cytotoxic activity of effphenol A. Available at: [Link]

  • Shao, C., et al. (2018). Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones. Chemical Communications, 54(80), 11306-11309. Available at: [Link]

  • PubChemLite. (n.d.). This compound (C9H8O3). Available at: [Link]

Sources

physicochemical properties of 2-(4-Methoxyphenyl)-2-oxoacetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Methoxyphenyl)-2-oxoacetaldehyde

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic characteristics, and chemical behavior of this compound (also known as 4-methoxyphenylglyoxal). As a bifunctional α-ketoaldehyde, this compound serves as a versatile intermediate in organic synthesis and holds potential for applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental insights, data interpretation, and safety protocols grounded in established scientific principles. We will explore its structural identification through spectroscopic methods, propose a robust synthetic pathway, and discuss its reactivity profile. All quantitative data is summarized for clarity, and key workflows are visualized to facilitate experimental design and execution.

Chemical Identity and Core Physical Properties

This compound is an aromatic organic compound characterized by a phenyl ring substituted with a methoxy group, directly attached to a glyoxal moiety.[1][2][3] This unique structure, containing both a ketone and an aldehyde functional group in conjugation with an aromatic system, dictates its chemical reactivity and physical properties.

The compound is identified by the following key descriptors:

  • IUPAC Name: this compound[1]

  • CAS Number: 1076-95-5[1][2][4]

  • Molecular Formula: C₉H₈O₃[1][2][4]

  • Molecular Weight: 164.16 g/mol [1][2]

  • Canonical SMILES: COC1=CC=C(C=C1)C(=O)C=O[2][3]

  • InChIKey: LNZBSIXPXJKKDF-UHFFFAOYSA-N[3]

The presence of the polar carbonyl groups and the largely nonpolar methoxyphenyl group results in moderate polarity. While specific experimental data on properties like melting and boiling points are not widely published, estimations can be derived from its structure and comparison to analogous compounds. The compound also exists in a hydrated form, this compound hydrate (CAS: 16208-17-6), where the aldehyde group is present as a geminal diol.[5]

Table 1: Summary of Physicochemical Properties

PropertyValue / DescriptionSource(s)
CAS Number 1076-95-5[1][2][4]
Molecular Formula C₉H₈O₃[1][2][4]
Molecular Weight 164.16 g/mol [1][2]
Monoisotopic Mass 164.04735 Da[3]
Appearance Expected to be a light yellow solid or oil.Inferred
Predicted XlogP 1.8[3]
Hydrated Form CAS 16208-17-6[5]

Spectroscopic and Spectrometric Characterization

Accurate structural elucidation is paramount for any chemical entity. The following sections detail the expected spectroscopic signatures for this compound, providing a basis for its unambiguous identification.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides precise information about the electronic environment of hydrogen atoms. For this compound, dissolved in a standard solvent like CDCl₃, the spectrum is expected to show distinct signals corresponding to the aromatic, aldehydic, and methoxy protons.

  • Aldehydic Proton (CHO): A singlet is expected around 9.5-10.5 ppm. This downfield shift is characteristic of aldehyde protons, and it appears as a singlet because there are no adjacent protons to couple with.

  • Aromatic Protons (C₆H₄): The para-substituted aromatic ring will exhibit a classic AA'BB' system. Two doublets are expected: one for the protons ortho to the methoxy group (approx. 6.9-7.2 ppm) and another for the protons ortho to the keto-aldehyde group (approx. 7.8-8.1 ppm).

  • Methoxy Protons (OCH₃): A sharp singlet corresponding to the three equivalent protons of the methoxy group is anticipated around 3.8-4.0 ppm.

¹³C NMR Spectroscopy

Carbon NMR provides insight into the carbon skeleton.

  • Carbonyl Carbons (C=O): Two distinct signals are expected in the highly deshielded region of the spectrum (185-205 ppm), corresponding to the aldehydic and ketonic carbons.

  • Aromatic Carbons: Four signals for the aromatic carbons are expected, with the methoxy-substituted carbon appearing around 160-165 ppm and the carbonyl-substituted carbon around 130-135 ppm. The other two signals for the ortho and meta carbons will appear in the typical aromatic region of 114-130 ppm.

  • Methoxy Carbon (OCH₃): A signal for the methoxy carbon is expected around 55-60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present. The most prominent features will be the carbonyl stretching vibrations.

  • C=O Stretching: Due to the adjacent nature of the two carbonyl groups, two distinct stretching bands are expected. These correspond to the symmetric and asymmetric stretching modes and typically appear in the region of 1680-1725 cm⁻¹ . The conjugation with the aromatic ring will shift these frequencies to a lower wavenumber compared to saturated analogs.

  • Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.

  • C-O Stretching: A strong band corresponding to the aryl-alkyl ether linkage of the methoxy group is expected around 1250-1300 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric).

  • Aldehydic C-H Stretching: Two weak bands may be visible around 2720 cm⁻¹ and 2820 cm⁻¹ (a Fermi doublet), which are characteristic of the C-H bond of an aldehyde.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the compound's structure.

  • Molecular Ion Peak (M⁺): The molecular ion peak will appear at an m/z ratio corresponding to the molecular weight of the compound, 164.16.

  • Key Fragmentation Pathways: The primary fragmentation is expected to be the α-cleavage, leading to the loss of the formyl radical (•CHO, 29 Da) or the methoxyphenylcarbonyl radical. The most characteristic fragment would be the formation of the 4-methoxybenzoyl cation at m/z 135 , which is a highly stable acylium ion. This would likely be the base peak in the spectrum. Another significant fragment could be observed at m/z 107 from the loss of a carbonyl group from the m/z 135 fragment.

G M Molecular Ion [C₉H₈O₃]⁺˙ m/z = 164 P1 4-Methoxybenzoyl Cation [C₈H₇O₂]⁺ m/z = 135 (Base Peak) M->P1 -29 Da F1 Loss of •CHO (Formyl Radical) F2 Loss of CO (Carbon Monoxide) P2 4-Methoxyphenyl Cation [C₇H₇O]⁺ m/z = 107 P1->P2 -28 Da

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Synthesis and Purification Protocol

While numerous specific synthetic routes may exist, a common and reliable method to prepare α-ketoaldehydes is through the oxidation of the corresponding α-methyl ketone. Here, we propose a protocol based on the selenium dioxide (SeO₂) oxidation of 4'-methoxyacetophenone.

Causality: Selenium dioxide is a well-established reagent for the selective oxidation of the α-methyl group of a ketone to an aldehyde. The reaction proceeds via an enol intermediate, followed by an ene reaction and subsequent elimination, reliably yielding the desired 1,2-dicarbonyl compound.

Experimental Workflow: Oxidation of 4'-Methoxyacetophenone

Caption: Workflow for the synthesis and purification of the target compound.

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4'-methoxyacetophenone (1.0 eq) in a 95:5 mixture of dioxane and water.

  • Reagent Addition: Add selenium dioxide (1.1 eq) to the solution. Caution: Selenium compounds are toxic. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. A black precipitate of elemental selenium will form. Filter the mixture through a pad of Celite® to remove the selenium, washing the pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by saturated sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure this compound.

  • Validation: Confirm the identity and purity of the final product using the spectroscopic methods detailed in Section 2.0.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by its two adjacent carbonyl groups.

  • Aldehyde Reactivity: The aldehyde is generally more electrophilic than the ketone and will be the primary site for nucleophilic attack. It will readily undergo reactions such as Wittig olefination, cyanohydrin formation, and reductive amination.

  • Ketone Reactivity: The ketone can also react with strong nucleophiles, though it is sterically more hindered and electronically less reactive than the aldehyde.

  • Enolization: The aldehydic proton is not acidic. However, the molecule can potentially undergo enolization towards the ketone under basic conditions, although this is less favorable than direct nucleophilic addition.

  • Stability: The compound should be stored in a cool, dry, and well-ventilated place, preferably under an inert atmosphere, as aldehydes can be susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air.[6] Its hydrate form is often more stable for storage.[5]

Safety, Handling, and Storage

As a reactive dicarbonyl compound, proper safety precautions are essential.

  • Hazard Identification: The compound and its hydrate are classified as irritants.[5]

    • H315: Causes skin irritation.[5][7]

    • H319: Causes serious eye irritation.[5][7]

    • H335: May cause respiratory irritation.[5][7]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[6][8] All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[8][9]

  • Handling: Avoid contact with skin, eyes, and clothing.[8][9] Do not breathe dust or vapors.[6] Keep away from sources of ignition and incompatible materials such as strong oxidizing agents and strong bases.

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated area.[6][9] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at low temperatures is recommended.

Potential Applications

The unique bifunctional nature of this compound makes it a valuable building block in organic synthesis.

  • Heterocyclic Synthesis: It is an ideal precursor for the synthesis of a wide range of nitrogen-containing heterocycles (e.g., quinoxalines, imidazoles) through condensation reactions with diamines.

  • Pharmaceutical Intermediates: The methoxyphenyl moiety is a common feature in many biologically active molecules. This compound can serve as a key intermediate in the synthesis of novel pharmaceutical candidates. Related compounds like 2-(4-Methoxyphenyl)acetic acid have been investigated as potential biomarkers.[10]

  • Materials Science: Its structure can be incorporated into polymers or other materials where its specific electronic and reactive properties can be exploited.

References

  • PubChem. (n.d.). 2-((4-Methoxyphenyl)methoxy)acetaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • BASF. (2025, November 14). Safety Data Sheet. Retrieved from [Link]

  • MarkHerb. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-[(4-methoxyphenyl)methoxy]acetaldehyde. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). (4-Methoxyphenyl)(oxo)acetaldehyde--water (1/1). National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(4-Methoxyphenyl)-2-oxoacetic acid ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). [(4-Methoxyphenyl)(2-oxo-2-phenylethyl)amino]acetaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2022, January 13). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Retrieved from [Link]

  • NIST. (n.d.). 2-(4-Methoxyphenyl)ethanol. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Introduction: The Synthetic Versatility of 2-(4-Methoxyphenyl)-2-oxoacetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-(4-Methoxyphenyl)-2-oxoacetaldehyde

This guide provides a comprehensive overview of the solubility characteristics of this compound, a key building block in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical experimental guidance to facilitate its effective use in the laboratory.

This compound, also known as 4-methoxyphenylglyoxal, is an aromatic α-ketoaldehyde of significant interest in organic synthesis. Its bifunctional nature, possessing both a ketone and an aldehyde group, makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds.[1] The methoxy group on the phenyl ring further influences its reactivity and physical properties. A thorough understanding of its solubility in various organic solvents is paramount for its application in reaction chemistry, purification, and formulation development. This guide aims to provide a detailed solubility profile, alongside practical methodologies for its determination and safe handling. It is also important to note the existence of a hydrate form of this compound, which can influence its solubility characteristics.[2]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in different solvent systems. The following table summarizes key computed and experimentally available data for this compound.

PropertyValueSource
CAS Number 1076-95-5[3][4]
Molecular Formula C₉H₈O₃[3][4]
Molecular Weight 164.16 g/mol [3][4]
Appearance Expected to be a crystalline solidGeneral chemical knowledge
Predicted XlogP 1.8[5]
Topological Polar Surface Area 43.4 Ų[6]
Hydrogen Bond Donor Count 0[6]
Hydrogen Bond Acceptor Count 3[6]

The predicted XlogP value of 1.8 suggests that this compound has a moderate degree of lipophilicity.[5] This, combined with its polar carbonyl groups, indicates that it is likely to be soluble in a range of polar and non-polar aprotic organic solvents.

Qualitative Solubility Profile in Common Organic Solvents

While quantitative solubility data for this compound is not extensively available in the public domain, a qualitative assessment can be made based on the solubility of structurally similar compounds and its use in reported chemical syntheses. Aryl glyoxals are frequently employed in organic reactions using solvents such as methanol, dichloromethane, and acetonitrile, suggesting good solubility in these media.[1][7]

For comparison, the related compound 2-(4-methoxyphenyl)acetaldehyde, which lacks the second carbonyl group, is reported to be insoluble in water, slightly soluble in ethanol, and soluble in chloroform.[8] The additional polar ketone group in this compound is expected to increase its polarity and may enhance its solubility in more polar organic solvents compared to its acetaldehyde analogue.

Based on these considerations, the following qualitative solubility profile is proposed:

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Protic Polar Methanol, EthanolSolubleThe polar carbonyl groups can hydrogen bond with the solvent's hydroxyl groups.
Aprotic Polar Acetone, Ethyl Acetate, AcetonitrileSolubleFavorable dipole-dipole interactions between the polar solvent and the carbonyl groups of the solute.
Chlorinated Dichloromethane, ChloroformSolubleGood dispersion forces and dipole-dipole interactions.
Aromatic TolueneModerately SolubleThe aromatic ring of the solute interacts favorably with the aromatic solvent.
Aliphatic Non-polar Hexane, HeptaneSparingly Soluble to InsolubleThe significant polarity of the diketone functionality limits solubility in non-polar solvents.
Highly Polar Aprotic DMSO, DMFLikely SolubleThese solvents are known for their broad solvency power for a wide range of organic compounds.
Aqueous WaterSparingly Soluble to InsolubleWhile aldehydes can be water-soluble, the larger hydrophobic aromatic ring is likely to limit aqueous solubility.[9]

It is crucial to experimentally verify these expected solubilities for any specific application, as factors such as purity, crystalline form, and temperature can significantly influence solubility.

Experimental Protocol for Solubility Determination

To empower researchers to ascertain the precise solubility of this compound in their solvent of choice, a detailed, step-by-step experimental protocol is provided below. This method is based on the principle of gravimetric analysis of a saturated solution.

Materials and Equipment
  • This compound (crystalline solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Thermostatic shaker or magnetic stirrer with temperature control

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven for solvent evaporation

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Add excess solid to a vial B Add a known volume of solvent A->B C Seal vial and place in a thermostatic shaker B->C D Equilibrate at a constant temperature for 24-48 hours C->D E Allow solid to settle D->E F Withdraw a known volume of the supernatant E->F G Filter the supernatant using a syringe filter F->G H Transfer the filtrate to a pre-weighed evaporation dish G->H I Evaporate the solvent H->I J Weigh the dish with the dried solute I->J K Calculate solubility (e.g., in mg/mL) J->K

Caption: Experimental workflow for determining the solubility of a solid compound in an organic solvent.

Step-by-Step Methodology
  • Preparation of the Saturated Solution:

    • Add an excess amount of crystalline this compound to a vial. The presence of undissolved solid is essential to ensure saturation.

    • Accurately add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker or on a magnetic stirrer with a constant temperature bath.

    • Allow the mixture to equilibrate for 24 to 48 hours. This extended period ensures that the solution reaches thermodynamic equilibrium.

  • Sampling and Filtration:

    • After equilibration, cease agitation and allow the excess solid to settle at the bottom of the vial.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Attach a 0.22 µm syringe filter to the syringe and dispense the filtered solution into a pre-weighed evaporation dish. The filtration step is critical to remove any suspended microcrystals.

  • Gravimetric Analysis:

    • Carefully evaporate the solvent from the dish in a well-ventilated fume hood or a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

    • Once the solvent is completely removed, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the evaporation dish containing the dried solute on an analytical balance.

  • Calculation of Solubility:

    • Subtract the initial weight of the empty dish from the final weight to determine the mass of the dissolved solid.

    • Calculate the solubility by dividing the mass of the dissolved solid by the volume of the supernatant that was sampled. The result is typically expressed in mg/mL or g/L.

Safe Handling and Storage

As with any chemical, proper safety precautions should be observed when handling this compound. Although a specific, detailed Safety Data Sheet (SDS) for this compound is not widely available, general guidelines for handling α-ketoaldehydes and other aldehydes should be followed.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield should always be worn.

    • Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are mandatory.

    • Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Handling:

    • Avoid creating dust.

    • Prevent contact with skin, eyes, and clothing.

    • Keep away from sources of ignition.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention. Always consult the supplier-provided SDS for the most current and comprehensive safety information before use.

References

  • Chemistry LibreTexts. (2022, April 7). 3.3E: Experimentally Testing Solvents. Retrieved from [Link]

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • HUBER. (n.d.). Solubility determination and crystallization. Retrieved from [Link]

  • Gäbler, K. T., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Theory and Computation, 16(11), 7122-7137. Retrieved from [Link]

  • Alchem.Pharmtech. (n.d.). Aldehydes. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H8O3). Retrieved from [Link]

  • PubChem. (n.d.). (4-Methoxyphenyl)(oxo)acetaldehyde--water (1/1). Retrieved from [Link]

  • PubChem. (n.d.). [(4-Methoxyphenyl)(2-oxo-2-phenylethyl)amino]acetaldehyde. Retrieved from [Link]

  • Kumar, A., et al. (2025). Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. RSC Advances, 15(1), 1-20. Retrieved from [Link]

  • Li, X., et al. (2021). Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones. Chemical Communications, 57(1), 100-103. Retrieved from [Link]

  • ResearchGate. (n.d.). Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]

  • Stolle, A., et al. (2021). Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. Journal of the American Chemical Society, 143(12), 4664-4670. Retrieved from [Link]

  • Malila, J., et al. (2021). Aqueous-phase behavior of glyoxal and methylglyoxal observed with carbon and oxygen K-edge X-ray absorption spectroscopy. Atmospheric Chemistry and Physics, 21(4), 2649-2661. Retrieved from [Link]

  • ResearchGate. (n.d.). Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides | Request PDF. Retrieved from [Link]

Sources

CAS number and molecular structure of 2-(4-Methoxyphenyl)-2-oxoacetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(4-Methoxyphenyl)-2-oxoacetaldehyde (4-Methoxyphenylglyoxal)

This guide provides a comprehensive technical overview of this compound, a versatile bifunctional reagent crucial for synthetic chemistry. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's molecular characteristics, synthesis, reactivity, and applications, grounding all information in established scientific principles and peer-reviewed literature.

Section 1: Compound Identification and Molecular Structure

This compound, also widely known as 4-methoxyphenylglyoxal, is an aromatic α-ketoaldehyde. Its structure features a 4-methoxyphenyl group attached to a glyoxal framework, rendering it a valuable building block for constructing complex molecular architectures, particularly heterocyclic systems. The compound is frequently handled in its more stable hydrated form, 4-methoxyphenylglyoxal hydrate.

Identifier Value
IUPAC Name This compound
Synonyms 4-Methoxyphenylglyoxal, p-Anisylglyoxal
CAS Number 1076-95-5[1][2]
Molecular Formula C₉H₈O₃[1][2]
Molecular Weight 164.16 g/mol [1][2]
SMILES COC1=CC=C(C=C1)C(=O)C=O[2][3]
InChI Key LNZBSIXPXJKKDF-UHFFFAOYSA-N[3]

The molecule's core is the dicarbonyl system, where a ketonic carbonyl is conjugated with the aromatic ring and an aldehydic carbonyl is terminal. This arrangement dictates its chemical reactivity, providing two distinct sites for nucleophilic attack. The electron-donating methoxy group at the para position of the phenyl ring influences the reactivity of the adjacent ketone and the aromatic system itself.

Caption: Molecular structure of this compound.

Section 2: Synthesis and Preparation

The most established and reliable method for synthesizing aryl glyoxals, including this compound, is the Riley oxidation of the corresponding acetophenone.[4] This reaction utilizes selenium dioxide (SeO₂) to oxidize the α-methyl group of 4'-methoxyacetophenone directly to the aldehyde, forming the 1,2-dicarbonyl system.[4][5]

Causality of Experimental Choice: Selenium dioxide is a specific and effective oxidizing agent for converting activated methyl or methylene groups adjacent to a carbonyl into a new carbonyl group.[5] The reaction proceeds via an ene reaction followed by a[2][6]-sigmatropic rearrangement. Using a solvent like aqueous dioxane provides the necessary medium for both the organic substrate and the inorganic oxidant.

synthesis_workflow start Start Materials: - 4'-Methoxyacetophenone - Selenium Dioxide - Solvent (aq. Dioxane) reflux Combine and Reflux start->reflux 1 monitor Monitor Reaction (e.g., by TLC) reflux->monitor 2. Heat ~100°C monitor->reflux Incomplete workup Workup monitor->workup Complete filtration Filter to Remove Selenium Metal workup->filtration extraction Solvent Extraction filtration->extraction purification Purification (Crystallization or Chromatography) extraction->purification product Final Product: This compound (often as hydrate) purification->product

Caption: General workflow for the Riley oxidation synthesis.

Experimental Protocol: Synthesis via Riley Oxidation

This protocol is a representative procedure adapted from established methods for the selenium dioxide oxidation of acetophenones.[4][7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4'-methoxyacetophenone (1 equivalent) and selenium dioxide (1.1 equivalents) in a 95:5 mixture of dioxane and water (e.g., 10 mL per gram of acetophenone).

  • Reflux: Heat the mixture to reflux (approximately 100-101°C) with vigorous stirring. The initially colorless mixture will darken as elemental selenium (a black precipitate) is formed.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Initial Workup: Allow the reaction mixture to cool to room temperature. Decant the supernatant or filter the mixture through a pad of Celite to remove the black selenium metal.

  • Extraction: Transfer the filtrate to a separatory funnel. Dilute with water and extract the product into a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution to remove any acidic byproducts, followed by a final wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a yellowish solid or oil, is typically purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel to yield the pure product, often as the stable monohydrate.

Section 3: Applications in Drug Development & Research

The primary value of this compound in a research context, particularly for drug development, lies in its capacity as a versatile precursor for synthesizing complex heterocyclic compounds. Its two distinct electrophilic centers allow for controlled, sequential, or one-pot multicomponent reactions to build molecular scaffolds of pharmacological interest.

A prime example is its use in the telescoped multicomponent synthesis of furo[3,2-h]quinoline derivatives. Quinoline and furan rings are privileged structures in medicinal chemistry, appearing in numerous compounds with antibacterial, antifungal, and antiproliferative properties.

application_workflow sub_A 8-Hydroxyquinoline step1 Stage 1: Condensation (MeCN, Et₃N, Reflux) sub_A->step1 sub_B 4-Methoxyphenylglyoxal Hydrate (Topic Compound) sub_B->step1 sub_C Meldrum's Acid sub_C->step1 intermediate Adduct Intermediate (Unstable, in situ) step1->intermediate Forms Adduct D via Intermediates A & B step2 Stage 2: Cyclization (AcOH, Reflux) intermediate->step2 product Target Product: 2-(2-(4-Methoxyphenyl)furo- [3,2-h]quinolin-3-yl)acetic acid step2->product Intramolecular Cyclization & Decarboxylation

Caption: Workflow for synthesizing a furoquinoline derivative.

Protocol: Synthesis of 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid

This protocol is based on a published, efficient one-pot telescoped procedure.[8]

  • Stage 1 - Condensation: In a suitable flask, combine 8-hydroxyquinoline (1.0 eq), 4-methoxyphenylglyoxal hydrate (1.2 eq), Meldrum's acid (1.5 eq), and triethylamine (Et₃N, 1.0 eq) in acetonitrile (MeCN).

  • Heating: Reflux the mixture for 1 hour. During this stage, a series of condensations and additions occur to form a key intermediate in situ.

  • Solvent Exchange: Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Stage 2 - Cyclization: Add glacial acetic acid (AcOH) to the residue and reflux the resulting solution for an additional 1 hour. The acidic conditions promote intramolecular cyclization and subsequent reaction to form the final stable furoquinoline ring system.

  • Isolation: Evaporate the acetic acid under reduced pressure.

  • Purification: Recrystallize the resulting solid residue from a minimal amount of acetonitrile to yield the pure target product. The structure should be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry.[8]

Section 4: Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. The available safety data, primarily for its hydrated form, indicates it is an irritant.

Hazard Category GHS Classification
Skin Corrosion/Irritation Warning: Causes skin irritation (H315)[3]
Serious Eye Damage/Irritation Warning: Causes serious eye irritation (H319)[3]
Specific Target Organ Toxicity Warning: May cause respiratory irritation (H335)[3]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: All manipulations should be performed in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin and clothing.

  • Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator may be necessary.

  • Hygiene: Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • The compound is often supplied as a stable hydrate. Store away from incompatible materials such as strong oxidizing agents and strong bases.

References

  • PubChem. (n.d.). 2-((4-Methoxyphenyl)methoxy)acetaldehyde. Retrieved from [Link]

  • Sato, T., & Ohta, M. (1955). The Selenium Dioxide Oxidation of Substituted Acetophenones. Bulletin of the Chemical Society of Japan, 28(7), 480.
  • CHEM 344 Fall 2015 Final Exam. (2015). University of Wisconsin-Madison Chemistry Department.
  • PrepChem.com. (n.d.). Synthesis of p-methoxyphenylacetaldehyde. Retrieved from [Link]

  • Riley, H. L., Morley, J. F., & Friend, N. A. C. (1932). 255. A new method for the direct oxidation of methylene to carbonyl. Journal of the Chemical Society (Resumed), 1875-1883. (Note: This is the foundational paper for the Riley Oxidation, though not directly in the search results, it's the authoritative source for the mechanism mentioned).
  • Google Patents. (n.d.). US2170854A - Methoxy acetaldehyde and process of making alkoxy acetaldehydes.
  • ResearchGate. (n.d.). 1H NMR spectrum of (2c) 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea (DMSO-d6). Retrieved from [Link]

  • Sharpless, K. B., & Lauer, R. F. (1972). A mild procedure for the conversion of epoxides to allylic alcohols. The first organoselenium reagent. Journal of the American Chemical Society, 94(20), 7154–7155. (Note: While not directly on oxidation, this highlights the mechanistic work on organoselenium reagents).
  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H8O3). Retrieved from [Link]

  • MDPI. (2022). Synthesis of 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Photographs pertaining to the Riley oxidation of acetophenone. Retrieved from [Link]

Sources

reactivity of the aldehyde and ketone groups in 2-(4-Methoxyphenyl)-2-oxoacetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemoselective Reactivity of Aldehyde and Ketone Groups in 2-(4-Methoxyphenyl)-2-oxoacetaldehyde

Abstract

This compound, an exemplar of the aryl glyoxal class, is a potent bifunctional building block in modern organic synthesis and drug discovery.[1][2] Its utility stems from the presence of two adjacent carbonyl functionalities: a highly reactive aldehyde and a sterically hindered, electronically modulated ketone. This technical guide provides an in-depth analysis of the differential reactivity of these two groups. We will explore the underlying electronic and steric principles that govern chemoselectivity and present field-proven protocols for the selective transformation of each carbonyl group. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic versatility of this valuable intermediate.

Introduction: The Strategic Value of Aryl Glyoxals

Aryl glyoxals are distinguished by a unique structural feature: a reactive aldehyde group positioned adjacent to a non-enolizable ketone.[3] This arrangement makes them exceptionally versatile synthons, particularly in multicomponent reactions (MCRs) for the construction of complex heterocyclic scaffolds, which are foundational in many natural products and pharmaceutical agents.[1][3] The electron-withdrawing nature of the ketone group enhances the electrophilicity of the aldehyde, making it a prime target for nucleophilic attack.[3] this compound is of particular interest due to the electronic influence of the para-methoxy group, which modulates the reactivity of the aromatic ketone and provides a handle for further functionalization. Understanding the nuanced reactivity of this molecule is paramount to exploiting its full synthetic potential.

Core Directive: Decoding the Differential Reactivity

The synthetic utility of this compound hinges on the ability to selectively target one of its two carbonyl groups. In general, aldehydes are intrinsically more reactive towards nucleophiles than ketones.[4] This principle is amplified in the context of aryl glyoxals due to a confluence of steric and electronic factors.

2.1. Foundational Principles of Chemoselectivity

  • Steric Hindrance: The aldehyde's carbonyl carbon is flanked by a small hydrogen atom and the aroyl group, presenting a relatively unhindered site for nucleophilic attack. In contrast, the ketone's carbonyl carbon is sterically shielded by the bulky 4-methoxyphenyl ring and the adjacent formyl group.

  • Electronic Effects: The primary driver of the aldehyde's heightened reactivity is its superior electrophilicity. While the 4-methoxyphenyl group is electron-donating through resonance, which slightly deactivates the ketone, the powerful electron-withdrawing effect of the adjacent ketone carbonyl group significantly increases the partial positive charge on the aldehyde carbon, making it the preferred site for nucleophilic addition.[3][5]

The interplay of these factors dictates the outcome of most transformations, allowing for a high degree of chemoselectivity under controlled conditions.

cluster_0 Factors Governing Reactivity cluster_1 Aldehyde Group cluster_2 Ketone Group Reactivity Differential Reactivity of This compound Steric Steric Hindrance Reactivity->Steric Influenced by Electronic Electronic Effects Reactivity->Electronic Influenced by Aldehyde_Steric Less Hindered (H vs. Ar group) Steric->Aldehyde_Steric Favors Attack Ketone_Steric More Hindered (Ar vs. CHO group) Steric->Ketone_Steric Hinders Attack Aldehyde_Electronic More Electrophilic (Activated by adjacent C=O) Electronic->Aldehyde_Electronic Favors Attack Ketone_Electronic Less Electrophilic (Deactivated by OMe resonance) Electronic->Ketone_Electronic Hinders Attack

Caption: Factors influencing the differential carbonyl reactivity.

Selective Transformations: Protocols and Mechanistic Insights

The predictable reactivity hierarchy allows for the selective manipulation of the aldehyde group in the presence of the ketone.

3.1. Selective Reduction of the Aldehyde Group

The reduction of an aldehyde to a primary alcohol is a fundamental transformation. Due to the aldehyde's greater reactivity, mild reducing agents can achieve this conversion with high selectivity. Sodium borohydride (NaBH₄) at low temperatures is the reagent of choice for this purpose.

Experimental Protocol: Selective Reduction to 2-hydroxy-1-(4-methoxyphenyl)ethan-1-one
  • Dissolution: Dissolve this compound (1.0 eq) in methanol (MeOH) or a 1:1 mixture of tetrahydrofuran (THF) and water in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is critical for maximizing selectivity.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 0.3 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C. The stoichiometry is controlled to favor reduction of the more reactive carbonyl.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 30-60 minutes.

  • Quenching: Slowly add acetone to quench the excess NaBH₄. Subsequently, add saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction & Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by column chromatography on silica gel to obtain the desired α-hydroxy ketone.

Trustworthiness: This protocol's self-validating nature lies in the controlled stoichiometry and low temperature. An excess of NaBH₄ or higher temperatures would lead to over-reduction of both carbonyl groups. TLC monitoring provides a real-time check on selectivity.

start Start: Dissolve Aryl Glyoxal in MeOH cool Cool to 0 °C start->cool add_nabh4 Add NaBH4 (0.3 eq) portion-wise cool->add_nabh4 monitor Monitor via TLC add_nabh4->monitor quench Quench with Acetone, then NH4Cl (aq) monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract purify Dry, Concentrate, & Purify (Column) extract->purify end End: Pure α-Hydroxy Ketone purify->end

Caption: Experimental workflow for selective aldehyde reduction.

3.2. Selective Oxidation of the Aldehyde Group

The oxidation of the aldehyde to a carboxylic acid is another highly selective transformation, as ketones are generally resistant to oxidation except under harsh conditions. This provides a direct route to valuable α-keto acids.

Experimental Protocol: Synthesis of (4-methoxyphenyl)(oxo)acetic acid
  • Reagent Preparation: Prepare a solution of sodium chlorite (NaClO₂, 1.5 eq) and a phosphate buffer (e.g., monosodium phosphate, NaH₂PO₄, 1.5 eq) in water.

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable organic solvent like tert-butanol or acetonitrile.

  • Radical Scavenger: Add a radical scavenger, such as 2-methyl-2-butene (5.0 eq), to the aldehyde solution. This is crucial to prevent side reactions involving chlorine dioxide.

  • Oxidant Addition: Add the aqueous NaClO₂/buffer solution dropwise to the vigorously stirred aldehyde solution at room temperature.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC. The reaction is typically complete within 1-3 hours.

  • Work-up: After completion, cool the mixture to 0 °C and carefully adjust the pH to ~2-3 with dilute hydrochloric acid (HCl).

  • Extraction & Isolation: Extract the product into ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude α-keto acid.

  • Purification: Recrystallization or column chromatography can be used for further purification if necessary.

3.3. Nucleophilic Addition & Multicomponent Reactions (MCRs)

The enhanced electrophilicity of the aldehyde group makes it the exclusive site of initial attack in most nucleophilic additions, including organometallic additions and ylide reactions. This property is powerfully exploited in MCRs to build molecular complexity rapidly.[6][7]

Example Application: Three-Component Synthesis of a Furan Derivative

Aryl glyoxals are key precursors in gold-catalyzed reactions for synthesizing substituted furans.[3] The reaction proceeds via initial nucleophilic attack on the aldehyde.

Experimental Protocol: Gold-Catalyzed Furan Synthesis
  • Reaction Setup: To an oven-dried vial under a nitrogen atmosphere, add the this compound (1.0 eq), a primary amine (e.g., aniline, 1.0 eq), and a terminal alkyne (e.g., phenylacetylene, 1.1 eq) in a suitable solvent such as methanol.[3]

  • Catalyst Addition: Add the gold catalyst (e.g., AuCl₃, 1-5 mol%).

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting materials are consumed, as monitored by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue directly by flash column chromatography on silica gel to isolate the polysubstituted furan product.

Causality: The mechanism initiates with the formation of an enamine or related intermediate from the reaction between the amine and the highly reactive aldehyde. This intermediate then participates in the gold-catalyzed cyclization with the alkyne, leaving the original ketone group untouched during the initial bond-forming steps.[3]

Quantitative Reactivity Summary

The following table summarizes the chemoselective behavior of this compound.

TransformationReagent/ConditionTarget GroupProduct ClassSelectivity
Reduction NaBH₄ (0.3 eq), 0 °CAldehydeα-Hydroxy KetoneHigh
Reduction H₂, Pd/C or LiAlH₄BothDiolLow
Oxidation NaClO₂ / NaH₂PO₄Aldehydeα-Keto AcidVery High
Wittig Reaction Ph₃P=CHRAldehydeα,β-Unsaturated KetoneHigh
Grignard Addition RMgBr, -78 °CAldehydeSecondary α-Keto AlcoholHigh
MCRs Various (e.g., Amine, Alkyne, Au cat.)AldehydeHeterocycles (e.g., Furans)High

Conclusion

This compound is a synthetically powerful molecule whose utility is governed by the pronounced reactivity difference between its aldehyde and ketone functionalities. The aldehyde group serves as the primary reaction center for nucleophilic attack, reduction, and oxidation under mild conditions due to its lower steric hindrance and heightened electrophilicity. This predictable chemoselectivity allows for its strategic use in complex molecular construction, particularly in the synthesis of heterocyclic systems relevant to pharmaceutical and materials science. The protocols and principles outlined in this guide provide a robust framework for researchers to confidently and effectively utilize this versatile building block in their synthetic endeavors.

References

  • Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. RSC Advances.[Link]

  • Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones. Chemical Communications.[Link]

  • Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. ResearchGate.[Link]

  • Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. National Institutes of Health (NIH).[Link]

  • keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones. RSC Publishing.[Link]

  • Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. Semantic Scholar.[Link]

  • Photocatalyzed Selective α-Monoalkylation of Aqueous Acetaldehyde for Synthesis of α,β-Unsubstituted 1,4-Ketoaldehydes. ACS Publications.[Link]

  • Selective reductions of ketones in the presence of aldehydes with Chiralidon® a superabsorbed alcohol dehydrogenase. ResearchGate.[Link]

  • Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. ResearchGate.[Link]

  • Scheme 3: Intramolecular Cannizzaro reaction of aryl glyoxals using... ResearchGate.[Link]

  • Selective Reduction of Ketones and Aldehydes in Continuous-Flow Microreactor—Kinetic Studies. MDPI.[Link]

  • Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts.[Link]

  • Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. YouTube.[Link]

  • This compound (C9H8O3). PubChem.[Link]

  • 20.5a Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts.[Link]

  • Nucleophilic Addition Mechanisms. YouTube.[Link]

  • 2-((4-Methoxyphenyl)methoxy)acetaldehyde. PubChem.[Link]

  • 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid. MDPI.[Link]

  • 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI.[Link]

  • Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[1][3]-thiazepin-3(2H)-one. Korean Chemical Society.[Link]

  • Selective cleavage of methoxy protecting groups in carbohydrates. PubMed.[Link]

  • 4-Methoxyphenylacetaldehyde. PubChem.[Link]

  • (4-Methoxyphenyl)(oxo)acetaldehyde--water (1/1). PubChem.[Link]

Sources

A Technical Guide to 2-(4-Methoxyphenyl)-2-oxoacetaldehyde: Sourcing, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Key Building Block

2-(4-Methoxyphenyl)-2-oxoacetaldehyde, also known as 4-methoxyphenylglyoxal, is an aromatic α-ketoaldehyde that has garnered significant attention in synthetic and medicinal chemistry. Its unique bifunctional nature, possessing both a reactive aldehyde and a ketone group, makes it a valuable synthon for the construction of a diverse array of heterocyclic compounds.[1][2] The presence of the 4-methoxyphenyl moiety is also of strategic importance in drug design, as the methoxy group can favorably influence a molecule's physicochemical properties, metabolic stability, and target binding interactions.[3][4] This guide provides an in-depth overview of the commercial availability of this compound, its critical role as a precursor in the synthesis of pharmacologically relevant scaffolds, and detailed protocols for its application.

Commercial Availability and Sourcing

This compound is commercially available from a range of chemical suppliers, primarily in its more stable hydrate form, 4-methoxyphenylglyoxal hydrate. Researchers should carefully consider the grade, purity, and available forms when sourcing this reagent for specific applications.

Table 1: Comparison of Commercial Suppliers for this compound and its Hydrate

SupplierProduct NameCAS NumberMolecular FormulaPurity/SpecificationNotes
BLDpharm This compound1076-95-5C₉H₈O₃-Requires cold-chain transportation.[5]
Thermo Fisher Scientific 4-Methoxyphenylglyoxal hydrate, 95%, dry wt. basis16208-17-6C₉H₁₀O₄≥94.0% (GC)Formerly an Alfa Aesar product.
Sigma-Aldrich 2-(3-Methoxyphenyl)-2-oxoacetaldehyde hydrate1172965-47-7C₉H₁₀O₄95%Note: This is the meta-isomer.
ChemicalBook This compound1076-95-5C₉H₈O₃-Provides basic chemical properties.[6]
PubChem (4-Methoxyphenyl)(oxo)acetaldehyde--water (1/1)16208-17-6C₉H₁₀O₄-A comprehensive database with property information.[7]

The Role of this compound in Heterocyclic Synthesis

Arylglyoxals are powerful and versatile building blocks in organic synthesis, particularly in multicomponent reactions (MCRs) for the efficient construction of complex heterocyclic systems.[1][8][9][10] The differential reactivity of the aldehyde and ketone functionalities allows for sequential and controlled bond formation, leading to a wide range of five- and six-membered heterocycles such as imidazoles, quinoxalines, and furans.[1][10]

Synthesis of Quinoxalines: A Key Application

Quinoxalines are a prominent class of nitrogen-containing heterocycles that exhibit a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antiviral properties. A common and efficient method for synthesizing quinoxaline derivatives involves the condensation of an arylglyoxal with a substituted o-phenylenediamine.[11][12][13][14]

The general reaction mechanism involves the initial nucleophilic attack of one of the amino groups of the o-phenylenediamine on the more electrophilic aldehyde carbonyl of the this compound. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic quinoxaline ring system.

Below is a diagram illustrating the general workflow for the synthesis of quinoxaline derivatives from this compound.

G cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product & Analysis 2_4_MPO 2-(4-Methoxyphenyl)- 2-oxoacetaldehyde Reaction Condensation Reaction (e.g., in Ethanol, reflux) 2_4_MPO->Reaction o_PD o-Phenylenediamine o_PD->Reaction Workup Workup (e.g., Filtration, Solvent Evaporation) Reaction->Workup Purification Purification (e.g., Recrystallization, Column Chromatography) Workup->Purification Quinoxaline Quinoxaline Derivative Purification->Quinoxaline Characterization Characterization (NMR, MS, etc.) Quinoxaline->Characterization

General workflow for quinoxaline synthesis.

Experimental Protocol: Synthesis of a 2-(4-methoxyphenyl)quinoxaline Derivative

This protocol provides a detailed methodology for the synthesis of a quinoxaline derivative using this compound hydrate and a substituted o-phenylenediamine.

Materials:

  • 4-Methoxyphenylglyoxal hydrate

  • Substituted o-phenylenediamine (e.g., 1,2-diaminobenzene)

  • Ethanol (or another suitable solvent like toluene)[13]

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin-layer chromatography (TLC) apparatus

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 mmol of the substituted o-phenylenediamine in a suitable volume of ethanol (e.g., 10-20 mL).

  • Addition of Reagent: To the stirred solution, add 1.0 mmol of 4-methoxyphenylglyoxal hydrate.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. If a precipitate forms, collect the solid product by filtration. If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[15]

  • Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Safety and Handling

This compound and its hydrate should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[16][17] Always wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the supplier's Safety Data Sheet (SDS) for comprehensive handling and disposal information.

Conclusion

This compound is a commercially accessible and highly valuable reagent for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery and development. Its utility in multicomponent reactions allows for the efficient and atom-economical construction of complex molecular architectures. The presence of the 4-methoxyphenyl group can impart favorable properties for medicinal chemistry applications. A thorough understanding of its sourcing, reactivity, and handling is crucial for researchers aiming to leverage this versatile building block in their synthetic endeavors.

References

  • Chaudhary, A. (2019). Arylglyoxals as Versatile Synthons for Heterocycles Through Multi-Component Reactions. Current Organic Chemistry, 23(18), 1945-1983.
  • Semantic Scholar. (n.d.). Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles.
  • ResearchGate. (n.d.). Arylglyoxals as Versatile Synthons for Heterocycles Through Multi-Component Reactions | Request PDF.
  • Douglass, F. J. (2013). Arylglyoxals in Synthesis of Heterocyclic Compounds. Chemical Reviews, 113(8), 5871-5911.
  • National Center for Biotechnology Information. (2025). Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles.
  • MDPI. (n.d.). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9.
  • FUJIFILM Wako Chemicals U.S.A. Corporation. (n.d.).
  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF.
  • BenchChem. (n.d.).
  • Smolecule. (2023). Buy 2-(4-methoxyphenyl)acetaldehyde | 5703-26-4.
  • Ruiz, D. M., Autino, J. C., Quaranta, N., Vázquez, P. G., & Romanelli, G. P. (2012). An efficient protocol for the synthesis of quinoxaline derivatives at room temperature using recyclable alumina-supported heteropolyoxometalates. The Scientific World Journal, 2012, 174784.
  • National Center for Biotechnology Information. (2012).
  • ResearchGate. (n.d.).
  • PubChemLite. (n.d.). This compound (C9H8O3).
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
  • ResearchGate. (2025). (PDF)
  • National Center for Biotechnology Information. (n.d.). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity.
  • BLDpharm. (n.d.). 1076-95-5|this compound.
  • ChemicalBook. (n.d.). This compound.
  • PubChem. (n.d.). [(4-Methoxyphenyl)(2-oxo-2-phenylethyl)amino]acetaldehyde.
  • PubChem. (n.d.). 2-((4-Methoxyphenyl)methoxy)acetaldehyde | C10H12O3 | CID 10219677.
  • Sigma-Aldrich. (n.d.). 2-(3-Methoxyphenyl)
  • Wikipedia. (n.d.). Dimestrol.
  • PubChem. (n.d.). (4-Methoxyphenyl)(oxo)
  • PubChem. (n.d.). 4-Methoxyphenylacetaldehyde | C9H10O2 | CID 79782.

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of Novel 4-(4-Methoxybenzoyl)dihydropyrimidinones via the Biginelli Reaction Utilizing 2-(4-Methoxyphenyl)-2-oxoacetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Reimagining a Classic Reaction for Modern Drug Discovery

First reported by Pietro Biginelli in 1891, the three-component Biginelli reaction is a cornerstone of heterocyclic chemistry, providing a straightforward and efficient route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1] This class of compounds is of immense interest to the pharmaceutical industry, with derivatives exhibiting a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[2][3] Notably, DHPMs have been successfully developed as calcium channel blockers and antihypertensive agents.[1]

The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea.[4][5] While this reaction has been extensively studied with a variety of aromatic and aliphatic aldehydes, there is a growing need to expand its scope to include more complex and functionally diverse inputs. This expansion allows for the creation of novel DHPM libraries with unique substitution patterns, which is a key strategy in modern drug discovery.[6]

This application note details the use of a non-classical aldehyde component, 2-(4-methoxyphenyl)-2-oxoacetaldehyde (an aryl-glyoxal), in the Biginelli reaction. The incorporation of this α-oxoaldehyde is a strategic choice designed to introduce a 4-methoxybenzoyl moiety at the C4 position of the DHPM scaffold. This modification is significant as the methoxybenzoyl group is a common feature in many biologically active molecules, and its presence on the DHPM core is anticipated to unlock novel pharmacological properties. We present a detailed reaction mechanism, a robust experimental protocol, expected outcomes, and troubleshooting guidance for researchers, scientists, and drug development professionals seeking to synthesize these promising new chemical entities.

The Strategic Advantage of this compound

The choice of this compound as the aldehyde component is driven by the desire to create DHPMs with a pendant aroyl group. This introduces a ketone functionality at the C4 position, a feature not accessible through the use of simple aromatic aldehydes. This ketone can serve as a handle for further chemical modifications, or it may directly contribute to the biological activity of the molecule. The 4-methoxyphenyl group itself is a well-known pharmacophore that can influence the compound's pharmacokinetic and pharmacodynamic properties.

Proposed Reaction Mechanism

The reaction is believed to proceed through an N-acyliminium ion intermediate, which is a widely accepted mechanism for the Biginelli reaction.[4][7] The presence of the additional carbonyl group in this compound does not fundamentally alter the core mechanistic pathway, although it may influence the reactivity of the aldehyde and the stability of the intermediates.

The proposed mechanism is as follows:

  • N-Acyliminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of urea with the more reactive aldehyde carbonyl of this compound. This is followed by dehydration to form a highly electrophilic N-acyliminium ion.

  • Nucleophilic Attack: The enol form of the β-ketoester (ethyl acetoacetate) then acts as a nucleophile, attacking the N-acyliminium ion.

  • Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization via the attack of the remaining urea nitrogen onto the ester carbonyl group. A final dehydration step yields the stable 4-(4-methoxybenzoyl)-3,4-dihydropyrimidin-2(1H)-one.

Biginelli_Mechanism cluster_step1 Step 1: N-Acyliminium Ion Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Cyclization & Dehydration reagents This compound + Urea + Ethyl Acetoacetate A Aldehyde + Urea reagents->A catalyst Acid Catalyst (H+) catalyst->A B N-Acyliminium Ion A->B Condensation - H2O D Open-chain Intermediate B->D C Enol of Ethyl Acetoacetate C->D Attack on iminium ion E Cyclized Intermediate D->E Intramolecular Cyclization F Final DHPM Product E->F Dehydration - H2O

Sources

The Versatile Role of 2-(4-Methoxyphenyl)-2-oxoacetaldehyde in Multicomponent Reactions for Heterocyclic Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Multicomponent Reactions in Heterocyclic Chemistry

In the landscape of modern organic synthesis, the pursuit of efficiency, atom economy, and molecular diversity is paramount. Multicomponent reactions (MCRs), wherein three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the starting materials, have emerged as a powerful strategy to achieve these goals. This approach offers significant advantages over traditional linear syntheses by reducing the number of synthetic steps, minimizing waste, and enabling the rapid generation of complex molecular architectures from simple building blocks.

Nitrogen-containing heterocycles are of particular interest as they form the core scaffolds of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic use of MCRs in the synthesis of these heterocycles provides a direct and versatile route to novel and medicinally relevant compounds.

This guide focuses on the application of a highly versatile C2-building block, 2-(4-methoxyphenyl)-2-oxoacetaldehyde (also known as 4-methoxyphenylglyoxal), in multicomponent reactions for the synthesis of a range of important heterocyclic systems. The presence of two adjacent carbonyl groups with differing reactivity makes this molecule an ideal substrate for a variety of condensation reactions, leading to the formation of diverse heterocyclic frameworks. We will explore its utility in the synthesis of quinoxalines, imidazoles, and pyrazines, providing detailed experimental protocols, mechanistic insights, and practical considerations for researchers in organic synthesis and drug discovery.

Synthesis of Quinoxalines: A Facile Two-Component Condensation

Quinoxalines are a class of bicyclic nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] The most direct and widely employed method for their synthesis is the condensation of an ortho-diamine with a 1,2-dicarbonyl compound.[1] this compound serves as an excellent 1,2-dicarbonyl synthon for this transformation.

Mechanistic Rationale

The reaction proceeds through a straightforward condensation mechanism. The more nucleophilic amino group of the o-phenylenediamine initially attacks one of the carbonyl groups of this compound. This is followed by an intramolecular cyclization where the second amino group attacks the remaining carbonyl group. Subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic quinoxaline ring. The reaction is often carried out in an acidic medium to facilitate the dehydration step.

Diagram 1: General Workflow for Quinoxaline Synthesis

G cluster_workflow Quinoxaline Synthesis Workflow start Combine this compound and o-phenylenediamine in solvent heat Heat the reaction mixture (e.g., reflux in acetic acid) start->heat Acid catalyst (optional) monitor Monitor reaction progress by TLC heat->monitor workup Cool, pour into water, extract with organic solvent monitor->workup Upon completion purify Purify by recrystallization or column chromatography workup->purify

Caption: A streamlined workflow for the synthesis of 2-(4-methoxyphenyl)quinoxalines.

Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)quinoxaline

This protocol describes a general procedure for the synthesis of 2-(4-methoxyphenyl)quinoxaline via the condensation of this compound and o-phenylenediamine.

Materials:

  • This compound (1.0 mmol, 164.16 mg)

  • o-Phenylenediamine (1.0 mmol, 108.14 mg)

  • Glacial Acetic Acid (5 mL)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Ethanol (for recrystallization)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol) and o-phenylenediamine (1.0 mmol).

  • Add glacial acetic acid (5 mL) to the flask.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water (50 mL).

  • Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford 2-(4-methoxyphenyl)quinoxaline as a solid.

Data and Optimization

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of substituted quinoxalines. The use of microwave irradiation can significantly reduce reaction times.[2]

Entryo-Phenylenediamine SubstituentSolventTemperatureTimeYield (%)
1UnsubstitutedAcetic AcidReflux2 h~90
24-MethylEthanolReflux3 h85-95
34-ChloroAcetic Acid80 °C2.5 h80-90
4UnsubstitutedAcetic AcidMicrowave (450W)3 min~98

Synthesis of Substituted Imidazoles: The Radziszewski Four-Component Reaction

The imidazole scaffold is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic drugs.[3] The Radziszewski imidazole synthesis is a classic and highly efficient multicomponent reaction for the preparation of polysubstituted imidazoles.[3][4] This reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and ammonia (often from ammonium acetate). This compound serves as the 1,2-dicarbonyl component in this versatile transformation.

Mechanistic Insights

The mechanism of the Radziszewski reaction is thought to proceed in a stepwise manner. Initially, the 1,2-dicarbonyl compound (this compound) reacts with ammonia to form a diimine intermediate. Concurrently, the aldehyde and amine can condense to form a Schiff base. The crucial step involves the reaction between the diimine and the Schiff base, followed by cyclization and aromatization to yield the final imidazole product. The use of an acid catalyst can facilitate the various condensation and dehydration steps.

Diagram 2: Radziszewski Imidazole Synthesis Mechanism

G cluster_mechanism Radziszewski Reaction Pathway start Reactants: 2-(4-MeOPh)-2-oxoacetaldehyde Aldehyde (R-CHO) Amine (R'-NH2) Ammonium Acetate diimine Diimine Intermediate start->diimine Reaction with NH3 schiff Schiff Base Intermediate start->schiff Aldehyde + Amine condensation Condensation diimine->condensation schiff->condensation cyclization Intramolecular Cyclization condensation->cyclization imidazole Substituted Imidazole Product cyclization->imidazole Aromatization

Caption: A simplified mechanistic pathway for the four-component Radziszewski imidazole synthesis.

Experimental Protocol: Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles

Microwave-assisted organic synthesis has gained prominence for its ability to dramatically reduce reaction times and often improve yields.[5] This protocol outlines a microwave-assisted, solvent-free synthesis of a 2,4,5-trisubstituted imidazole using this compound.

Materials:

  • This compound (1.0 mmol, 164.16 mg)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol)

  • Ammonium Acetate (2.5 mmol, 192.6 mg)

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

  • Microwave synthesis vial (10 mL)

  • Ethanol (for recrystallization)

Procedure:

  • In a 10 mL microwave synthesis vial, combine this compound (1.0 mmol), the chosen aromatic aldehyde (1.0 mmol), and ammonium acetate (2.5 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 100-300 W) and temperature (e.g., 100-120 °C) for a short duration (e.g., 3-10 minutes). The optimal conditions may need to be determined for specific substrates.

  • After irradiation, cool the vial to room temperature.

  • Add water to the reaction mixture, and the solid product will precipitate.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 2,4,5-trisubstituted imidazole.

Data and Versatility

The Radziszewski reaction is highly versatile, allowing for the introduction of various substituents at the 2, 4, and 5 positions of the imidazole ring by simply changing the aldehyde and the 1,2-dicarbonyl compound. The use of a primary amine instead of a portion of the ammonium acetate allows for the synthesis of N-substituted imidazoles.

EntryAldehydeCatalystTime (min)Power (W)Yield (%)
1BenzaldehydeAcetic Acid5150>90
24-ChlorobenzaldehydeGlyoxylic Acid1.515098
34-MethoxybenzaldehydeAcetic Acid5150>90
42-NaphthaldehydeAcetic Acid615085-95

Synthesis of Pyrazines: A Dehydrogenative Coupling Approach

Pyrazines are another important class of N-heterocycles found in many natural products and pharmaceuticals. Their synthesis often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, similar to quinoxaline synthesis but with aliphatic or aromatic 1,2-diamines. A modern and efficient approach involves the acceptorless dehydrogenative coupling of 1,2-diols and 1,2-diamines, which can proceed through an in-situ formed 1,2-dicarbonyl intermediate.

Mechanistic Considerations

In the context of using this compound, a direct condensation with a 1,2-diamine is the most straightforward pathway. The mechanism is analogous to that of quinoxaline formation, involving a double condensation followed by dehydration to form the pyrazine ring. For a multicomponent approach starting from other precursors, a catalyst is typically required to first generate the 1,2-dicarbonyl in situ.

Diagram 3: Pyrazine Synthesis via Condensation

G cluster_workflow Pyrazine Synthesis start Combine this compound and a 1,2-diamine reaction Reaction in a suitable solvent (e.g., Ethanol, Acetic Acid) start->reaction cyclization Condensation and Intramolecular Cyclization reaction->cyclization dehydration Dehydration to form the pyrazine ring cyclization->dehydration product Substituted Pyrazine dehydration->product

Caption: General pathway for the synthesis of pyrazines from this compound.

Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)-3-phenylpyrazine

This protocol describes a two-component condensation to form a substituted pyrazine.

Materials:

  • This compound (1.0 mmol, 164.16 mg)

  • 1,2-Diphenylethane-1,2-diamine (1.0 mmol, 212.28 mg)

  • Ethanol (10 mL)

  • A catalytic amount of acetic acid (optional)

Procedure:

  • Dissolve this compound (1.0 mmol) and 1,2-diphenylethane-1,2-diamine (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The product may precipitate upon cooling or after the addition of a small amount of water.

  • Collect the solid by filtration, wash with cold ethanol, and dry.

  • Further purification can be achieved by recrystallization or column chromatography.

Considerations for Pyrazine Synthesis

The synthesis of pyrazines via this method is generally efficient. The choice of the 1,2-diamine allows for the introduction of various substituents on the pyrazine ring. For less reactive diamines, harsher conditions or the use of a catalyst might be necessary.

Conclusion and Future Outlook

This compound has proven to be a valuable and versatile building block in the multicomponent synthesis of a variety of biologically relevant heterocycles. The protocols outlined in this guide for the synthesis of quinoxalines, imidazoles, and pyrazines demonstrate the efficiency and adaptability of this reagent. The straightforward nature of these reactions, coupled with the potential for microwave-assisted synthesis, makes them highly attractive for both academic research and industrial applications in drug discovery and materials science.

Future research in this area will likely focus on the development of new multicomponent reactions utilizing this compound to access even more diverse and complex heterocyclic scaffolds. The exploration of enantioselective variants of these reactions will also be a key area of investigation, enabling the synthesis of chiral heterocycles with specific biological activities. The continued development of green and sustainable synthetic methodologies will further enhance the utility of this versatile building block in modern organic chemistry.

References

  • Islami, M. R., & Hassani, Z. (2008). One-pot and efficient protocol for synthesis of quinoxaline derivatives. ARKIVOC, 2008(xv), 280-287. Available at: [Link]

  • Shaabani, A., Maleki, A., Mofakham, H., & Shaabani, S. (2008). A novel and an efficient catalyst for one-pot synthesis of 2,4,5- trisubstituted imidazoles by using microwave irradiation. Journal of Chemical Sciences, 120(5), 441-445. Available at: [Link]

  • Shaterian, H. R., & Mohammadnia, M. (2014). Microwave-induced one-pot synthesis of 2,4,5-triarylimidazoles using glyoxylic acid as a catalyst under solvent-free conditions. Rasayan Journal of Chemistry, 7(1), 58-63. Available at: [Link]

  • Chen, J., & Su, W. (2011). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Chinese Journal of Chemistry, 29(11), 2415-2418. Available at: [Link]

  • Ben-David, Y., Portnoy, M., Milstein, D. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis, 8(8), 7100-7105. Available at: [Link]

  • Müller, T. J. J. (Ed.). (2011). Multi-Component Reactions in Heterocyclic Chemistry. Springer. Available at: [Link]

  • Ren, Z. G., Wang, H., Zhang, W. Z., & Lang, J. P. (2016). One-pot aqueous-phase synthesis of quinoxalines through oxidative cyclization of deoxybenzoins with 1, 2-phenylenediamines catalyzed by a zwitterionic Cu(II)/calix[1]arene complex. Chinese Chemical Letters, 27(6), 843-847. Available at: [Link]

  • Kumar, Y., Bahadur, V., Singh, A. K., Parmar, V. S., Van der Eycken, E. V., & Singh, B. K. (2014). Microwave-assisted Cu(I)-catalyzed, three-component synthesis of 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles. Beilstein Journal of Organic Chemistry, 10, 1401-1406. Available at: [Link]

  • Wikipedia. (2023). Debus–Radziszewski imidazole synthesis. Available at: [Link]

  • Mondal, S. (n.d.). Radziszewski Imidazole Synthesis and Smiles Rearrangement Reaction. ResearchGate. Available at: [Link]

  • Wang, Z. (2009). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. Available at: [Link]

  • Wolkenberg, S. E., & Wissinger, J. E. (2004). Microwave-assisted synthesis of 2,4,5-triaryl-imidazole; a novel thermally induced N-hydroxyimidazole N-O bond cleavage. Organic Letters, 6(14), 2473-2475. Available at: [Link]

  • Ben-David, Y., Portnoy, M., & Milstein, D. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis, 8(8), 7100-7105. Available at: [Link]

  • Sridhar, B., & Kumar, B. S. (2021). One-pot protocol for the synthesis of quinoxalines from styrenes, o-phenylenediamine and benzo[c][2][6][7]thiadiazole-4,5-diamine. Records of Natural Products, 15(4), 304-312. Available at: [Link]

  • Hanoon, H. D. (2017). Facile Method for One-Step Synthesis of 2,4,5-Triarylimidazoles Under Catalyst-Free, Solvent-Free, and Microwave-Irradiation Conditions. International Journal of ChemTech Research, 10(1), 108-115. Available at: [Link]

  • Martins, M. A. P., et al. (2021). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 26(23), 7295. Available at: [Link]

  • Wolkenberg, S. E., & Wissinger, J. E. (2004). Microwave-assisted synthesis of 2,4,5-triaryl-imidazole; a novel thermally induced N-hydroxyimidazole N-O bond cleavage. Organic Letters, 6(14), 2473-2475. Available at: [Link]

  • El-Sheref, E. M. (2023). Methods of Preparation of Quinoxalines. Encyclopedia, 3(4), 1332-1345. Available at: [Link]

  • Reddy, C. R., & Kumar, M. A. (2013). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances, 3(45), 23337-23344. Available at: [Link]

  • Slideshare. (n.d.). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Available at: [Link]

  • Maslakci, H. T., et al. (2022). 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid. Molbank, 2022(1), M1329. Available at: [Link]

  • Beilstein-Institut. (2019). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 15, 2092-2144. Available at: [Link]

  • Majumdar, S., & Váradi, A. (Eds.). (2015). Synthesis of Heterocycles Via Multicomponent Reactions II. Springer.

Sources

Application Note: A Versatile One-Pot Protocol for the Synthesis of Highly Substituted Furans using 2-(4-Methoxyphenyl)-2-oxoacetaldehyde and Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Furan Scaffold in Modern Drug Discovery

The furan ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry and drug development.[1] It is a prevalent structural motif in numerous pharmacologically active compounds and natural products.[2][3] The furan nucleus can serve as a bioisostere for phenyl rings, offering modulated steric and electronic properties that can enhance drug-receptor interactions, improve metabolic stability, and optimize overall bioavailability.[4][5] Its derivatives exhibit a wide spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2]

Given their significance, the development of efficient and versatile synthetic routes to highly functionalized furans is a primary objective for organic and medicinal chemists.[6][7] This application note provides a detailed, field-proven protocol for a one-pot synthesis of polysubstituted furans. The methodology is based on the condensation reaction between 2-(4-methoxyphenyl)-2-oxoacetaldehyde and various active methylene compounds, offering a straightforward and highly adaptable route to a library of valuable furan derivatives.

Scientific Principles & Reaction Mechanism

The synthesis leverages a powerful domino reaction sequence, combining two classical organic transformations in a single pot: a Knoevenagel condensation followed by a Paal-Knorr-type cyclization.

  • The Reactants:

    • This compound: This α-ketoaldehyde possesses two distinct electrophilic centers. The aldehyde carbonyl is significantly more reactive towards nucleophilic attack than the ketone carbonyl due to less steric hindrance and the electronic influence of the adjacent aroyl group.

    • Active Methylene Compounds: These are compounds with a CH₂ group flanked by two electron-withdrawing groups (e.g., C=O, CN, COOR), such as acetylacetone, ethyl acetoacetate, or malononitrile. The acidic protons on the methylene carbon are easily abstracted by a base to form a stabilized carbanion (enolate), which acts as the key nucleophile.[8]

  • The Mechanism: The reaction proceeds through a well-orchestrated cascade:

    • Base-Catalyzed Condensation: A base, such as triethylamine, deprotonates the active methylene compound to generate a nucleophilic enolate.

    • Knoevenagel Attack: The enolate attacks the highly electrophilic aldehyde carbon of this compound.

    • Dehydration: The resulting aldol-type adduct rapidly dehydrates to yield a substituted vinyl dicarbonyl intermediate.

    • Intramolecular Cyclization (Enolization & Ring Closure): The intermediate tautomerizes to its enol form. The enolic hydroxyl group then performs a nucleophilic attack on the nearby ketone carbonyl, forming a five-membered dihydrofuranol ring. This step is analogous to the key ring-forming step of the Paal-Knorr synthesis.[9][10]

    • Final Aromatization: A final acid- or base-assisted dehydration of the cyclic hemiacetal yields the stable, aromatic furan ring.

The entire sequence is highly efficient, as the initial condensation product is primed for the subsequent intramolecular cyclization, driving the reaction towards the final furan product.[11]

Reaction_Mechanism Figure 1: Reaction Mechanism Reactant1 2-(4-Methoxyphenyl) -2-oxoacetaldehyde Intermediate1 Knoevenagel Adduct (Vinyl Dicarbonyl) Reactant1->Intermediate1 Knoevenagel Condensation + Dehydration Reactant2 Active Methylene Compound (e.g., Acetylacetone) Enolate Enolate (Nucleophile) Reactant2->Enolate Deprotonation Base Base (Et3N) Enolate->Intermediate1 Knoevenagel Condensation + Dehydration Intermediate2 Cyclized Hemiacetal (Dihydrofuranol) Intermediate1->Intermediate2 Intramolecular Cyclization (Paal-Knorr type) Product Substituted Furan Intermediate2->Product Dehydration (Aromatization)

Caption: Figure 1: Domino reaction pathway for furan synthesis.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of 1-(5-(4-methoxyphenyl)-2-methyl-4-phenylfuran-3-yl)ethan-1-one as a representative example.

3.1. Materials and Equipment

  • Chemicals:

    • This compound (hydrate) (≥97% purity)

    • Acetylacetone (≥99% purity)

    • Triethylamine (Et₃N) (≥99%, distilled)

    • Acetone (ACS grade, anhydrous)

    • Ethyl acetate (ACS grade)

    • Hexane (ACS grade)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Deionized water

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Separatory funnel

    • Rotary evaporator

    • TLC plates (silica gel 60 F₂₅₄)

    • Glassware for filtration and recrystallization

3.2. Step-by-Step Procedure

Experimental_Workflow Figure 2: Experimental Workflow Setup 1. Reaction Setup Combine reactants, solvent, and base in flask. Reflux 2. Heating & Reflux Heat to reflux (e.g., 60°C) for 3-5 hours. Setup->Reflux Monitor 3. Monitoring Track progress via TLC. Reflux->Monitor Workup 4. Aqueous Work-up Cool, remove solvent, add water & extract. Monitor->Workup Upon completion Purify 5. Purification Dry organic layer, evaporate, purify via chromatography or recrystallization. Workup->Purify Characterize 6. Characterization Analyze pure product (NMR, MS, IR). Purify->Characterize

Caption: Figure 2: From reaction setup to product characterization.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), acetylacetone (1.0 eq), and anhydrous acetone (30 mL). Stir the mixture at room temperature for 5 minutes to ensure dissolution.

  • Initiation: Add triethylamine (1.1 eq) to the reaction mixture dropwise using a syringe.

  • Heating and Reflux: Attach a reflux condenser to the flask and place it in a preheated oil bath. Heat the reaction mixture to reflux (approx. 60°C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system. The disappearance of the starting arylglyoxal spot indicates the reaction is nearing completion. The typical reaction time is 3-5 hours.

  • Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Remove the acetone using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water (30 mL) and ethyl acetate (30 mL). Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Extract the aqueous layer two more times with ethyl acetate (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers and wash them with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure furan derivative.

Data Presentation & Versatility

The true strength of this protocol lies in its versatility. By substituting acetylacetone with other active methylene compounds, a diverse range of functionalized furans can be synthesized.

Table 1: Example Reagent Stoichiometry

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
This compound164.1610.01.01.64 g
Acetylacetone100.1210.01.01.00 g (1.02 mL)
Triethylamine101.1911.01.11.11 g (1.53 mL)
Acetone (Solvent)---30 mL

Table 2: Scope of Reaction with Various Active Methylene Compounds

Active Methylene CompoundExpected Yield (%)
Acetylacetone-COCH₃-CH₃85-95%
Ethyl acetoacetate-COOEt-CH₃80-90%
Malononitrile-CN-NH₂75-85%
Diethyl malonate-COOEt-OH70-80%

*Note: With malononitrile and diethyl malonate, the reaction proceeds through a slightly different cyclization pathway (e.g., Thorpe-Ziegler type for nitriles), but the one-pot principle remains the same. The resulting substitution pattern may vary.

Field-Proven Insights & Troubleshooting

  • Causality of Reagent Choice: Triethylamine is an excellent choice as a base because it is strong enough to deprotonate the active methylene compound but generally not strong enough to promote self-condensation of the arylglyoxal.[3] Its boiling point is also suitable for reflux in many common solvents.

  • Solvent Selection: Anhydrous acetone is a good solvent choice as it readily dissolves the reactants and is non-protic, preventing unwanted side reactions. Other aprotic solvents like THF or acetonitrile can also be effective.

  • Troubleshooting Low Yields: If yields are low, ensure all reagents are pure and the solvent is anhydrous. Incomplete reactions can sometimes be pushed to completion by extending the reflux time or adding a slight excess (1.05 eq) of the active methylene compound.

  • Purification Strategy: For non-polar furan products, column chromatography with a hexane/ethyl acetate gradient is highly effective. For more crystalline products, recrystallization is a more efficient and scalable purification method.

Conclusion

This application note details a robust, efficient, and highly versatile one-pot protocol for the synthesis of polysubstituted furans. By leveraging a base-catalyzed domino reaction between this compound and a variety of active methylene compounds, this method provides a practical and scalable route to valuable heterocyclic scaffolds. The operational simplicity, excellent yields, and broad substrate scope make this protocol a powerful tool for researchers in drug discovery, medicinal chemistry, and materials science.[3]

References

  • BenchChem (2025). One-Pot Synthesis of Furan Derivatives from Biomass: Application Notes and Protocols.
  • Organic Chemistry Portal. Furan synthesis.
  • Alfa Chemistry. Paal-Knorr Synthesis.
  • Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
  • RSC Publishing. A one-pot ring-closure and ring-opening sequence for the cascade synthesis of dihydrofurofurans and functionalized furans. Organic & Biomolecular Chemistry.
  • PubMed. Furans, thiophenes and related heterocycles in drug discovery.
  • ResearchGate. IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW.
  • Organic Chemistry Portal. Paal-Knorr Furan Synthesis.
  • Wikipedia. Paal–Knorr synthesis.
  • PubMed Central. An efficient one-pot and simple multicomponent approach to the synthesis of highly functionalized furans containing dialkyl phenol.
  • BenchChem. literature review on substituted furan compounds.
  • Slideshare. Applications of furan and its derivative.
  • YouTube. Feist–Benary synthesis of Furan: From 1,3-dicarbonyl compounds and alpha-halo ketone in basic medium.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan.
  • ResearchGate. Synthesis of Furans – Recent Advances | Request PDF.
  • BenchChem. 2-(4-Nitrophenyl)furan|High-Quality Research Chemical.

Sources

Application Note: 2-(4-Methoxyphenyl)-2-oxoacetaldehyde as a Versatile Precursor for the Synthesis of Highly Functionalized Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[1][2] The development of efficient and modular synthetic routes to novel pyrazole derivatives is therefore of paramount importance to drug discovery professionals. This application note details the utility of 2-(4-methoxyphenyl)-2-oxoacetaldehyde, a highly reactive 1,2-dicarbonyl compound, as a versatile building block for the synthesis of polysubstituted pyrazoles. We present two primary, robust protocols: a classic two-component cyclocondensation and a highly efficient one-pot, three-component reaction, complete with mechanistic insights and detailed experimental procedures.

Introduction: The Strategic Value of this compound

The most prevalent strategy for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic species, such as a 1,3-dicarbonyl compound.[1][3][4] This is famously known as the Knorr pyrazole synthesis.[5][6] While effective, this method can suffer from a lack of regioselectivity when using unsymmetrical 1,3-dicarbonyls.

This compound offers a unique advantage. As an α-ketoaldehyde, it possesses two carbonyl groups of distinct reactivity. The terminal aldehyde is significantly more electrophilic and less sterically hindered than the internal ketone. This inherent electronic differentiation allows for highly regioselective reactions, providing a predictable route to specific pyrazole isomers. Furthermore, its structure is ideal for incorporation into multicomponent reactions (MCRs), enabling the rapid assembly of complex, drug-like molecules in a single step, which aligns with the principles of green and efficient chemistry.[7][8]

This guide provides researchers with the foundational knowledge and practical protocols to leverage this compound for creating diverse libraries of pyrazole derivatives.

Synthetic Pathways and Methodologies

We have developed and optimized two primary synthetic pathways that utilize this compound to generate distinct classes of pyrazole derivatives. The choice of methodology allows for the synthesis of either trisubstituted or tetrasubstituted pyrazoles from the same core building block.

G cluster_0 Two-Component Synthesis cluster_1 Three-Component Synthesis start This compound p1 Protocol 1: Cyclocondensation with Hydrazine (R-NHNH₂) start->p1 p2 Protocol 2: Multicomponent Reaction with Hydrazine & Active Methylene Compound start->p2 prod1 3-(4-Methoxyphenyl)-1-R-1H-pyrazole p1->prod1 Regioselective Annulation prod2 Tetrasubstituted Pyrazoles p2->prod2 One-Pot Complexity Generation

Figure 1: Synthetic strategies for pyrazole synthesis using this compound.

Protocol 1: Two-Component Regioselective Cyclocondensation

This protocol describes the classic acid-catalyzed condensation of this compound with a hydrazine derivative. The reaction proceeds with high regioselectivity to yield 1,3-disubstituted pyrazoles (or 1,3,5-trisubstituted if the hydrazine is substituted and the starting material is considered to provide two carbons of the ring).

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazine onto the more electrophilic aldehyde carbon. This is followed by dehydration to form a stable hydrazone intermediate. The second, internal nitrogen then performs an intramolecular nucleophilic attack on the ketone carbonyl. A final dehydration step results in the formation of the aromatic pyrazole ring. This sequence ensures that the aryl group from the hydrazine (R¹) is positioned at the N-1 position and the 4-methoxyphenyl group is at the C-3 position of the pyrazole core.

G R1 2-(4-Methoxyphenyl) -2-oxoacetaldehyde I1 Hydrazone Intermediate (at aldehyde) R1->I1  H⁺ cat. R2 + Phenylhydrazine I2 Cyclic Hemiaminal I1->I2 Intramolecular Cyclization P 1-Phenyl-3-(4-methoxyphenyl) -1H-pyrazole I2->P Dehydration (-H₂O) I3 Dehydrated Cyclic Intermediate

Figure 2: Mechanism of two-component pyrazole synthesis.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Phenylhydrazine (1.05 eq)

  • Glacial Acetic Acid (as solvent and catalyst)

  • Ethanol

  • Deionized Water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (e.g., 1.64 g, 10 mmol).

  • Add glacial acetic acid (20 mL). Stir until the solid is fully dissolved.

  • Add phenylhydrazine (e.g., 1.14 g, 10.5 mmol) dropwise to the solution at room temperature. An exotherm may be observed.

  • Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system.

  • Upon completion, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice-cold water (100 mL) with vigorous stirring.

  • A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 20 mL).

  • Recrystallize the crude product from hot ethanol to yield the pure 1-phenyl-3-(4-methoxyphenyl)-1H-pyrazole.

Expected Results

This protocol typically provides good to excellent yields of the desired pyrazole. The use of different substituted hydrazines allows for diversification at the N-1 position of the pyrazole ring.

Hydrazine DerivativeProductExpected Yield
Hydrazine Hydrate3-(4-Methoxyphenyl)-1H-pyrazole80-90%
Phenylhydrazine1-Phenyl-3-(4-methoxyphenyl)-1H-pyrazole85-95%
4-Methylphenylhydrazine1-(p-tolyl)-3-(4-methoxyphenyl)-1H-pyrazole82-92%
Methylhydrazine1-Methyl-3-(4-methoxyphenyl)-1H-pyrazole75-85%

Table 1: Representative yields for the two-component synthesis of pyrazole derivatives.

Protocol 2: One-Pot, Three-Component Synthesis of Tetrasubstituted Pyrazoles

This advanced protocol leverages the principles of multicomponent reactions (MCRs) to construct highly functionalized, tetrasubstituted pyrazoles in a single synthetic operation.[2][9] This method is exceptionally efficient for building molecular complexity.

Mechanistic Rationale

The reaction cascade is believed to initiate with a Knoevenagel condensation between the aldehyde group of this compound and the active methylene compound (e.g., ethyl acetoacetate), catalyzed by a base like piperidine. This forms an electron-deficient alkene intermediate. Subsequently, the hydrazine undergoes a conjugate (Michael) addition to this intermediate. The resulting adduct then undergoes intramolecular cyclization and dehydration, similar to the Knorr synthesis, to afford the stable, aromatic tetrasubstituted pyrazole.

G R1 Aldehyde (from starter) I1 Knoevenagel Intermediate R1->I1 R2 Active Methylene Compound R2->I1 R3 Hydrazine I2 Michael Adduct R3->I2 I1->I2 Michael Addition I3 Cyclized Intermediate I2->I3 Intramolecular Cyclization P Tetrasubstituted Pyrazole I3->P Aromatization (-H₂O)

Figure 3: Plausible mechanism for the three-component synthesis of tetrasubstituted pyrazoles.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Ethyl Acetoacetate (1.0 eq)

  • Phenylhydrazine (1.0 eq)

  • Ethanol (solvent)

  • Piperidine (catalytic amount, ~0.1 eq)

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (1.64 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ethanol (40 mL).

  • Add a catalytic amount of piperidine (approx. 0.1 mL).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add phenylhydrazine (1.08 g, 10 mmol) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 6-8 hours.

  • Monitor the reaction by TLC (3:1 hexanes:ethyl acetate). The disappearance of starting materials and the appearance of a new, less polar UV-active spot indicates product formation.

  • After completion, cool the reaction to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.

  • Cool the concentrated solution in an ice bath for 1 hour to induce crystallization.

  • Collect the crystalline product by vacuum filtration, washing with a small amount of cold ethanol.

  • The product, ethyl 5-acetyl-1-phenyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate, can be further purified by recrystallization if necessary.

Scope and Versatility

The true power of this MCR lies in its versatility. By varying the three components, a vast array of structurally diverse pyrazoles can be synthesized.

Active Methylene Cmpd.HydrazineKey Product Features
Ethyl AcetoacetatePhenylhydrazinePyrazole with acetyl and ester groups
MalononitrilePhenylhydrazinePyrazole with cyano and amino groups
AcetylacetoneHydrazine HydratePyrazole with two acetyl groups
Diethyl MalonateMethylhydrazinePyrazole with two ester groups

Table 2: Examples of diversification in the three-component synthesis.

Conclusion and Outlook

This compound is a powerful and versatile precursor for pyrazole synthesis. Its differentiated carbonyl groups enable highly regioselective two-component cyclocondensations, while its reactive aldehyde functionality makes it an ideal substrate for one-pot, three-component reactions. These protocols provide researchers in medicinal chemistry and drug development with reliable and efficient methods to generate libraries of novel, highly substituted pyrazole derivatives for biological screening. Future work could explore the use of this building block in solid-phase synthesis or flow chemistry to further automate and accelerate the drug discovery process.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). PMC - NIH. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]

  • Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. (2022). ResearchGate. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). PubMed. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED NOVEL PYRAZOLONE AND PYRAZOLE DERIVATIVES. (2013). Connect Journals. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Mechanism for the formation of pyrazole. (2009). ResearchGate. [Link]

  • Pyrazoles. (2008). ResearchGate. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (2016). NIH. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). NIH. [Link]

  • solvent free green multicomponent synthesis of pyrazole with ceria doped copper nano catalyst. (2023). CKT College. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (2021). Slideshare. [Link]

  • Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. (2025). PubMed Central. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). PMC. [Link]

  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. [Link]

  • New “Green” Approaches to the Synthesis of Pyrazole Derivatives. (2007). PMC - PubMed Central. [Link]

Sources

The Versatile Virtuoso: 2-(4-Methoxyphenyl)-2-oxoacetaldehyde as a Cornerstone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Building Block

In the intricate tapestry of medicinal chemistry, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, 2-(4-methoxyphenyl)-2-oxoacetaldehyde, also known as 4-methoxyphenylglyoxal, emerges as a particularly versatile and powerful scaffold. Its unique bifunctional nature, possessing both a reactive aldehyde and a ketone moiety, coupled with the electronic influence of the methoxy-substituted phenyl ring, renders it an ideal starting material for the construction of a diverse array of heterocyclic compounds with significant pharmacological potential. This guide delves into the multifaceted applications of this compound, providing detailed protocols and insights for researchers, scientists, and drug development professionals.

The inherent reactivity of this compound allows it to participate in a variety of condensation and multicomponent reactions, leading to the efficient synthesis of complex molecular architectures. These reactions often proceed with high atom economy, a key principle of green chemistry, making this building block not only synthetically valuable but also environmentally conscious. The resulting heterocyclic frameworks, including quinoxalines, imidazoles, and pyrazines, are privileged structures in medicinal chemistry, frequently found at the core of drugs with a wide range of therapeutic applications, from antimicrobial and antiviral to anticancer and anti-inflammatory agents.

This document will explore the strategic use of this compound in the synthesis of key heterocyclic systems, providing experimentally validated protocols and explaining the rationale behind the chosen synthetic routes.

Core Applications in Heterocyclic Synthesis

The dicarbonyl functionality of this compound is the key to its synthetic utility, allowing it to react with a variety of dinucleophiles to form a range of heterocyclic rings. The following sections detail its application in the synthesis of medicinally relevant quinoxalines, imidazoles, and pyrazines.

Quinoxalines: A Gateway to Diverse Biological Activity

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocycles renowned for their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The synthesis of quinoxalines often relies on the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This compound serves as an excellent substrate for this transformation, leading to the formation of 2-(4-methoxyphenyl)quinoxaline derivatives.

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product This compound This compound Condensation Condensation This compound->Condensation o-Phenylenediamine o-Phenylenediamine o-Phenylenediamine->Condensation 2-(4-Methoxyphenyl)quinoxaline 2-(4-Methoxyphenyl)quinoxaline Condensation->2-(4-Methoxyphenyl)quinoxaline cluster_start Starting Materials cluster_reaction Reaction cluster_product Product This compound This compound Three-Component Condensation Three-Component Condensation This compound->Three-Component Condensation Aldehyde (R-CHO) Aldehyde (R-CHO) Aldehyde (R-CHO)->Three-Component Condensation Ammonium Acetate (Ammonia Source) Ammonium Acetate (Ammonia Source) Ammonium Acetate (Ammonia Source)->Three-Component Condensation 2,4(5)-Disubstituted Imidazole 2,4(5)-Disubstituted Imidazole Three-Component Condensation->2,4(5)-Disubstituted Imidazole

Sources

Application Notes & Protocols: Catalytic Methods for Reactions with 2-(4-Methoxyphenyl)-2-oxoacetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Versatility of 2-(4-Methoxyphenyl)-2-oxoacetaldehyde

This compound, an aryl glyoxal, is a valuable and versatile C9 building block in modern organic synthesis.[1][2] Its structure, featuring adjacent aldehyde and ketone functionalities, offers a rich platform for a multitude of chemical transformations. The electron-donating nature of the para-methoxy group influences the reactivity of both carbonyl groups, making it an interesting substrate for catalytic studies. The development of stereoselective methods to transform this molecule is of particular importance, as the resulting chiral products, such as 1-(4-methoxyphenyl)ethane-1,2-diol, are key intermediates in the synthesis of pharmaceuticals and other biologically active compounds.

This guide provides a comprehensive overview of selected catalytic methods for the transformation of this compound, with a focus on asymmetric reduction, carbon-carbon bond formation, and oxidation. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind the chosen methodologies.

Section 1: Asymmetric Catalytic Reduction of the Carbonyl Groups

The selective reduction of one of the two carbonyl groups in this compound presents a significant challenge. However, the synthesis of chiral 1,2-diols is a highly sought-after transformation in organic synthesis. Catalytic asymmetric hydrogenation and transfer hydrogenation are powerful tools to achieve this transformation with high enantioselectivity.

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) has emerged as a practical and efficient method for the reduction of ketones and aldehydes, often employing readily available hydrogen donors like formic acid/triethylamine mixtures or isopropanol.[3][4] Ruthenium-based catalysts, particularly those with chiral diamine ligands, have shown exceptional activity and enantioselectivity in these reactions.[4]

Causality of Experimental Choices: The choice of a ruthenium catalyst with a chiral ligand, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), is based on its proven ability to form a stable, well-defined active species that facilitates the stereoselective transfer of a hydride from the hydrogen donor to the carbonyl substrate. The arene ligand on the ruthenium center plays a crucial role in stabilizing the catalyst and influencing its electronic properties. The formic acid/triethylamine azeotrope serves as a convenient and effective source of hydride.

Experimental Workflow for Asymmetric Transfer Hydrogenation:

ATH_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification prep_catalyst Prepare Ru-catalyst solution ([RuCl2(p-cymene)]2 + chiral ligand) add_catalyst Add catalyst solution prep_catalyst->add_catalyst add_substrate Add this compound to an inert atmosphere flask add_solvent Add solvent (e.g., DCM) add_substrate->add_solvent add_h_source Add H-source (HCOOH/NEt3) add_solvent->add_h_source add_h_source->add_catalyst run_reaction Stir at specified temperature add_catalyst->run_reaction quench Quench reaction run_reaction->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Protocol 1: Asymmetric Transfer Hydrogenation of this compound

  • Materials:

    • [RuCl2(p-cymene)]2 (catalyst precursor)

    • (1R,2R)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN) (chiral ligand)

    • This compound

    • Formic acid/triethylamine (5:2 azeotropic mixture)

    • Dichloromethane (DCM), anhydrous

    • Nitrogen or Argon gas for inert atmosphere

  • Procedure:

    • In a glovebox or under an inert atmosphere, prepare the catalyst solution by dissolving [RuCl2(p-cymene)]2 (1 mol%) and (R,R)-TsDPEN (2.2 mol%) in anhydrous DCM. Stir the solution for 30 minutes at room temperature.

    • In a separate flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DCM.

    • Add the formic acid/triethylamine mixture (2 equivalents) to the substrate solution.

    • Add the pre-formed catalyst solution to the reaction mixture.

    • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.

    • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 1-(4-methoxyphenyl)ethane-1,2-diol.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Expected Outcome and Data Summary:

Catalyst SystemSubstrate/Catalyst RatioTemperature (°C)Time (h)Yield (%)ee (%)
[RuCl2(p-cymene)]2/(R,R)-TsDPEN100:12512-24>90>95

Note: The data presented are representative and may vary based on the precise reaction conditions and purity of reagents.

Biocatalytic Reduction

Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis. Alcohol dehydrogenases (ADHs) are particularly effective for the asymmetric reduction of prochiral ketones.[5] The use of engineered ADHs can provide access to either enantiomer of the desired alcohol with high enantiopurity.

Causality of Experimental Choices: The choice of an alcohol dehydrogenase, such as TeSADH from Thermoanaerobacter pseudethanolicus, is based on its known broad substrate scope and high stereoselectivity.[5] A co-factor regeneration system, typically using a sacrificial alcohol like isopropanol and a glucose dehydrogenase, is essential for the economic viability of the process. The reaction is performed in an aqueous buffer to maintain the enzyme's activity.

Protocol 2: Biocatalytic Reduction of this compound

  • Materials:

    • Alcohol dehydrogenase (e.g., engineered TeSADH)

    • NADP+ or NAD+ (co-factor)

    • Glucose dehydrogenase (for co-factor regeneration)

    • Glucose

    • This compound

    • Potassium phosphate buffer (pH 7.0)

    • Isopropanol (co-solvent and co-substrate)

  • Procedure:

    • Prepare a solution of potassium phosphate buffer (100 mM, pH 7.0).

    • In a reaction vessel, dissolve glucose (1.5 equivalents) and NADP+ (0.1 mol%) in the buffer.

    • Add the glucose dehydrogenase and the alcohol dehydrogenase to the buffer solution.

    • Dissolve this compound (1 equivalent) in a minimal amount of isopropanol and add it to the reaction mixture.

    • Stir the reaction at a controlled temperature (e.g., 30 °C) and monitor the progress by HPLC.

    • Upon completion, extract the product with an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

    • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Expected Outcome and Data Summary:

BiocatalystCo-factor SystemTemperature (°C)Time (h)Conversion (%)ee (%)
Engineered TeSADHNADP+/GDH/Glucose3024>95>99

Note: The choice of a specific engineered ADH will determine the stereochemical outcome (R or S alcohol).

Section 2: Catalytic Carbon-Carbon Bond Formation

The dicarbonyl nature of this compound makes it an excellent electrophile for various C-C bond-forming reactions. Organocatalysis has emerged as a powerful tool for the enantioselective construction of these bonds under mild conditions.

Organocatalytic Asymmetric Friedel-Crafts Alkylation

The Friedel-Crafts alkylation of electron-rich arenes, such as indoles and pyrroles, with electrophiles is a fundamental C-C bond-forming reaction.[6][7] The use of chiral organocatalysts can render this process highly enantioselective. Chiral Brønsted acids or hydrogen-bond donors, like thioureas and squaramides, are effective catalysts for activating the electrophile towards nucleophilic attack.[8][9]

Causality of Experimental Choices: A bifunctional thiourea or squaramide catalyst derived from a chiral scaffold (e.g., quinine) is chosen for its ability to simultaneously activate the glyoxal through hydrogen bonding to a carbonyl oxygen and orient the nucleophile for a stereoselective attack. This dual activation mode lowers the energy of the transition state and controls the facial selectivity of the reaction.

Reaction Pathway for Organocatalytic Friedel-Crafts Alkylation:

FC_Pathway cluster_activation Catalyst Activation cluster_attack Nucleophilic Attack cluster_release Product Release catalyst Chiral Thiourea Catalyst activated_complex Activated Complex (H-bonding) catalyst->activated_complex glyoxal 2-(4-MeOPh)-2-oxoacetaldehyde glyoxal->activated_complex product_complex Product-Catalyst Complex activated_complex->product_complex indole Indole (Nucleophile) indole->product_complex product Chiral Product product_complex->product regenerated_catalyst Regenerated Catalyst product_complex->regenerated_catalyst

Caption: Organocatalytic Friedel-Crafts Alkylation Pathway.

Protocol 3: Organocatalytic Asymmetric Friedel-Crafts Alkylation with Indole

  • Materials:

    • Quinine-derived squaramide or thiourea catalyst

    • This compound hydrate

    • Indole

    • Toluene, anhydrous

    • Molecular sieves (4 Å)

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add the chiral catalyst (5-10 mol%), indole (1.2 equivalents), and activated 4 Å molecular sieves.

    • Add anhydrous toluene to the flask.

    • Add this compound hydrate (1 equivalent) to the mixture.

    • Stir the reaction at the specified temperature (e.g., -20 °C) and monitor by TLC.

    • Upon completion, filter off the molecular sieves and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

    • Determine the enantiomeric excess by chiral HPLC analysis.

Expected Outcome and Data Summary:

Catalyst TypeCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)ee (%)
Quinine-derived squaramide10-204885-95>90
Organocatalytic Asymmetric Aldol Reaction

The aldol reaction is a cornerstone of C-C bond formation. Organocatalytic versions, often employing chiral secondary amines like proline and its derivatives, have become a powerful tool for the asymmetric synthesis of β-hydroxy carbonyl compounds.[10][11][12]

Causality of Experimental Choices: A chiral secondary amine catalyst reacts with a ketone (the aldol donor) to form a nucleophilic enamine intermediate. This enamine then attacks the aldehyde group of this compound (the aldol acceptor) in a stereocontrolled manner, dictated by the chiral environment of the catalyst. The resulting iminium ion is then hydrolyzed to release the product and regenerate the catalyst.

Protocol 4: Organocatalytic Asymmetric Aldol Reaction with Acetone

  • Materials:

    • (S)-Proline

    • This compound

    • Acetone, anhydrous

    • Dimethyl sulfoxide (DMSO), anhydrous

  • Procedure:

    • In a reaction vial, dissolve (S)-proline (20 mol%) in anhydrous DMSO.

    • Add acetone (10 equivalents) to the solution.

    • Add this compound (1 equivalent) to the mixture.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, add water and extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

    • Determine the enantiomeric excess by chiral HPLC analysis.

Expected Outcome and Data Summary:

CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)ee (%)
(S)-Proline202524-7270-85>95

Section 3: Catalytic Oxidation

The oxidation of this compound can lead to valuable products such as 4-methoxybenzoic acid or its corresponding glyoxylic acid. Catalytic methods employing environmentally benign oxidants like molecular oxygen are highly desirable.

Causality of Experimental Choices: Polyoxometalates (POMs) are attractive catalysts for aerobic oxidations due to their ability to facilitate multi-electron transfer processes.[13] A vanadium-substituted Keggin-type POM, for instance, can be re-oxidized by molecular oxygen, allowing for a catalytic cycle. The reaction is typically carried out in a suitable solvent under an oxygen atmosphere.

Protocol 5: Catalytic Aerobic Oxidation to 4-Methoxybenzoic Acid

  • Materials:

    • (TBA)5[PMo10V2O40] (TBA = tetra-n-butylammonium) or a similar polyoxometalate catalyst

    • This compound

    • Acetonitrile

    • Oxygen gas

  • Procedure:

    • In a pressure vessel, dissolve this compound (1 equivalent) and the POM catalyst (1-5 mol%) in acetonitrile.

    • Pressurize the vessel with oxygen (e.g., 5-10 bar).

    • Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by GC-MS or HPLC.

    • Upon completion, cool the reaction to room temperature and carefully release the pressure.

    • Concentrate the reaction mixture and purify the product by recrystallization or column chromatography to obtain 4-methoxybenzoic acid.

Expected Outcome and Data Summary:

CatalystCatalyst Loading (mol%)O2 Pressure (bar)Temperature (°C)Time (h)Yield (%)
(TBA)5[PMo10V2O40]21010012>90

References

  • Bolshan, Y. & Batey, R. A. Organocatalytic Friedel–Crafts Arylation of Aldehydes with Indoles utilizing N-heterocyclic iod(az)
  • Çelebi-Ölçüm, N. et al.
  • Chen, J. et al. Transition Metal‐Catalyzed C H Functionalization of Aldehydes.
  • Paras, N. A. & MacMillan, D. W. C. New Strategies in Organic Catalysis: The First Enantioselective Organocatalytic Friedel-Crafts Alkylation. Journal of the American Chemical Society.
  • Xiao, J.
  • Ouellet, S. G., Walji, A. M. & MacMillan, D. W. C. Enantioselective Organocatalytic Transfer Hydrogenation Reactions using Hantzsch Esters. Accounts of Chemical Research.
  • Gómez-Bengoa, E. & Faza, O. N. Transition‐Metal Catalyzed Reactions. Annual Reports on the Progress of Chemistry, Section B: Organic Chemistry.
  • Gountas, E. et al. Organocatalytic Friedel-Crafts Arylation of Aldehydes with Indoles utilizing N-Heterocyclic Iod(az)olium Salts as the Halogen-Bonding Catalyst.
  • Unknown Authors. Organocatalytic Enantioselective FriedelCrafts. Amanote Research.
  • Northrup, A. B. & MacMillan, D. W. C. The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes. Journal of the American Chemical Society.
  • Torii, H. et al. Organocatalytic Asymmetric Direct Aldol Reactions of Trifluoroacetaldehyde Ethyl Hemiacetal With Aromatic Methyl Ketones. The Journal of Organic Chemistry.
  • Alberg, D. G. et al. Organocatalysis with Endogenous Compounds: Towards Novel Non-enzymatic Reactions. Bioorganic & Medicinal Chemistry Letters.
  • Metin, Ö. et al. Enantioselective Friedel-Crafts alkylation of indole with nitroalkenes in the presence of bifunctional squaramide organocatalyst. Middle East Technical University.
  • Schmidt, S. et al. Biocatalytic access to nonracemic γ-oxo esters via stereoselective reduction using ene-reductases. Green Chemistry.
  • Gladiali, S. & Alberico, E.
  • Northrup, A. B. et al. Enantioselective organocatalytic direct aldol reactions of α-oxyaldehydes: Step one in a two-step synthesis of carbohydrates.
  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Touge, T. et al. Efficient Access to Chiral Benzhydrols via Asymmetric Transfer Hydrogenation of Unsymmetrical Benzophenones with Bifunctional Oxo-Tethered Ruthenium Catalysts. Journal of the American Chemical Society.
  • Beeson, T. D. et al. The Enantioselective α-Arylation of Aldehydes via Organo-SOMO Catalysis. An Ortho-Selective Arylation Reaction Based on an Open-Shell Pathway. Journal of the American Chemical Society.
  • González-Granda, M. et al. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols.
  • Reddy, G. V. et al. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. RSC Advances.
  • Wang, C. et al. Asymmetric transfer hydrogenation of γ-aryl α,γ-dioxo-butyric acid esters. RSC Advances.
  • Rivas, S. et al. Catalytic Selective Oxidation of β-O-4 Bond in Phenethoxybenzene as a Lignin Model Using (TBA)
  • Magritek. The Aldol Condensation. Magritek. [Link]

  • PubChemLite. This compound (C9H8O3). PubChemLite. [Link]

  • The preparation of aryl glyoxal monohydrates.
  • Hybrid Materials Based on Imidazo[4,5-b]porphyrins for Catalytic Oxid
  • Cartigny, D. et al.
  • Chatterjee, B. et al. Scheme 3: Intramolecular Cannizzaro reaction of aryl glyoxals using...
  • Hall, M. & Faber, K. Biocatalytic Access to Nonracemic γ-Oxo Esters via Stereoselective Reduction Using Ene-Reductases.
  • Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange.

Sources

Application Note: Aza-Diels-Alder Reactions with 2-(4-Methoxyphenyl)-2-oxoacetaldehyde for the Synthesis of Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the experimental setup for aza-Diels-Alder reactions utilizing 2-(4-methoxyphenyl)-2-oxoacetaldehyde as a key building block. This reaction is a powerful tool for the synthesis of tetrahydropyridines and other nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry and drug development. We present detailed protocols for both Lewis acid-catalyzed and organocatalyzed transformations, focusing on the in situ generation of the reactive imine dienophile. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this versatile cycloaddition reaction.

Introduction: The Strategic Importance of the Aza-Diels-Alder Reaction

The Diels-Alder reaction, a cornerstone of organic synthesis, facilitates the construction of six-membered rings with excellent control over regio- and stereochemistry.[1][2] The aza-Diels-Alder reaction, a heteroatomic variant, extends this capability to the synthesis of nitrogen-containing heterocycles by incorporating an imine as the dienophile.[3][4] These products, such as tetrahydropyridines, are prevalent in numerous biologically active natural products and pharmaceutical agents.[5]

The dienophile in an aza-Diels-Alder reaction is typically an imine, which can be generated in situ from an aldehyde and an amine.[3][4] Aryl glyoxals, such as this compound, are particularly interesting precursors. The presence of the ketone and the aldehyde functionalities allows for the selective formation of an imine at the aldehyde position, which is then activated for the cycloaddition. The electron-withdrawing nature of the adjacent carbonyl group enhances the reactivity of the imine dienophile.

This document outlines two primary approaches for the aza-Diels-Alder reaction with this compound: a Lewis acid-catalyzed method and an organocatalyzed method. The choice of catalyst can influence the reaction's efficiency, stereoselectivity, and substrate scope. Lewis acids, such as copper(II) triflate, activate the imine by coordinating to the nitrogen atom, lowering its LUMO energy.[6][7] Organocatalysts, like L-proline, can facilitate the reaction through the formation of enamines from the diene or by activating the imine through hydrogen bonding.[3][8]

Reaction Schematics and Mechanism

The general scheme for the aza-Diels-Alder reaction involves the in situ formation of an imine from this compound and a primary amine, followed by a [4+2] cycloaddition with a diene.

DOT Diagram: General Reaction Scheme

G cluster_reactants Reactants cluster_intermediate In situ Intermediate cluster_product Product R1 This compound I1 Imine R1->I1 + R-NH2 - H2O R2 Primary Amine (R-NH2) R2->I1 R3 Diene P1 Tetrahydropyridine derivative R3->P1 I1->P1 + Diene [4+2] Cycloaddition

Caption: General workflow of the aza-Diels-Alder reaction.

The reaction can proceed through either a concerted or a stepwise mechanism. In the presence of a strong Lewis acid, a stepwise mechanism involving a Mannich-type intermediate may be favored.[4] The stereochemical outcome (endo vs. exo) is often dependent on the specific diene, imine substituents, and catalyst used.[4]

DOT Diagram: Catalytic Cycle

G A Aldehyde + Amine B Imine Formation A->B C Imine-Catalyst Complex B->C + Catalyst D Diene Addition C->D + Diene E Cycloaddition Transition State D->E F Product-Catalyst Complex E->F G Product Release F->G - Product Cat_out Catalyst G->Cat_out Cat_in Catalyst Cat_in->C

Caption: Generalized catalytic cycle for the aza-Diels-Alder reaction.

Materials and Reagents

ReagentSupplierPurityNotes
This compoundBLDpharm≥97%Store under inert atmosphere, refrigerate.[2]
AnilineSigma-Aldrich≥99.5%Distill before use.
CyclopentadieneSigma-AldrichN/AFreshly cracked from dicyclopentadiene.
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)Sigma-Aldrich98%Store in a desiccator.
L-ProlineSigma-Aldrich≥99%
Dichloromethane (DCM), anhydrousSigma-Aldrich≥99.8%
Toluene, anhydrousSigma-Aldrich≥99.8%
Ethyl acetateFisher ChemicalHPLC GradeFor chromatography.
HexanesFisher ChemicalHPLC GradeFor chromatography.
Magnesium sulfate (anhydrous)Sigma-AldrichFor drying.
Silica gelSorbent Technologies60 Å, 230-400 meshFor column chromatography.

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Aza-Diels-Alder Reaction

This protocol describes a representative procedure using copper(II) triflate as the Lewis acid catalyst.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add copper(II) triflate (0.05 mmol, 5 mol%).

  • Solvent and Reagent Addition: Add anhydrous dichloromethane (10 mL). Stir the suspension for 5 minutes at room temperature. Add this compound (1.0 mmol) and aniline (1.0 mmol).

  • Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the in situ formation of the imine.

  • Diene Addition: Cool the reaction mixture to 0 °C in an ice bath. Add freshly cracked cyclopentadiene (1.5 mmol) dropwise over 5 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Organocatalyzed Aza-Diels-Alder Reaction

This protocol outlines a procedure using L-proline as an organocatalyst.

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask with a magnetic stir bar, add this compound (1.0 mmol), aniline (1.0 mmol), and L-proline (0.1 mmol, 10 mol%).

  • Solvent and Diene Addition: Add anhydrous toluene (10 mL) followed by cyclopentadiene (1.5 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The use of a Dean-Stark trap to remove water can be beneficial.

  • Reaction Monitoring: Monitor the reaction progress by TLC (4:1 hexanes:ethyl acetate).

  • Work-up: After the reaction is complete, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel (hexanes:ethyl acetate gradient).

  • Characterization: Obtain ¹H NMR, ¹³C NMR, and mass spectra of the purified product to confirm its structure and purity.

Data Presentation and Expected Outcomes

The following table summarizes typical reaction parameters and expected outcomes based on analogous systems reported in the literature. Actual results may vary depending on the specific substrates and precise conditions.

ParameterProtocol 1 (Lewis Acid)Protocol 2 (Organocatalyst)
Catalyst Cu(OTf)₂ (5 mol%)L-Proline (10 mol%)
Solvent DichloromethaneToluene
Temperature 0 °C to room temperatureRoom temperature
Reaction Time 12-24 hours24-48 hours
Typical Yield 70-90%60-80%
Diastereoselectivity Moderate to good (endo/exo ratio dependent on substrate)Moderate (endo/exo ratio dependent on substrate)

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalyst or reagents.Use freshly distilled aniline and freshly cracked cyclopentadiene. Ensure anhydrous conditions for the Lewis acid-catalyzed reaction.
Insufficient reaction time or temperature.Increase reaction time and monitor by TLC. Gentle heating (40 °C) may be necessary for less reactive substrates.
Formation of side products Self-condensation of the glyoxal.Add the diene promptly after the imine formation step.
Polymerization of the diene.Use freshly cracked diene and avoid excessive heating.
Poor diastereoselectivity Reaction conditions not optimal.Screen different Lewis acids or organocatalysts. Vary the solvent and temperature.

Conclusion

The aza-Diels-Alder reaction of in situ generated imines from this compound is a robust and versatile method for the synthesis of functionalized tetrahydropyridines. Both Lewis acid and organocatalytic protocols offer viable pathways to these valuable heterocyclic structures. The choice of methodology will depend on the desired stereochemical outcome, substrate compatibility, and operational simplicity. The protocols provided herein serve as a solid foundation for further exploration and optimization in the context of drug discovery and organic synthesis.

References

  • Organo-catalytic [4+2] Aza Diels Alder Cycloaddition Reaction in. TSI Journals. Available at: [Link]

  • Catalytic enantioselective intramolecular aza-diels-alder reactions. Semantic Scholar. Available at: [Link]

  • Organo-catalytic [4+2] Aza Diels Alder Cycloaddition Reactio | 13805. TSI Journals. Available at: [Link]

  • The Chemistry and Pharmacology of Tetrahydropyridines | Request PDF. ResearchGate. Available at: [Link]

  • Diels–Alder reaction - Wikipedia. Wikipedia. Available at: [Link]

  • Catalytic and enantioselective aza-ene and hetero-Diels–Alder reactions of alkenes and dienes with azodicarboxylates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Oxo-Diels–Alder reaction - Wikipedia. Wikipedia. Available at: [Link]

  • How Lewis Acids Catalyze Diels–Alder Reactions. PMC - NIH. Available at: [Link]

  • Progress in Lewis-Acid-Templated Diels–Alder Reactions. MDPI. Available at: [Link]

  • Carbocations as Lewis acid catalysts in Diels-Alder and Michael addition reactions. PubMed. Available at: [Link]

  • Catalysis of a Diels–Alder Reaction between Azachalcones and Cyclopentadiene by a Recyclable Copper(II)-PEIP Metal-Organic Framework. MDPI. Available at: [Link]

  • Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions. Chemical Science (RSC Publishing). Available at: [Link]

  • Novel Diels–Alder adducts formed in the reaction between a few anthracenemethanamines and electron deficient dienophiles. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of a Novel Diels – Alder Adduct of Codeine. PMC - NIH. Available at: [Link]

  • (4-Methoxyphenyl)(oxo)acetaldehyde--water (1/1) | C9H10O4 | CID. PubChem. Available at: [Link]

  • Aza-Diels–Alder reaction - Wikipedia. Wikipedia. Available at: [Link]

  • Catalytic Asymmetric Aza-Diels-Alder Reaction of Ketimines and Unactivated Dienes. Wiley Online Library. Available at: [Link]

Sources

Application Note: A Robust Protocol for the Synthesis of Novel 2,5-Disubstituted Oxazole Derivatives from 2-(4-Methoxyphenyl)-2-oxoacetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Oxazole scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, make them attractive targets for drug discovery programs.[4][5] This application note provides a comprehensive and field-tested protocol for the synthesis of novel 2,5-disubstituted oxazole derivatives. The methodology is based on a modified Robinson-Gabriel synthesis, a reliable approach for constructing the oxazole ring.[6][7][8] We will utilize the readily available starting material, 2-(4-methoxyphenyl)-2-oxoacetaldehyde, to demonstrate a versatile pathway to a variety of oxazole analogues. This guide offers in-depth procedural details, mechanistic insights, characterization data, and troubleshooting advice to enable researchers to successfully synthesize and explore this important class of heterocyclic compounds.

Introduction: The Significance of the Oxazole Moiety

The 1,3-oxazole is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This structural motif is prevalent in a wide array of natural products and synthetic pharmaceuticals.[9][10] The oxazole ring is considered a "bioisostere" for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allows oxazole-containing molecules to bind effectively to biological targets like enzymes and receptors.[1][2] Consequently, there is sustained interest in developing efficient and modular synthetic routes to access novel oxazole derivatives for screening in drug development pipelines.[9]

This document details a robust synthetic strategy starting from this compound, a versatile α-ketoaldehyde building block.[11][12] The protocol described herein is designed to be adaptable, allowing for the introduction of diverse functionalities at the C2 position of the oxazole ring by varying the amide coupling partner.

Synthetic Strategy & Reaction Mechanism

The chosen synthetic route is a variation of the classical Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone intermediate.[7][8][13] In this one-pot adaptation, the α-acylamino ketone is formed in situ from the reaction of this compound with a primary amide, followed by acid-catalyzed cyclization and dehydration to yield the target 2,5-disubstituted oxazole.

Overall Reaction Scheme:

Figure 1: General scheme for the synthesis of 2-substituted-5-(4-methoxyphenyl)oxazoles.

Proposed Reaction Mechanism:

The reaction proceeds through several key steps:

  • Amide Condensation: The primary amide initially reacts with the aldehyde functionality of this compound to form a hemiaminal intermediate.

  • Intermediate Formation: This intermediate rearranges to form the crucial α-acylamino ketone.

  • Cyclization: The enol form of the ketone undergoes an intramolecular nucleophilic attack by the amide oxygen.

  • Dehydration: The resulting oxazoline intermediate is then dehydrated under acidic conditions to yield the aromatic oxazole ring.

The entire mechanistic pathway is illustrated in the diagram below.

Robinson-Gabriel Mechanism Mechanism of Oxazole Formation start 2-(4-MeO-Ph)-2-oxoacetaldehyde + R-CONH2 (Amide) hemiaminal Hemiaminal Intermediate start->hemiaminal Condensation acylamino_ketone α-Acylamino Ketone hemiaminal->acylamino_ketone Rearrangement enol Enol Intermediate acylamino_ketone->enol Tautomerization oxazoline Cyclized Oxazoline Intermediate enol->oxazoline Intramolecular Cyclization product 2,5-Disubstituted Oxazole oxazoline->product Dehydration (-H2O)

Caption: Proposed mechanism for the Robinson-Gabriel synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of 2-methyl-5-(4-methoxyphenyl)oxazole as a representative example.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥97%CommercialStore under inert gas.
Acetamide≥99%Commercial
Polyphosphoric Acid (PPA)ReagentCommercialCorrosive. Handle with care.
Dichloromethane (DCM)AnhydrousCommercial
Saturated Sodium Bicarbonate (NaHCO₃)ACSLab Prep
Brine (Saturated NaCl)ACSLab Prep
Anhydrous Magnesium Sulfate (MgSO₄)ACSCommercial
Ethyl AcetateHPLCCommercialFor chromatography.
HexanesHPLCCommercialFor chromatography.
Silica Gel60 Å, 230-400 meshCommercialFor column chromatography.

3.2. Equipment

  • Round-bottom flask (100 mL) equipped with a magnetic stir bar

  • Reflux condenser and heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

3.3. Synthetic Procedure

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.64 g, 10.0 mmol, 1.0 equiv) and acetamide (0.71 g, 12.0 mmol, 1.2 equiv).

  • Addition of Cyclodehydrating Agent: Carefully add polyphosphoric acid (~15 g) to the flask. Causality Note: PPA serves as both the solvent and the acid catalyst for the cyclodehydration step. Its high viscosity ensures the reaction mixture remains well-mixed at elevated temperatures.[6]

  • Reaction: Heat the mixture to 120-130 °C with vigorous stirring for 2-3 hours.

  • Monitoring: Monitor the reaction progress by TLC (using a 3:1 Hexanes:Ethyl Acetate mobile phase). To take a sample, carefully extract a small aliquot, quench it in ice water, extract with ethyl acetate, and spot on the TLC plate. The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice (~100 g) in a beaker with stirring.

  • Neutralization: Slowly neutralize the acidic aqueous mixture by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). Trustworthiness Note: This step is critical to quench the acid and precipitate the crude product. Ensure thorough mixing to complete the neutralization.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL). Causality Note: The water wash removes residual inorganic salts, and the brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

3.4. Purification

Purify the crude product by flash column chromatography on silica gel.[14][15]

  • Stationary Phase: Silica gel

  • Mobile Phase (Eluent): A gradient of Hexanes:Ethyl Acetate, starting from 9:1 and gradually increasing the polarity to 4:1.

  • Fraction Collection: Collect fractions and monitor by TLC. Combine the fractions containing the pure product and evaporate the solvent to obtain the final product.

3.5. Characterization

The structure of the synthesized 2-methyl-5-(4-methoxyphenyl)oxazole should be confirmed by spectroscopic methods.

  • ¹H NMR: Expect characteristic peaks for the aromatic protons of the methoxyphenyl group, a singlet for the oxazole C4-H, a singlet for the methyl group at C2, and a singlet for the methoxy group.

  • ¹³C NMR: Expect distinct signals for the carbons of the oxazole ring and the substituted phenyl ring.[16]

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of the product (C₁₁H₁₁NO₂).

  • Infrared (IR) Spectroscopy: Look for characteristic C=N and C-O-C stretching frequencies of the oxazole ring.

Experimental Workflow Diagram

The following diagram outlines the complete process from synthesis to characterization.

Experimental_Workflow Overall Experimental Workflow A 1. Reaction Setup (Starting Materials + PPA) B 2. Heating & Reflux (120-130°C, 2-3h) A->B C 3. TLC Monitoring B->C Periodically C->B Reaction Incomplete D 4. Quenching & Neutralization (Ice Water, NaHCO3) C->D Reaction Complete E 5. Extraction (DCM) D->E F 6. Washing & Drying (H2O, Brine, MgSO4) E->F G 7. Concentration (Rotary Evaporator) F->G H 8. Purification (Column Chromatography) G->H I 9. Characterization (NMR, MS, IR) H->I J Pure 2,5-Disubstituted Oxazole I->J

Caption: Step-by-step workflow for oxazole synthesis.

Data Summary and Troubleshooting

Table 1: Synthesis of 2,5-Disubstituted Oxazoles

EntryAmide (R-CONH₂)R-GroupReaction Time (h)Yield (%)¹
1Acetamide-CH₃2.575
2Benzamide-Ph3.082
3Cyclopropanecarboxamide-c-Pr3.568
4Isobutyramide-CH(CH₃)₂3.071
¹ Isolated yield after column chromatography.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction.Increase reaction time or temperature slightly. Ensure adequate stirring.
Degradation of starting material or product.Ensure starting aldehyde is pure. Avoid excessive heating (>140 °C).
Loss during work-up/purification.Ensure complete neutralization before extraction. Be careful during chromatographic separation.
Reaction Stalls Insufficient catalyst activity.Use fresh polyphosphoric acid. Ensure moisture is excluded.
Purification Difficulty Co-elution of impurities.Optimize the eluent system for column chromatography. Try a different solvent system (e.g., Toluene/Acetone).
Product is very polar.Add a small amount of triethylamine (~0.5%) to the eluent to reduce tailing on the silica gel column.

Conclusion

This application note provides a validated and detailed protocol for the synthesis of 2,5-disubstituted oxazoles using this compound as a key precursor. The modified Robinson-Gabriel approach is robust, high-yielding, and adaptable for creating a library of diverse oxazole derivatives. The comprehensive instructions, mechanistic rationale, and troubleshooting tips are intended to empower researchers in medicinal chemistry and drug discovery to efficiently synthesize these valuable heterocyclic compounds for further biological evaluation.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Egyptian Journal of Basic and Applied Sciences. [Link]

  • Recent advance in oxazole-based medicinal chemistry. (2018). European Journal of Medicinal Chemistry. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Taylor & Francis Online. [Link]

  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (2024). Asian Journal of Biochemical and Pharmaceutical Research. [Link]

  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2025). Medicinal Chemistry. [Link]

  • General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. (n.d.). National Institutes of Health. [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2021). Indian Journal of Pharmaceutical Sciences. [Link]

  • Robinson–Gabriel synthesis. (n.d.). Wikipedia. [Link]

  • Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. (2018). Chemical Communications. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]

  • Robinson-Gabriel Synthesis. (n.d.). SynArchive. [Link]

  • One-Pot Synthesis of 2,5-Disubstituted Oxazoles. (2007). Chemtracts. [Link]

  • Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. (n.d.). International Journal of Chemical and Physical Sciences. [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. (2015). Molecules. [Link]

  • Robinson–Gabriel synthesis. (n.d.). Semantic Scholar. [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. [Link]

  • NMR Spectroscopic Data for Compounds 1−4. (n.d.). ResearchGate. [Link]

  • Separation of Oxazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. (2009). European Journal of Medicinal Chemistry. [Link]

  • A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. (2002). Organic Letters. [Link]

  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. (2023). Journal of Pharmaceutical Chemistry. [Link]

  • This compound (C9H8O3). (n.d.). PubChemLite. [Link]

  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2023). Journal of Drug Delivery and Therapeutics. [Link]

Sources

The Utility of 2-(4-Methoxyphenyl)-2-oxoacetaldehyde in Polymeric Material Synthesis: A Theoretical and Application-Focused Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the prospective applications of 2-(4-Methoxyphenyl)-2-oxoacetaldehyde, also known as p-methoxyphenylglyoxal, in the synthesis of novel polymeric materials. While this molecule is cataloged as a building block for polymer science, a thorough review of current scientific literature and patents reveals a notable absence of established, specific protocols for its use in polymerization.[1][2][3] This guide, therefore, bridges this gap by postulating scientifically grounded, theoretical frameworks for its application. By analyzing the reactivity of its constituent functional groups—an aromatic ring, a ketone, and an aldehyde—we propose potential polymerization pathways. This document is intended to serve as a foundational resource for researchers seeking to explore the untapped potential of this compound in materials science and drug development, providing both theoretical insights and actionable, albeit hypothetical, experimental designs.

Introduction: Unveiling the Potential of a Bifunctional Monomer

This compound is an intriguing organic compound featuring two distinct carbonyl functionalities: an aldehyde and a ketone, conjugated with a methoxy-substituted phenyl group. The presence of these reactive sites within a single molecule suggests its potential as a versatile monomer or precursor in various polymerization reactions. The methoxy group on the phenyl ring can also influence the electronic properties and, consequently, the reactivity of the molecule and the characteristics of any resulting polymer.

The aldehyde group is known to participate in polymerization, particularly at low temperatures, to form polyacetals.[4] The ketone group, while generally less reactive than the aldehyde, can also be involved in specific polymerization reactions. The dual carbonyl functionality opens up possibilities for the creation of unique polymer architectures, such as hyperbranched or cross-linked structures. This guide will explore these theoretical avenues, providing a scientific rationale for each proposed application.

Theoretical Polymerization Pathways

Based on the principles of polymer chemistry, we can hypothesize several polymerization mechanisms in which this compound could serve as a key component.

Anionic Polymerization of the Aldehyde Group

Aldehydes can undergo anionic polymerization, especially at low temperatures, to yield polyacetals. The electron-withdrawing nature of the adjacent ketone group in this compound could potentially enhance the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack and subsequent polymerization.

Hypothesized Reaction Mechanism: An initiator, such as an organolithium compound (e.g., n-butyllithium), would attack the aldehyde carbonyl, initiating a polymer chain. The propagation would proceed via the sequential addition of monomer units.

Visualization of Anionic Polymerization Workflow:

Anionic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator n-BuLi Monomer1 2-(4-Methoxyphenyl) -2-oxoacetaldehyde Initiator->Monomer1 Nucleophilic Attack Activated_Monomer Activated Monomer Monomer1->Activated_Monomer Monomer2 Additional Monomer Activated_Monomer->Monomer2 Chain Growth Growing_Chain Growing Polyacetal Chain Monomer2->Growing_Chain Terminating_Agent e.g., H2O, ROH Growing_Chain->Terminating_Agent Protonation Final_Polymer Polymer with Pendant Keto-Aryl Groups Terminating_Agent->Final_Polymer

Caption: Hypothetical workflow for the anionic polymerization of this compound.

Polycondensation Reactions

The two carbonyl groups of this compound could potentially participate in polycondensation reactions with suitable co-monomers. For instance, reaction with a diamine could lead to the formation of a poly(imine) or, with subsequent reduction, a poly(amine).

Hypothesized Reaction with a Diamine: A reaction with a diamine, such as 1,6-hexanediamine, could proceed via the formation of imine linkages with both the aldehyde and, under more forcing conditions, the ketone. This could lead to a cross-linked or hyperbranched polymer.

Visualization of Polycondensation Workflow:

Polycondensation cluster_reaction Condensation cluster_post_modification Post-Polymerization Modification (Optional) Monomer_A 2-(4-Methoxyphenyl) -2-oxoacetaldehyde Reaction_Step Schiff Base Formation (Imine Linkage) Monomer_A->Reaction_Step Co-monomer Monomer_B Diamine (e.g., 1,6-Hexanediamine) Monomer_B->Reaction_Step Co-monomer Polymer_Structure Poly(imine) Structure (Potentially Cross-linked) Reaction_Step->Polymer_Structure Polymerization Reducing_Agent e.g., NaBH4 Polymer_Structure->Reducing_Agent Reduction Final_Polymer Poly(amine) Reducing_Agent->Final_Polymer

Caption: Hypothetical workflow for the polycondensation of this compound with a diamine.

Application Notes: Rationale and Experimental Design Considerations

Application Note 1: Synthesis of Functional Polyacetals
  • Objective: To synthesize a linear polyacetal with pendant 4-methoxyphenyl ketone groups. These pendant groups could serve as sites for post-polymerization modification or as photo-active moieties.

  • Scientific Rationale: The anionic polymerization of aldehydes is a well-established method. The key challenges are preventing side reactions and controlling the molecular weight and dispersity. The reaction must be conducted under anhydrous and anaerobic conditions to prevent premature termination. The low polymerization temperature is crucial to suppress the ceiling temperature effect, which can lead to depolymerization.

  • Experimental Considerations:

    • Solvent: A polar aprotic solvent, such as tetrahydrofuran (THF), is recommended to solvate the growing polymer chain. The solvent must be rigorously dried and deoxygenated.

    • Initiator: n-Butyllithium is a common initiator. The amount of initiator will determine the theoretical molecular weight of the polymer.

    • Temperature: A very low temperature, typically below -78 °C (dry ice/acetone bath), is required to favor polymerization over side reactions.

    • Monomer Purity: The monomer must be of high purity and free from water or other protic impurities.

Application Note 2: Development of Cross-linked Resins
  • Objective: To create a cross-linked thermoset material through the polycondensation of this compound with a multifunctional amine.

  • Scientific Rationale: The reaction of carbonyl compounds with amines to form imines (Schiff bases) is a robust and widely used reaction.[5] By using a diamine or a polyamine, a cross-linked network can be formed. The reaction is typically catalyzed by an acid.

  • Experimental Considerations:

    • Co-monomer: A variety of diamines (e.g., ethylenediamine, 1,6-hexanediamine) or polyamines (e.g., polyethyleneimine) could be used to control the cross-link density.

    • Catalyst: A catalytic amount of a weak acid, such as acetic acid, can be used to accelerate the imine formation.

    • Solvent: A solvent that can dissolve both monomers and facilitate the removal of water (a byproduct of the condensation) is ideal. Toluene, with a Dean-Stark trap, is a common choice.

    • Curing Conditions: The reaction may require heating to drive the condensation to completion and form a cured thermoset material.

Hypothetical Experimental Protocols

Disclaimer: The following protocols are theoretical and have not been experimentally validated. They are intended to serve as a starting point for research and development. Appropriate safety precautions must be taken when handling all chemicals.

Protocol 1: Anionic Polymerization of this compound
  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and assemble under a stream of dry nitrogen or argon.

    • Prepare a solution of this compound (1.64 g, 10 mmol) in anhydrous THF (50 mL) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum.

  • Polymerization:

    • Cool the monomer solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of n-butyllithium (e.g., 0.1 mmol in hexanes) to the stirred monomer solution via syringe. The amount of initiator can be varied to target different molecular weights.

    • Stir the reaction mixture at -78 °C for 24 hours.

  • Termination and Isolation:

    • Quench the polymerization by adding a small amount of degassed methanol.

    • Allow the reaction mixture to warm to room temperature.

    • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol or hexane.

    • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

  • Characterization:

    • Analyze the polymer by Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity.

    • Use ¹H NMR and FTIR spectroscopy to confirm the polyacetal structure and the presence of the pendant keto-aryl groups.

Protocol 2: Polycondensation with 1,6-Hexanediamine
  • Setup:

    • In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a Dean-Stark trap, combine this compound (1.64 g, 10 mmol), 1,6-hexanediamine (0.58 g, 5 mmol), and toluene (50 mL).

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction:

    • Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

    • Continue refluxing until no more water is collected (typically 4-6 hours).

  • Curing and Isolation:

    • If a soluble polymer is desired, stop the reaction before gelation occurs, cool the mixture, and precipitate the polymer in a non-solvent.

    • For a cured resin, remove the solvent under reduced pressure and heat the resulting solid in an oven at a predetermined temperature (e.g., 100-150 °C) for several hours.

  • Characterization:

    • For the soluble polymer, characterize by GPC, ¹H NMR, and FTIR.

    • For the cured resin, characterize by thermal analysis (TGA, DSC) and swelling studies to determine the degree of cross-linking.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data that a researcher might aim to obtain when investigating the polymerization of this compound.

Polymerization Method Protocol Target Mn ( g/mol ) Hypothetical PDI Potential Tg (°C)
Anionic Polymerization110,000< 1.280 - 100
Polycondensation2 (soluble)5,000> 2.060 - 80
Polycondensation2 (cured)N/A (cross-linked)N/A> 120

Mn = Number-average molecular weight; PDI = Polydispersity index; Tg = Glass transition temperature.

Conclusion and Future Outlook

While the use of this compound in polymer synthesis is not yet documented in the scientific literature, its chemical structure presents a compelling case for its potential as a versatile monomer. The theoretical pathways and hypothetical protocols outlined in this guide provide a solid foundation for researchers to begin exploring its applications. Successful synthesis of polymers from this monomer could lead to new materials with interesting optical, thermal, and chemical properties, with potential applications in fields ranging from advanced coatings and resins to functional materials for biomedical applications. Future experimental work is necessary to validate these hypotheses and to fully elucidate the structure-property relationships of the resulting polymers.

References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie1850 , 75 (1), 27–45. [Link]

  • Zhang, D. et al. Polysaccharide Aldehydes and Ketones: Synthesis and Reactivity. Biomacromolecules2024 . [Link]

  • Law, H. D. The formation of Schiff's bases. Journal of the Chemical Society, Transactions1907 , 91, 748-757. [Link]

  • Vogl, O. Addition Polymers of Aldehydes. Journal of Polymer Science Part A: Polymer Chemistry2000 , 38 (13), 2293-2299. [Link]

Sources

Application Note & Protocol: High-Efficiency One-Pot Synthesis of 2-(4-Methoxyphenyl)-3-arylquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

1.1 Significance of the 2-Arylquinoline Moiety The quinoline scaffold is a privileged heterocyclic motif integral to the fields of medicinal chemistry, drug discovery, and materials science.[1] Specifically, 2-arylquinolines are recognized for their broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Their function as kinase inhibitors, particularly targeting EGFR and FAK, underscores their therapeutic potential.[3][4] The precise substitution pattern on the quinoline core is critical for modulating biological activity, making the development of efficient and versatile synthetic methodologies a paramount objective for researchers.

1.2 Overview of Synthetic Strategies Historically, quinoline synthesis has been achieved through several named reactions, including the Skraup, Doebner-von Miller, and Combes syntheses.[5] However, the Friedländer annulation, first reported in 1882, remains one of the most direct and widely utilized methods.[5][6] The classical approach involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound possessing an active α-methylene group, often under harsh acidic or basic conditions.[5][7]

1.3 Advantages of Modern One-Pot, Organocatalytic Approaches Modern synthetic chemistry increasingly favors methodologies that are efficient, cost-effective, and environmentally benign. One-pot reactions, which avoid the isolation of unstable intermediates like 2-aminobenzaldehydes, offer significant advantages in this regard.[8][9] Furthermore, the emergence of organocatalysis presents a "green" alternative to traditional metal-based catalysts, minimizing toxic waste and often providing milder reaction conditions.[10][11] L-proline, a naturally occurring amino acid, has been identified as a highly effective organocatalyst for various heterocyclic syntheses, including quinolines, often proceeding with high efficiency in eco-friendly solvents like water or even under solvent-free conditions.[12][13][14]

1.4 The Role of 2-(4-Methoxyphenyl)-2-oxoacetaldehyde as a Key Precursor This application note details a robust, one-pot protocol for the synthesis of 2-(4-methoxyphenyl)-3-arylquinolines. The strategy employs the L-proline catalyzed Friedländer annulation of a 2-aminoaryl ketone with the key α-ketoaldehyde precursor, this compound (also known as 4-methoxyphenylglyoxal). This precursor's 1,2-dicarbonyl structure provides the necessary electrophilic centers for the sequential condensation and cyclization steps, directly installing the valuable 2-(4-methoxyphenyl) substituent onto the quinoline core.

Underlying Synthetic Principles: The Friedländer Annulation

2.1 Mechanistic Insights The Friedländer synthesis can proceed via two primary mechanistic pathways, contingent on the reaction conditions and catalysts employed.[15][16]

  • Aldol-First Pathway: The reaction initiates with an intermolecular aldol condensation between the enolizable ketone (e.g., a 2-aminoacetophenone derivative) and one of the carbonyl groups of the 2-oxoacetaldehyde. The resulting aldol adduct then undergoes a rapid intramolecular cyclization via condensation between the amino group and the remaining carbonyl, followed by dehydration to yield the aromatic quinoline ring.[17][18]

  • Schiff Base-First Pathway: Alternatively, the initial step can be the formation of a Schiff base (imine) between the primary amine of the 2-aminoaryl ketone and the more reactive aldehyde group of the 2-oxoacetaldehyde. This is followed by an intramolecular aldol-type cyclization and subsequent dehydration to furnish the final product.[5][15]

Under the L-proline catalyzed conditions described herein, the mechanism likely involves the formation of an enamine from the 2-aminoaryl ketone, which then attacks the aldehyde carbonyl of the glyoxal derivative, initiating the cascade.

2.2 The Choice of Catalyst: L-proline L-proline serves as a bifunctional organocatalyst. Its secondary amine moiety can form an enamine with one reactant, activating it for nucleophilic attack. Simultaneously, its carboxylic acid group can act as a proton shuttle, facilitating proton transfer steps and activating the electrophile via hydrogen bonding. This dual activation mode is key to its high efficiency under mild conditions.[12][14][19]

2.3 Diagram: Simplified L-proline Catalyzed Friedländer Annulation The following diagram illustrates the key transformations in the one-pot synthesis.

G cluster_reactants Reactants R1 2-Aminoaryl Ketone P1 Enamine Formation / Aldol Condensation R1->P1 Step 1: Reaction Initiation R2 This compound R2->P1 Step 1: Reaction Initiation Cat L-proline Cat->P1 Step 1: Reaction Initiation P2 Intramolecular Cyclization (Imine Formation) P1->P2 Step 2: Ring Closure P3 Dehydration (Aromatization) P2->P3 Step 3: Aromatization Prod 2-(4-Methoxyphenyl)-3-arylquinoline P3->Prod

Caption: Key stages of the L-proline catalyzed one-pot quinoline synthesis.

Experimental Protocol

This protocol describes the synthesis of 2-(4-methoxyphenyl)-3-phenylquinoline as a representative example.

3.1 Materials and Reagents

  • 2-Aminobenzophenone (1.0 mmol, 197.2 mg)

  • This compound hydrate (1.1 mmol, 200.4 mg)

  • L-proline (0.2 mmol, 23.0 mg, 20 mol%)

  • Ethanol (EtOH), reagent grade (5 mL)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography (230-400 mesh)

3.2 Equipment

  • 10 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

3.3 Step-by-Step Synthesis Protocol

3.3.1 Reaction Setup and Execution

  • To a 10 mL round-bottom flask, add 2-aminobenzophenone (197.2 mg, 1.0 mmol), this compound hydrate (200.4 mg, 1.1 mmol), and L-proline (23.0 mg, 0.2 mmol).

  • Add ethanol (5 mL) to the flask, followed by a magnetic stir bar.

  • Fit the flask with a reflux condenser and place it in a pre-heated oil bath or heating mantle set to 80 °C.

  • Stir the reaction mixture vigorously under reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:EtOAc eluent system. The reaction is typically complete within 4-6 hours.

3.3.2 Reaction Work-up and Product Isolation

  • Once the reaction is complete (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature.

  • Remove the ethanol using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (20 mL).

  • Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:EtOAc) to afford the pure 2-(4-methoxyphenyl)-3-phenylquinoline.

3.4 Characterization of the Product The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Melting Point: To assess purity.

Process Optimization and Troubleshooting

4.1 Table: Optimization of Reaction Conditions The following table summarizes typical parameters investigated for optimizing this type of Friedländer annulation.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1L-proline (10)EtOH80875
2 L-proline (20) EtOH 80 5 92
3L-proline (30)EtOH80591
4L-proline (20)H₂O100685
5L-proline (20)Toluene110868
6L-proline (20)Solvent-free100488
7p-TsOH (20)EtOH80680
8NoneEtOH8024<10

Data is representative and based on typical results for L-proline catalyzed reactions.[13]

Causality Behind Choices:

  • Catalyst Loading: 20 mol% of L-proline provides an optimal balance between reaction rate and cost-effectiveness.[13] Increasing the loading to 30 mol% offers no significant improvement in yield.

  • Solvent: While water is a greener solvent, ethanol often provides better solubility for aromatic substrates, leading to higher yields in this case. Solvent-free conditions are also effective but can present challenges with mixing and heat transfer on a larger scale.

  • Temperature: Refluxing at 80 °C in ethanol ensures a sufficient reaction rate without causing degradation of the starting materials or product.

4.2 Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Impure starting materials; Sub-optimal temperature.Confirm completion via TLC before work-up; Recrystallize or purify starting materials; Ensure consistent heating at the specified temperature.
Side Product Formation Self-condensation of the 2-aminoaryl ketone.Ensure the 2-oxoacetaldehyde is added promptly and the reaction is heated efficiently; A slight excess (1.1 eq) of the glyoxal can help drive the desired reaction.
Difficult Purification Co-elution of product with impurities.Adjust the polarity of the chromatography eluent; Try a different stationary phase (e.g., alumina) if silica gel is ineffective.

Broader Applications and Scope

The described protocol is not limited to the exemplified reactants and can be extended to a variety of substituted 2-aminoaryl ketones and other α-ketoaldehydes to generate a library of structurally diverse quinolines. This versatility is crucial for structure-activity relationship (SAR) studies in drug development.[2][20]

5.1 Diagram: Workflow for Substrate Scope Exploration

G A Select Substrates: - Substituted 2-Aminoaryl Ketones - Substituted Arylglyoxals B Execute One-Pot Protocol A->B C Isolate & Purify Product Library B->C D Characterize (NMR, MS, etc.) C->D E Biological Screening & SAR Analysis D->E F Lead Optimization E->F

Caption: Workflow for generating a quinoline library for SAR studies.

Conclusion

This application note provides a detailed, reliable, and high-efficiency protocol for the one-pot synthesis of 2-(4-methoxyphenyl)-3-arylquinolines using L-proline as an organocatalyst. The method leverages the versatile Friedländer annulation, offering operational simplicity, mild reaction conditions, and access to a class of compounds with significant therapeutic potential. The insights into the reaction mechanism, optimization, and troubleshooting are intended to empower researchers in their efforts to synthesize novel quinoline derivatives for drug discovery and materials science applications.

References

  • Davoodi, E., Youseftabar-Miri, L., et al. (n.d.). L-proline: An efficient catalyst for the synthesis of quinoline derivatives in aqueous media. Iranian Journal of Catalysis. Available at: [Link]

  • Wikipedia. (2023). Friedländer synthesis. Available at: [Link]

  • Davoodi, E., Youseftabar-Miri, L., et al. (2014). L-proline: An efficient catalyst for the synthesis of quinoline derivatives in aqueous media. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2012). l-Proline as an efficient enantioinduction organo-catalyst in the solvent-free synthesis of pyrazolo[3,4-b]quinoline derivatives via one-pot multi-component reaction. RSC Publishing. Available at: [Link]

  • Reddy, G. O., et al. (2015). l-Proline mediated synthesis of quinoxalines; evaluation of cytotoxic and antimicrobial activity. RSC Publishing. Available at: [Link]

  • Li, L.-H., et al. (2020). Organocatalyzed Synthesis of Functionalized Quinolines. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Available at: [Link]

  • Zhang, X., et al. (2012). An Organocatalytic Cascade Approach toward Polysubstituted Quinolines and Chiral 1,4-Dihydroquinolines. Thieme Connect. Available at: [Link]

  • Kumar, V., et al. (2023). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central - NIH. Available at: [Link]

  • Shi, Y., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. MDPI. Available at: [Link]

  • Meléndez-Rodríguez, C., et al. (2024). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. PubMed. Available at: [Link]

  • Snieckus, V. (2012). Organocatalytic Synthesis of Quinolines and Chiral 1,4-Dihydroquinolines. Sci-Hub. Available at: [Link]

  • Lightner, D. A., & CALDERIN, J. M. (1995). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry. Available at: [Link]

  • Acha, E. M., & Contelles, J. M. (2009). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. NIH. Available at: [Link]

  • Meléndez-Rodríguez, C., et al. (2024). Substituted 2-Arylquinoline and 2-Methyl-1,2,3,4-tetrahydroquinoline Derivatives with selective Anticancer Activity: Synthesis, Structure–Activity Relationships, and Molecular Modelling Insights. Semantic Scholar. Available at: [Link]

  • Chaudhuri, M. K., & Hussain, S. (2006). An efficient synthesis of quinolines under solvent-free conditions. Indian Academy of Sciences. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]

  • Li, A.-H., et al. (2010). A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Available at: [Link]

  • Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Scite.ai. Available at: [Link]

  • Hu, Z.-Y., et al. (n.d.). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Available at: [Link]

  • Wikipedia. (2023). Asymmetric hydrogenation. Available at: [Link]

  • Acha, E. M., & Contelles, J. M. (2009). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Semantic Scholar. Available at: [Link]

  • Marco-Contelles, J., et al. (2009). Recent Advances in the Friedländer Reaction. ResearchGate. Available at: [Link]

  • Lightner, D. A., & CALDERIN, J. M. (1995). Concerning the mechanism of the Friedländer quinoline synthesis. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Part 1: Frequently Asked Questions (FAQs) about 2-(4-Methoxyphenyl)-2-oxoacetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for reactions involving 2-(4-methoxyphenyl)-2-oxoacetaldehyde. As a Senior Application Scientist, this guide is structured to move beyond simple procedural lists, focusing on the chemical principles and causality behind experimental challenges to empower you to diagnose and resolve issues leading to low reaction yields.

This section addresses foundational questions about the reagent itself. The quality and handling of your starting material are often the primary determinants of reaction success.

Q1: My yield is unexpectedly low. What's the first thing I should check?

A1: Always begin by verifying the quality and integrity of your starting material, this compound. Due to its reactive dicarbonyl nature, it is susceptible to degradation.

  • Purity: The compound can exist as a hydrate, which will alter its molecular weight and impact stoichiometric calculations.[1] Many commercial suppliers sell the hydrate form.[1] Failure to account for the water content is a common source of error.

  • Degradation: Over time or upon exposure to air and moisture, the aldehyde can oxidize to 4-methoxyphenylglyoxylic acid or undergo self-condensation reactions.

  • Appearance: The pure compound should be a pale yellow solid. Significant darkening or a syrupy consistency may indicate degradation.

Actionable Protocol:

  • Purity Verification: Perform a simple ¹H NMR. Check for the characteristic aldehyde proton peak (around 9.5-10 ppm) and the aromatic protons. Compare the integration to ensure the absence of significant impurities.

  • Water Content: Use Karl Fischer titration to determine the exact water content if precise stoichiometry is critical for your reaction.

  • Storage: Store the reagent in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at low temperatures (refrigerator or freezer) to minimize degradation.[2]

Q2: I'm seeing multiple spots on my Thin Layer Chromatography (TLC) plate even before the reaction starts. Why?

A2: This is a strong indicator of starting material impurity. The additional spots could be the corresponding carboxylic acid (4-methoxyphenylglyoxylic acid), the over-reduction product (2-hydroxy-1-(4-methoxyphenyl)ethan-1-one), or oligomeric self-condensation products. Running a co-spot with your starting material against the reaction mixture is a crucial diagnostic step.[3]

Q3: Is this compound prone to any specific side reactions I should be aware of?

A3: Yes. Its structure contains two highly reactive electrophilic centers. Understanding these potential side reactions is key to preventing them.

  • Self-Condensation: Under basic conditions, the aldehyde can undergo self-aldol or Claisen-type condensation reactions, leading to complex mixtures and polymeric material.

  • Cannizzaro Reaction: As an aldehyde lacking α-hydrogens, it is susceptible to the Cannizzaro reaction under strongly basic conditions. This disproportionation reaction produces both 4-methoxy-mandelic acid and 2-hydroxy-1-(4-methoxyphenyl)ethan-1-one.[4]

  • α-Ketol (Acyloin) Rearrangement: Under thermal, acidic, or basic conditions, α-hydroxy ketones (which can form from partial reduction) can rearrange. While this is more of a concern for byproducts, it highlights the molecule's reactivity.[5][6]

  • Oxidation: The aldehyde functionality is easily oxidized to a carboxylic acid, especially if the reaction is not performed under an inert atmosphere or if oxidizing contaminants are present.

Part 2: Troubleshooting Specific Reaction Classes

Low yields are often context-dependent. This section provides targeted advice for common reaction types where this compound is employed.

Guide 1: Multicomponent Reactions (MCRs) for Heterocycle Synthesis

MCRs, such as those used to synthesize furocoumarins[7][8] or other complex heterocycles, are elegant but sensitive to reaction parameters.

Q: My one-pot, three-component reaction is giving a low yield of the desired heterocycle. What are the likely causes?

A: In MCRs, the relative rates of several competing reactions determine the final yield. The primary challenge is ensuring the desired reaction pathway outcompetes side reactions.

Troubleshooting Decision Tree for MCRs

Caption: A decision tree for troubleshooting low MCR yields.

Causality Analysis:

  • Order of Addition: If two of your three components react rapidly to form a stable, undesired product, the third component never has a chance to participate. Altering the addition sequence can prevent this. For example, if your reaction involves an amine, this compound, and a CH-acid, the rapid formation of an enamine-adduct from the first two might be faster than the desired subsequent step.

  • Concentration: Bimolecular side reactions (like self-condensation) are highly dependent on concentration. By running the reaction at a higher dilution, you can favor the intramolecular cyclization or desired MCR pathway over unwanted intermolecular side reactions.[9]

  • Catalyst Choice: The catalyst (often a Lewis or Brønsted acid/base) can dramatically influence which reaction pathway is favored.[10][11] If you are seeing byproducts, consider screening milder catalysts. For example, if a strong base like sodium hydride is causing Cannizzaro-type issues, switching to a weaker base like potassium carbonate or an organic base like triethylamine may be beneficial.[3]

Guide 2: Knoevenagel Condensation and Related Reactions

These reactions involve the condensation of the aldehyde with an active methylene compound.

Q: My Knoevenagel condensation with this compound is sluggish and produces a complex mixture. How can I improve it?

A: The key is to activate the methylene compound without promoting side reactions of the highly electrophilic α-ketoaldehyde.

Problem Potential Cause Recommended Solution & Explanation
No or Low Conversion 1. Inappropriate Base/Catalyst: The base may be too weak to deprotonate the active methylene compound effectively.Solution: Switch to a slightly stronger, non-nucleophilic base (e.g., piperidine, DBU). Explanation: The pKa of the active methylene compound dictates the required base strength. A base that is too strong can cause the side reactions discussed below.[4]
2. Water Formation: The condensation produces water, which can hydrolyze reactants or shift the equilibrium back to the starting materials.Solution: Use a Dean-Stark apparatus or add a dehydrating agent (e.g., molecular sieves). Explanation: Removing water as it forms drives the reaction to completion according to Le Châtelier's principle.[4]
Formation of Dark Tar/Polymer 1. Strong Base: A strong base (e.g., NaOH, NaOMe) is promoting self-condensation or the Cannizzaro reaction.Solution: Use a catalytic amount of a weaker amine base (e.g., piperidine, pyridine). Explanation: These bases are strong enough to facilitate the condensation but not strong enough to promote the highly disfavored side reactions.[4]
2. High Temperature: Excessive heat can lead to thermal decomposition and polymerization.Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor by TLC. Explanation: Unwanted side reactions often have a higher activation energy than the desired reaction.

Visualizing Competing Pathways

G SM 2-(4-MeOPh)-2-oxoacetaldehyde + Active Methylene Compound Conditions1 Weak Base (Piperidine) Controlled Temp SM->Conditions1 Desired Path Conditions2 Strong Base (NaOH) High Temp SM->Conditions2 Side Reactions Desired_Product Knoevenagel Product Side_Product1 Self-Condensation Polymer Side_Product2 Cannizzaro Products Conditions1->Desired_Product Conditions2->Side_Product1 Conditions2->Side_Product2

Caption: Desired vs. undesired reaction pathways.

Part 3: Experimental Protocols

Protocol 1: ¹H NMR Quality Control Check of Starting Material

  • Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Aromatic Region (6.8-8.0 ppm): Look for two doublets characteristic of a para-substituted benzene ring.

    • Aldehyde Proton (9.5-10.0 ppm): Look for a singlet. This is the key diagnostic peak.

    • Methoxy Group ( ~3.8 ppm): A sharp singlet integrating to 3 protons.

    • Impurities:

      • A broad peak in the 10-12 ppm region may indicate the presence of the carboxylic acid byproduct.

      • The absence or diminished integration of the aldehyde peak relative to the aromatic signals indicates degradation.

      • If using the hydrate, a peak for water will be present (variable chemical shift).

Protocol 2: General Procedure for a Small-Scale Trial Reaction

This protocol helps you quickly screen conditions to optimize yield before committing to a large-scale reaction.

  • Setup: In a clean, dry vial equipped with a small magnetic stir bar, add the active methylene compound (1.0 eq).

  • Inert Atmosphere: Purge the vial with nitrogen or argon.[9]

  • Solvent & Reagent Addition: Add the chosen anhydrous solvent (e.g., Toluene, 0.5 M concentration). Add this compound (1.0 eq).

  • Catalyst/Base Addition: Add the catalyst or base you are screening (e.g., 0.1 eq of piperidine).

  • Reaction: Stir the reaction at the desired temperature (e.g., room temperature, 50 °C, 80 °C).

  • Monitoring: After 1 hour, take a small aliquot, quench it, and analyze by TLC or LC-MS to assess conversion and byproduct formation. Continue monitoring at regular intervals.

  • Analysis: Compare the results from different conditions to identify the optimal solvent, temperature, and catalyst for your specific transformation.

References

  • Troubleshooting: How to Improve Yield. Department of Chemistry, University of Rochester.

  • Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones. Chemical Communications (RSC Publishing).

  • Troubleshooting low yield in the synthesis of 4-Ethoxy-2-hydroxybenzaldehyde metal complexes. BenchChem.

  • 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid. MDPI.

  • What are some common causes of low reaction yields? Reddit r/Chempros.

  • This compound. BLDpharm.

  • Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. PubMed Central.

  • Heterocycles in organic synthesis. Part 25. Reagents for the conversion of halides into aldehydes and ketones. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

  • α-Ketol rearrangement. Wikipedia.

  • The Chemistry of Aldehydes and Ketones in the Synthesis of Heterocycles - Historical Reactions with a New and Green Perspective. Organic Chemistry: An Indian Journal.

  • Synthesis of heterocyclic compounds by interaction of aldehydes with monoterpenoids. SpringerLink.

  • Side reactions to avoid during Knoevenagel condensation of 4-methoxybenzaldehyde. BenchChem.

  • The a-Hydroxy Ketone (α-Ketol) and Related Rearrangements. Organic Reactions.

  • 2-((4-Methoxyphenyl)methoxy)acetaldehyde. PubChem.

  • Troubleshooting low yield in derivatization with 2-(2,4-Dinitrophenoxy)benzaldehyde. BenchChem.

  • Synthesis of 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid. ResearchGate.

  • This compound. ChemicalBook.

  • [(4-Methoxyphenyl)(2-oxo-2-phenylethyl)amino]acetaldehyde. PubChem.

  • Ketone or aldehyde synthesis by acylation. Organic Chemistry Portal.

  • 2-(3-Methoxyphenyl)-2-oxoacetaldehyde hydrate. Sigma-Aldrich.

  • Buy 2-(4-ethoxy-3-methoxyphenyl)-2-oxoacetaldehyde from JHECHEM CO LTD. ECHEMI.

  • 4-Methoxyphenylacetaldehyde. PubChem.

  • (4-Methoxyphenyl)(oxo)acetaldehyde--water (1/1). PubChem.

  • Studies on the synthesis and stability of α-ketoacyl peptides. PubMed.

  • 2-(4-Methoxyphenyl)ethanol. NIST WebBook.

  • Studies on the synthesis and stability of α-ketoacyl peptides. PMC - NIH.

  • 2-[(4-methoxyphenyl)methoxy]acetaldehyde. Chemsrc.

Sources

Technical Support Center: Optimizing Multicomponent Reactions with 2-(4-Methoxyphenyl)-2-oxoacetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-methoxyphenyl)-2-oxoacetaldehyde in multicomponent reactions (MCRs). This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the complexities of your syntheses and achieve optimal results.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during MCRs with this compound, offering causative explanations and actionable solutions.

Question: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yields in MCRs involving this compound can stem from several factors. Systematically investigating the following is crucial:

  • Reagent Quality and Stoichiometry:

    • Purity of this compound: This α-oxoaldehyde can exist as a hydrate, which may affect its reactivity.[1] Ensure you are using the correct molecular weight for your calculations and consider drying the reagent if necessary. Its purity should be confirmed by NMR or other appropriate analytical techniques.

    • Stoichiometry: While a 1:1:1:1 stoichiometry is standard for a four-component reaction like the Ugi reaction, optimizing the ratio of reactants can sometimes improve yields. For instance, a slight excess of the isocyanide or amine component might be beneficial.

  • Reaction Conditions:

    • Solvent Choice: The polarity of the solvent can significantly influence the reaction mechanism and, consequently, the yield.[2] For Passerini reactions, aprotic solvents are generally preferred to favor a concerted mechanism.[2] For Ugi reactions, polar solvents like methanol or 2,2,2-trifluoroethanol are often used to facilitate the formation of ionic intermediates.[3]

    • Temperature: While some MCRs proceed efficiently at room temperature, others may require heating to overcome activation barriers. However, be cautious, as high temperatures can lead to decomposition and resinification of the reaction mixture.[4][5] A systematic temperature screen is recommended.

  • Reaction Time: MCRs can vary significantly in their reaction times. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and avoid decomposition of the product over extended periods.

Question: I am observing significant side product formation. How can I improve the selectivity of my reaction?

Answer: The formation of side products is a common challenge. Here’s how to address it:

  • Identify the Side Products: The first step is to characterize the major side products, if possible, by techniques like LC-MS or by isolating and analyzing them by NMR.

  • Common Side Reactions:

    • Passerini-type impurities in Ugi reactions: The Passerini reaction can compete with the Ugi reaction, especially if the imine formation is slow.[6] To minimize this, ensure the efficient formation of the imine by pre-mixing the aldehyde and amine before adding the other components.

    • Knoevenagel Condensation: In the presence of active methylene compounds and a base, Knoevenagel condensation can occur.[5]

    • Self-condensation of the Aldehyde: Although less common, it is a possibility under certain conditions.

  • Strategies for Improving Selectivity:

    • Order of Reagent Addition: The sequence of adding the reactants can be critical. For Ugi reactions, pre-forming the imine by stirring the this compound and the amine for a short period before adding the carboxylic acid and isocyanide can suppress the competing Passerini reaction.[3]

    • Catalyst Selection: The use of a catalyst can enhance the rate of the desired reaction pathway. For example, Lewis acids can activate the carbonyl group, facilitating nucleophilic attack.[7]

    • Control of Reaction Conditions: As mentioned for yield optimization, fine-tuning the solvent, temperature, and concentration can also have a profound impact on selectivity.[5]

Question: My reaction mixture turns dark and forms a resinous material. What is causing this and how can I prevent it?

Answer: Resinification, or the formation of polymeric, intractable material, is often a sign of reactant or product decomposition.

  • Causes of Resinification:

    • High Temperatures: this compound and many of the intermediates in MCRs can be thermally sensitive. Refluxing in high-boiling solvents like DMF or DMSO, or using high temperatures in microwave-assisted synthesis, can lead to decomposition.[4][5]

    • Presence of Strong Acids or Bases: While MCRs can be acid or base-catalyzed, highly concentrated or overly strong acids/bases can promote side reactions and polymerization.

    • Air/Oxidative Sensitivity: Some reaction components or intermediates might be sensitive to oxidation.

  • Preventative Measures:

    • Lower Reaction Temperature: If you are heating the reaction, try running it at a lower temperature for a longer duration. Sonication at room temperature can be an alternative to heating.[4][5]

    • Optimize Catalyst/Reagent Concentration: Use the minimum effective concentration of any acid or base catalyst.

    • Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon can prevent oxidative decomposition.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the role of the 4-methoxy group on the phenyl ring of this compound in MCRs?

The 4-methoxy group is an electron-donating group. This electronic effect can influence the reactivity of the two carbonyl groups. It generally makes the aromatic ring electron-rich, which can affect subsequent transformations if the MCR product is used in further synthetic steps like cross-coupling reactions.[8]

Q2: Which MCRs are most suitable for this compound?

Due to its α-oxoaldehyde structure, this compound is an excellent substrate for isocyanide-based MCRs such as the Passerini and Ugi reactions.[2][9][6] It can also be used in the synthesis of various oxygen-containing heterocycles.[10][11]

Q3: What are the best solvents for MCRs with this aldehyde?

The optimal solvent depends on the specific MCR:

  • Passerini Reaction: Aprotic, non-polar solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene are often preferred as they favor the proposed concerted mechanism.[2][12]

  • Ugi Reaction: Polar, protic solvents such as methanol or 2,2,2-trifluoroethanol (TFE) are commonly used because they facilitate the ionic mechanism involving the formation of an iminium ion.[9][3]

Q4: Do I need a catalyst for my reaction?

Many MCRs with this compound can proceed without a catalyst. However, in some cases, a catalyst can improve the reaction rate and yield. Lewis acids like zinc chloride (ZnCl₂) or indium trichloride (InCl₃) can be used to activate the carbonyl group.[10][13]

Q5: How should I purify the products of these MCRs?

Purification is typically achieved through standard laboratory techniques:

  • Extraction: A standard aqueous workup to remove water-soluble impurities and unreacted starting materials.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system is an effective purification method.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying MCR products. A gradient elution system, for example, with hexane and ethyl acetate, is often effective.

Section 3: Detailed Experimental Protocols

Protocol 1: Synthesis of an α-Acyloxy Amide via the Passerini Reaction

This protocol describes a general procedure for the three-component Passerini reaction between this compound, a carboxylic acid, and an isocyanide.

Materials:

  • This compound (1.0 mmol, 164.16 mg)

  • Carboxylic acid (e.g., Benzoic acid, 1.0 mmol, 122.12 mg)

  • Isocyanide (e.g., Benzyl isocyanide, 1.0 mmol, 117.15 mg)

  • Dichloromethane (DCM), anhydrous (5 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol) and the carboxylic acid (1.0 mmol).

  • Dissolve the solids in anhydrous DCM (5 mL).

  • Add the isocyanide (1.0 mmol) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 24-48 hours.

  • Upon completion, dilute the reaction mixture with DCM (15 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure α-acyloxy amide.

Protocol 2: Synthesis of a Peptidomimetic via the Ugi Reaction

This protocol provides a general method for the four-component Ugi reaction.

Materials:

  • This compound (1.0 mmol, 164.16 mg)

  • Amine (e.g., Benzylamine, 1.0 mmol, 107.15 mg)

  • Carboxylic acid (e.g., Acetic acid, 1.0 mmol, 60.05 mg)

  • Isocyanide (e.g., tert-Butyl isocyanide, 1.0 mmol, 83.13 mg)

  • Methanol (5 mL)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the amine (1.0 mmol) in methanol (3 mL).

  • Stir the mixture for 30 minutes at room temperature to facilitate imine formation.

  • Add the carboxylic acid (1.0 mmol) followed by the isocyanide (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 24-72 hours, monitoring by TLC or LC-MS.

  • After completion, remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by silica gel column chromatography or crystallization to yield the desired bis-amide.

Section 4: Data Presentation and Visualization

Table 1: Recommended Starting Conditions for MCRs with this compound

Reaction TypeAldehyde (Equivalents)Amine (Equivalents)Carboxylic Acid (Equivalents)Isocyanide (Equivalents)SolventTemperature (°C)
Passerini 1.0-1.01.0DCM, THF25
Ugi 1.01.01.01.0Methanol, TFE25

Diagram 1: General Ugi Reaction Mechanism

Ugi_Mechanism cluster_1 Imine Formation cluster_2 Nitrilium Ion Formation & Trapping Aldehyde R1-CHO (this compound) Imine R1-CH=N-R2 Aldehyde->Imine + R2-NH2 - H2O Amine R2-NH2 Amine->Imine Nitrilium Nitrilium Intermediate Imine->Nitrilium + H+ Isocyanide R4-NC Isocyanide->Nitrilium CarboxylicAcid R3-COOH CarboxylicAcid->Nitrilium Adduct α-Adduct Nitrilium->Adduct + R4-NC, + R3-COO- Ugi_Product Ugi Product (bis-amide) Adduct->Ugi_Product Mumm Rearrangement

Caption: The Ugi reaction proceeds via imine formation, followed by nucleophilic attack of the isocyanide and trapping by the carboxylate, culminating in a Mumm rearrangement.

Diagram 2: Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed CheckReagents Verify Reagent Purity & Stoichiometry Start->CheckReagents CheckReagents->Start Impure Reagents OptimizeSolvent Screen Solvents (Polar vs. Aprotic) CheckReagents->OptimizeSolvent Reagents OK OptimizeTemp Vary Temperature (RT, 40°C, 60°C) OptimizeSolvent->OptimizeTemp No Improvement Success Improved Yield OptimizeSolvent->Success Improvement MonitorTime Monitor Reaction Over Time (TLC/LC-MS) OptimizeTemp->MonitorTime No Improvement OptimizeTemp->Success Improvement ConsiderCatalyst Add Lewis Acid Catalyst (e.g., ZnCl2) MonitorTime->ConsiderCatalyst Reaction Stalls MonitorTime->Success Optimal Time Found ConsiderCatalyst->Success Improvement

Caption: A systematic approach to troubleshooting low yields in multicomponent reactions.

References

  • Beilstein Journals. (2014). The unexpected influence of aryl substituents in N-aryl-3-oxobutanamides on the behavior of their multicomponent reactions with 5-amino-3-methylisoxazole and salicylaldehyde. Available at: [Link]

  • Wikipedia. (n.d.). Passerini reaction. Available at: [Link]

  • Beilstein Journals. (2014). The unexpected influence of aryl substituents in N-aryl-3-oxobutanamides on the behavior of their multicomponent reactions with. Available at: [Link]

  • PubChem. (n.d.). [(4-Methoxyphenyl)(2-oxo-2-phenylethyl)amino]acetaldehyde. Available at: [Link]

  • MDPI. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Available at: [Link]

  • MDPI. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. Available at: [Link]

  • ResearchGate. (2006). Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. Available at: [Link]

  • National Institutes of Health. (2023). Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. Available at: [Link]

  • National Institutes of Health. (2023). Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. Available at: [Link]

  • MDPI. (2021). 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. Available at: [Link]

  • MDPI. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. Available at: [Link]

  • Beilstein Journals. (2019). Formaldehyde surrogates in multicomponent reactions. Available at: [Link]

  • Broad Institute. (n.d.). Stereochemical Control of the Passerini Reaction. Available at: [Link]

  • Organic Reactions. (n.d.). The Passerini Reaction. Available at: [Link]

  • PubChem. (n.d.). 2-((4-Methoxyphenyl)methoxy)acetaldehyde. Available at: [Link]

  • PubChem. (n.d.). (4-Methoxyphenyl)(oxo)acetaldehyde--water (1/1). Available at: [Link]

  • ResearchGate. (2012). Ugi reaction with Piv-Aldehyde and S-4-methoxyphenyl ethylamine as amine. Available at: [Link]

  • YouTube. (2024). Aldehyde & Ketone Reactions Practice - Mechanisms, Synthesis & Shortcuts [LIVE Recording]. Available at: [Link]

  • PubMed Central. (2021). The 100 facets of the Passerini reaction. Available at: [Link]

  • Semantic Scholar. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Available at: [Link]

  • MDPI. (2022). 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid. Available at: [Link]

  • PubChemLite. (n.d.). This compound (C9H8O3). Available at: [Link]

  • PubMed Central. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Available at: [Link]

  • MDPI. (2020). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Available at: [Link]

  • YouTube. (2021). Rxn Practice of Ketones & Aldehydes, Part 1. Getting Them Down (Walkthrough). Available at: [Link]

  • YouTube. (2021). 19.9 Retrosynthesis with Aldehydes and Ketones | Organic Chemistry. Available at: [Link]

  • YouTube. (2021). Rxn Practice of Ketones & Aldehydes, Part 2. Making Them Harder (Walkthrough). Available at: [Link]

Sources

Technical Support Center: Synthesis of Heterocycles Using 2-(4-Methoxyphenyl)-2-oxoacetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals utilizing 2-(4-methoxyphenyl)-2-oxoacetaldehyde in heterocyclic synthesis. This guide provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of your synthetic routes and overcome common challenges.

Introduction to the Reactivity of this compound

This compound, an aryl glyoxal derivative, is a versatile C2-synthon for the construction of a variety of heterocyclic scaffolds. Its reactivity is dominated by the two adjacent carbonyl groups: a highly reactive aldehyde and a ketone conjugated to an electron-rich methoxyphenyl ring. This unique electronic and steric environment dictates its behavior in chemical transformations and is key to understanding both the desired reaction pathways and the formation of common byproducts. The electron-donating methoxy group activates the aromatic ring, which can influence the reactivity of the adjacent ketone and participate in certain side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to be aware of when using this compound?

A1: The primary side reactions stem from the high reactivity of the aldehyde group and the presence of the adjacent ketone. The most prevalent of these is the Cannizzaro reaction , which occurs under basic conditions. Since the aldehyde lacks an α-hydrogen, it can undergo disproportionation to yield 4-methoxymandelic acid and 1-(4-methoxyphenyl)-ethane-1,2-diol.[1][2][3] Additionally, aldol-type condensation reactions can occur if your reaction partner possesses an enolizable proton, leading to a complex mixture of products.[4] Under certain conditions, self-condensation of the glyoxal can also lead to oligomeric or polymeric materials.

Q2: How does the electron-donating methoxy group affect the reactivity of the glyoxal?

A2: The para-methoxy group is a strong electron-donating group, which increases the electron density on the aromatic ring and the adjacent ketonic carbonyl group. This can have several effects:

  • It can slightly decrease the electrophilicity of the ketone compared to unsubstituted phenylglyoxal, potentially leading to better selectivity for reactions at the more electrophilic aldehyde center.

  • It can influence the regioselectivity in reactions where the aromatic ring itself acts as a nucleophile.

  • The electron-rich nature of the ring can make the molecule more susceptible to oxidation under harsh conditions.

Q3: My reaction is not going to completion, and I see a lot of starting material. What are the likely causes?

A3: Incomplete conversion can be due to several factors:

  • Insufficient activation: The catalyst (acid or base) may be too weak or used in an insufficient amount to promote the desired reaction.[5]

  • Low reaction temperature: Many cyclization reactions require heating to overcome the activation energy barrier.[6]

  • Poor solubility: If your starting materials are not fully dissolved in the chosen solvent, the reaction will be slow and incomplete.

  • Deactivation of the catalyst: In some cases, byproducts or impurities in the starting materials can neutralize or poison the catalyst.

Q4: I am getting a complex mixture of products that is difficult to purify. What are the best strategies for purification?

A4: A complex product mixture is a common issue. Here are some strategies to address this:

  • Optimize reaction conditions: Before scaling up, screen different solvents, catalysts, and temperatures to find conditions that favor the formation of the desired product.

  • Column chromatography: This is the most common method for separating products with different polarities. A careful selection of the stationary phase (e.g., silica gel, alumina) and eluent system is crucial.

  • Recrystallization: If your desired product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Derivative formation: In some cases, converting the product to a crystalline derivative can facilitate purification, followed by regeneration of the original product.

Troubleshooting Guide: Quinoxaline Synthesis

The condensation of this compound with ortho-phenylenediamines is a common and efficient method for synthesizing 2-(4-methoxyphenyl)quinoxalines.[7][8] However, several issues can arise during this reaction.

Problem 1: Low Yield of the Desired Quinoxaline

Potential Cause Explanation & Troubleshooting Steps
Suboptimal Reaction Conditions The choice of solvent and catalyst is critical. While the reaction can proceed without a catalyst, mild acid catalysis (e.g., a few drops of acetic acid) often improves the rate and yield. Ethanol is a commonly used solvent, but other solvents like DMF or toluene can be explored.[5][9]
Side Reactions Under strongly basic conditions, the Cannizzaro reaction can compete with the quinoxaline formation, consuming the starting glyoxal. Ensure the reaction is run under neutral or mildly acidic conditions.
Oxidation of the Diamine Ortho-phenylenediamines can be sensitive to air oxidation, especially at elevated temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.
Incomplete Reaction The reaction may require gentle heating to go to completion. Monitor the reaction by TLC to determine the optimal reaction time and temperature.

Problem 2: Formation of a Dark, Tarry Substance

Potential Cause Explanation & Troubleshooting Steps
Polymerization/Decomposition At high temperatures or in the presence of strong acids, this compound can polymerize or decompose. Avoid excessive heating and the use of strong, non-volatile acids.
Oxidation of Products/Intermediates The quinoxaline product or reaction intermediates can be susceptible to oxidation, leading to colored impurities. An inert atmosphere can mitigate this.
Visualizing Quinoxaline Formation and a Key Side Reaction

cluster_main Quinoxaline Synthesis cluster_side Cannizzaro Side Reaction (Basic Conditions) Glyoxal This compound Intermediate Dihydropyrazine Intermediate Glyoxal->Intermediate + Diamine - H2O Diamine o-Phenylenediamine Diamine->Intermediate Quinoxaline 2-(4-Methoxyphenyl)quinoxaline Intermediate->Quinoxaline Oxidation - H2O Glyoxal_2 2 x this compound Cannizzaro_Products 4-Methoxymandelic Acid + 1-(4-Methoxyphenyl)-ethane-1,2-diol Glyoxal_2->Cannizzaro_Products Base (e.g., NaOH)

Caption: Desired quinoxaline synthesis pathway versus the competing Cannizzaro side reaction.

Troubleshooting Guide: Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis allows for the formation of furans from 1,4-dicarbonyl compounds. In the context of this compound, this would typically involve a reaction with a 1,3-dicarbonyl compound or another active methylene compound to first form a 1,4-dicarbonyl intermediate, which then cyclizes.[6][10][11]

Problem 1: Low Yield of the Furan Product

Potential Cause Explanation & Troubleshooting Steps
Inefficient Formation of the 1,4-Dicarbonyl Intermediate The initial condensation to form the 1,4-dicarbonyl intermediate is often the rate-limiting step. This step may require a base catalyst (e.g., piperidine, triethylamine) for a Knoevenagel-type condensation, followed by an acid-catalyzed cyclization. A one-pot procedure may not be optimal; consider a two-step approach.
Harsh Acidic Conditions for Cyclization While the cyclization requires an acid catalyst, strong acids (e.g., concentrated H₂SO₄) can lead to decomposition of the electron-rich furan product.[6] Consider milder acid catalysts like p-toluenesulfonic acid (p-TsOH) or a Lewis acid.
Reversibility of the Reaction The final dehydration step is reversible. Ensure that water is effectively removed from the reaction mixture, for example, by using a Dean-Stark apparatus or a dehydrating agent.

Problem 2: Formation of Multiple Unidentified Byproducts

Potential Cause Explanation & Troubleshooting Steps
Aldol Condensations The active methylene compound can undergo self-condensation, or multiple condensations with the glyoxal, leading to a complex mixture. Use of appropriate stoichiometry and slow addition of one reagent to the other can help control this.
Michael Addition Side Reactions If the initially formed product is an α,β-unsaturated carbonyl compound, it can undergo subsequent Michael additions with the active methylene compound, leading to higher molecular weight byproducts.
Visualizing Furan Synthesis and Potential Byproduct Pathways

cluster_main_furan Paal-Knorr Furan Synthesis cluster_side_furan Potential Side Reactions Glyoxal_F This compound Intermediate_14 1,4-Dicarbonyl Intermediate Glyoxal_F->Intermediate_14 + Active Methylene (Base cat.) Active_Methylene Active Methylene Compound (e.g., β-ketoester) Active_Methylene->Intermediate_14 Aldol Aldol Self-Condensation of Active Methylene Active_Methylene->Aldol Furan Substituted Furan Intermediate_14->Furan Acid cat. - H2O Michael Michael Addition to Unsaturated Intermediate Intermediate_14->Michael + Active Methylene

Caption: General workflow for Paal-Knorr furan synthesis and common side reactions.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(4-Methoxyphenyl)quinoxaline

This protocol is a general procedure based on the condensation of 1,2-dicarbonyl compounds with o-phenylenediamines.[5]

Materials:

  • This compound (1.0 mmol, 164.16 mg)

  • o-Phenylenediamine (1.0 mmol, 108.14 mg)

  • Ethanol (10 mL)

  • Glacial Acetic Acid (optional, 1-2 drops)

Procedure:

  • In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 mmol) in ethanol (5 mL).

  • In a separate beaker, dissolve o-phenylenediamine (1.0 mmol) in ethanol (5 mL).

  • Add the o-phenylenediamine solution to the stirred solution of the glyoxal at room temperature.

  • If the reaction is slow at room temperature (as monitored by TLC), add 1-2 drops of glacial acetic acid and heat the mixture to a gentle reflux (approx. 80 °C).

  • Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.

  • Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If not, reduce the volume of the solvent under reduced pressure.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • If necessary, the crude product can be purified by recrystallization from ethanol to afford the pure 2-(4-methoxyphenyl)quinoxaline.

Protocol 2: Synthesis of a Substituted Furan via Paal-Knorr Reaction

This is a representative two-step, one-pot protocol for the synthesis of a furan from an aryl glyoxal and a β-ketoester.

Materials:

  • This compound (1.0 mmol, 164.16 mg)

  • Ethyl acetoacetate (1.0 mmol, 130.14 mg, 126 µL)

  • Piperidine (0.1 mmol, 10 µL)

  • Toluene (15 mL)

  • p-Toluenesulfonic acid monohydrate (0.1 mmol, 19 mg)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), and toluene (15 mL).

  • Add piperidine (0.1 mmol) to the mixture and stir at room temperature for 30 minutes to facilitate the initial Knoevenagel condensation.

  • Add p-toluenesulfonic acid monohydrate (0.1 mmol) to the reaction mixture.

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction by TLC. The reaction is typically complete when no more water is collected (2-4 hours).

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired furan derivative.

References

  • Cannizzaro, S. Justus Liebigs Annalen der Chemie. 1853, 88, 129-130. [Link][3]

  • Wang, Z., et al. Beilstein Journal of Organic Chemistry. 2024, 20, 1-25. [Link][2]

  • "Internal Cannizzaro reaction of phenylglyoxal" . Chemistry Stack Exchange. 2016. [Link][12]

  • Sheikh, A. R., et al. RSC Advances. 2023, 13, 11652-11675. [Link][1][3][12]

  • "Paal–Knorr synthesis" . Grokipedia. [Link][10][13]

  • "Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles" . Semantic Scholar. [Link][2]

  • "Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods" . Journal of Chemical and Pharmaceutical Research. [Link][9]

  • "An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry" . National Institutes of Health. [Link][14]

  • Borah, B., & Chowhan, L. R. PubMed Central. [Link][7]

  • "Paal–Knorr synthesis" . Wikipedia. [Link][11]

  • "An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates" . National Institutes of Health. [Link][5]

  • "Important Quinoxaline Derivatives." . ResearchGate. [Link][8]

  • "Various classical routes for the synthesis of quinoxalines derivatives" . ResearchGate. [Link][15]

  • "Synthesis of Furans – Recent Advances" . ResearchGate. [Link]

  • Rishi, H., et al. Indian Journal of Chemistry. 2025, 64, 378-382. [Link][16]

  • "Paal-Knorr Pyrrole Synthesis" . Organic Chemistry Portal. [Link][17]

  • "Paal-Knorr Pyrrole Synthesis: A. General Description of The Reaction" . Scribd. [Link][18]

  • "Quinoxalines: Synthesis, Reactions, Mechanisms and Structure" . ResearchGate. [Link][19]

  • "Synthesis of quinoxalines via intermediary formation of 1,4‐dihydroquinoxalines.[20]" . ResearchGate. [Link][21]

  • "5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities" . ResearchGate. [Link][20]

  • "An Introduction to Aldol Condensation" . AZoM. 2014. [Link][4]

Sources

purification techniques for products derived from 2-(4-Methoxyphenyl)-2-oxoacetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Purification of Products Derived from 2-(4-Methoxyphenyl)-2-oxoacetaldehyde

Welcome to the technical support center for the purification of chemical entities derived from this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in the synthesis of chalcones, heterocycles, and other advanced intermediates. As your virtual application scientist, I will provide field-proven insights and troubleshooting strategies to address the common and complex purification challenges you may encounter. Our focus is not just on the "how," but the fundamental "why" behind each strategic choice, ensuring robust and reproducible outcomes in your laboratory.

Section 1: Foundational Concepts & Initial Troubleshooting

Before delving into specific product classes, it's crucial to understand the nature of your starting material and the likely impurities. This compound is an aromatic glyoxal featuring a reactive aldehyde and a ketone, making it a precursor for a variety of condensation reactions.[1][2]

FAQ: Initial Reaction Work-up & Impurity Assessment

Question: My reaction is complete. What is the first step I should take before attempting a complex purification?

Answer: The initial aqueous work-up is a critical first purification step. Its purpose is to remove inorganic salts, water-soluble reagents (like acid or base catalysts), and highly polar byproducts.

  • For Acid-Catalyzed Reactions (e.g., Paal-Knorr Furan Synthesis): After cooling the reaction, it should be quenched with a mild base like a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] This neutralizes the acid catalyst, preventing potential side reactions during extraction and concentration. The product can then be extracted into an organic solvent like ethyl acetate or diethyl ether.[3]

  • For Base-Catalyzed Reactions (e.g., Claisen-Schmidt Chalcone Synthesis): The reaction mixture is often poured into ice-cold water and then acidified with a dilute acid (e.g., 1N HCl) to precipitate the product and neutralize the base catalyst.[4]

After extraction and drying the organic layer, concentrate it in vacuo to obtain the crude product. The next essential step is to assess its complexity using Thin-Layer Chromatography (TLC). This will inform your primary purification strategy.

Question: What are the most common impurities I should expect?

Answer: Impurities are typically related to the reactants and the reaction mechanism. Understanding them is key to selecting the right purification method.

Impurity Type Typical Characteristics Identification & Removal Strategy
Unreacted Starting Materials This compound; the corresponding acetophenone or dicarbonyl compound.Often more polar than the desired product. Can be identified by running standards on TLC. Removed by chromatography or sometimes washed away if solubility differs significantly.[5]
Catalyst Residues Acids (p-TsOH, H₂SO₄), Bases (NaOH, KOH), or their salts.Usually removed during the initial aqueous work-up and washing steps.[3][4]
Self-Condensation Byproducts Products arising from the self-reaction of the starting aldehyde or ketone.Polarity can vary. Often removed via chromatography.
Degradation Products Can occur if sensitive functionalities are exposed to harsh conditions (e.g., prolonged heating).[5]May appear as multiple faint spots on TLC. Chromatography is the most effective removal method.
Residual Solvents High-boiling point solvents like DMSO or DMF.Can sometimes be removed by high-vacuum drying or co-evaporation with a lower-boiling solvent like toluene.

Section 2: Purification Strategy Decision Workflow

The nature of your crude product (solid vs. oil, polarity) dictates the most efficient purification path. The following workflow provides a logical decision-making process.

Purification_Workflow start Crude Product Analysis (TLC) is_solid Is the product a solid? start->is_solid is_clean Is the major spot >95% pure by TLC? is_solid->is_clean Yes is_oil Is the product an oil or an impure solid? is_solid->is_oil No recrystallize Attempt Recrystallization is_clean->recrystallize Yes chromatography Purify via Flash Column Chromatography is_clean->chromatography No success Pure Crystalline Product (Verify by MP, NMR) recrystallize->success chromatography->success is_oil->chromatography Yes

Caption: Decision workflow for selecting a primary purification technique.

Section 3: Troubleshooting Guide by Product Class

Class 1: Chalcones (via Claisen-Schmidt Condensation)

Chalcones derived from this compound are common and often crystalline, but their purification can be challenging due to similar polarities of starting materials and products.

Question: I've synthesized a chalcone, and the crude product is a solid. What are the best recrystallization solvents?

Answer: The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound when hot but not at room temperature.[6] For chalcones, which are moderately polar ketones, alcohols are an excellent starting point.

  • Primary Choice: Ethanol or Methanol.[4][7][8] These solvents have a good balance of polarity and are effective for a wide range of substituted chalcones.

  • Solvent Mixtures: If a single solvent doesn't provide adequate separation, a two-solvent system is highly effective.[9] A common and powerful combination is Ethyl Acetate/Hexanes.[10] Dissolve the crude product in a minimal amount of hot ethyl acetate (the "good" solvent) and slowly add hexanes (the "poor" solvent) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.[11] Other useful mixtures include acetone/water and methanol/water.[12]

Question: My chalcone is "oiling out" during recrystallization instead of forming crystals. What's happening and how do I fix it?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too saturated or cools too quickly.[13]

Causality & Solutions:

  • High Solute Concentration: The solution is supersaturated. Solution: Re-heat the mixture to dissolve the oil and add a small amount (1-5%) more of the hot solvent to decrease saturation. Allow it to cool more slowly.[13][14]

  • Rapid Cooling: Cooling the flask too quickly (e.g., in an ice bath) encourages precipitation over crystallization. Solution: Allow the flask to cool to room temperature undisturbed on a benchtop, insulated by paper towels or a cork ring, before moving to a colder environment.

  • Inappropriate Solvent: The solvent may be too "good," causing the compound to remain soluble even at lower temperatures, or too "poor," causing it to crash out. Solution: Re-evaluate your solvent system. If using a single solvent, try a binary mixture to fine-tune the polarity.

Class 2: Heterocycles (e.g., Furans, Pyrroles via Paal-Knorr Synthesis)

The Paal-Knorr synthesis is a powerful method for creating substituted furans and pyrroles from 1,4-dicarbonyl compounds.[15][16] The resulting heterocycles can range from non-polar to highly polar depending on their substituents.

Question: I synthesized a furan derivative that is highly polar and difficult to purify with standard normal-phase (silica) chromatography. What are my options?

Answer: Highly polar compounds can be challenging for traditional normal-phase chromatography (e.g., Ethyl Acetate/Hexane). They either remain at the baseline or require highly polar mobile phases (like methanol), which can lead to poor separation and silica dissolution.[17]

Advanced Chromatographic Solutions:

  • Methanol/Dichloromethane (MeOH/DCM) System: This is a more polar solvent system suitable for many polar compounds. A gradient of 0-10% MeOH in DCM is a good starting point.[17][18]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying very polar compounds that are not well-retained in reversed-phase chromatography.[19][20] It uses a polar stationary phase (like silica) but with a reversed-phase solvent system. The weak solvent is typically acetonitrile, and the strong solvent is water.[19] This "aqueous normal-phase" mode can provide excellent separation for polar heterocycles.[20]

Question: My pyrrole derivative is acid-sensitive. How can I prevent degradation on a silica gel column?

Answer: Silica gel is inherently acidic and can cause decomposition of acid-labile compounds.

Solution: Deactivating the Silica Gel. You can neutralize the silica by adding a small amount of a basic modifier to the eluent.

  • Triethylamine (Et₃N): Add 1-3% triethylamine to your chosen solvent system (e.g., Ethyl Acetate/Hexane).[21] This will neutralize the acidic sites on the silica. It's crucial to first run a TLC in the amine-modified solvent system, as Rf values can change.

  • Procedure: Prepare your column as usual, but before loading your sample, flush the packed column with one to two column volumes of the triethylamine-containing eluent to ensure complete neutralization.[21]

Section 4: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography for a Moderately Polar Chalcone

This protocol is a standard procedure for purifying a chalcone with moderate polarity, where TLC analysis shows good separation in an ethyl acetate/hexane system.

1. Preparation:

  • TLC Analysis: Determine the optimal solvent system. Aim for an Rf value of ~0.2-0.3 for your target compound.[21] A good starting point is 20% Ethyl Acetate in Hexanes.
  • Column Packing (Slurry Method): In a beaker, mix silica gel with the initial, least polar eluent (e.g., 5% EtOAc/Hexane) to form a slurry. Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.
  • Sample Loading (Dry Loading): Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM or acetone). Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) and concentrate the mixture on a rotary evaporator until a fine, free-flowing powder is obtained. Carefully layer this powder on top of the packed column.

2. Elution:

  • Begin eluting with the weak solvent system (e.g., 5% EtOAc/Hexane).
  • Gradually increase the polarity of the eluent (gradient elution).[21] For example, increase the ethyl acetate concentration in 5% increments. This provides better resolution for closely eluting impurities.
  • Collect fractions and monitor them by TLC to identify which contain the pure product.

3. Isolation:

  • Combine the pure fractions in a round-bottom flask.
  • Remove the solvent under reduced pressure using a rotary evaporator.
  • Place the flask under high vacuum to remove any residual solvent.
Protocol 2: Recrystallization of a Methoxy-Substituted Aromatic Ketone

This protocol provides a step-by-step method for purifying a solid product, leveraging the common structural motifs found in derivatives of this compound.

1. Solvent Selection:

  • Place a small amount of your crude solid into several test tubes.
  • Add a small amount of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to each tube.
  • A good candidate solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating.[6] For aromatic ketones, solvents like ethanol or ethyl acetate are often effective.[11]

2. Dissolution:

  • Place the bulk of your crude solid in an Erlenmeyer flask.
  • Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate) with swirling.
  • Continue adding the minimum amount of hot solvent required to just dissolve the solid completely. Adding too much solvent will reduce your final yield.[13]

3. Cooling & Crystallization:

  • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop.[13] Crystal formation should ideally begin within 5-20 minutes.
  • Once the flask has reached room temperature, you can place it in an ice bath for 15-30 minutes to maximize crystal formation.

4. Isolation & Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
  • Allow the crystals to dry on the filter paper under vacuum. For final drying, transfer them to a desiccator or a vacuum oven.

5. Purity Verification:

  • Check the melting point of the dried crystals. A pure compound will have a sharp melting point range (typically < 2 °C).[22]
  • Obtain an NMR spectrum to confirm the structure and absence of impurities.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures?[Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • International Journal of Pharmacy. synthesis, characterization and biological evaluation of some new chalcones. [Link]

  • Journal of Organic Chemistry & Pharmaceutical Research. Synthesis and biological evaluation of a novel series of methoxylated chalcones as antioxidant and anti-microbial agents. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]

  • Patsnap Eureka. (2025). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. [Link]

  • Grokipedia. Paal–Knorr synthesis. [Link]

  • MDPI. 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid. [Link]

  • PMC. (2017). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. [Link]

  • CCDC. Guide for crystallization. [Link]

  • Universität Potsdam. Advice for Crystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • ResearchGate. (2025). Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. [Link]

  • RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. [Link]

  • Creative Chemistry. The preparation of crystalline derivatives of aldehydes and ketones. [Link]

  • Wikipedia. Paal–Knorr synthesis. [Link]

  • YouTube. (2022). How to do recrystallization and choose the right solvent for your organic compound. [Link]

  • Journal of Medicinal and Pharmaceutical Chemistry Research. Synthesis and preliminary biological assessment of novel chalcone derivatives derived from Duff's formylated mephenesin. [Link]

  • YouTube. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization. [Link]

  • Wiley. Synthesis of Fused Heterocycles, Volume 47, Part 2. [Link]

  • PubChem. [(4-Methoxyphenyl)(2-oxo-2-phenylethyl)amino]acetaldehyde. [Link]

  • PubChem. 2-((4-Methoxyphenyl)methoxy)acetaldehyde. [Link]

  • MDPI. (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. [Link]

  • PubChemLite. This compound (C9H8O3). [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

  • PubChem. 4-Methoxyphenylacetaldehyde. [Link]

  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review. [Link]

Sources

stability of 2-(4-Methoxyphenyl)-2-oxoacetaldehyde under acidic vs. basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(4-Methoxyphenyl)-2-oxoacetaldehyde

Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this α-ketoaldehyde (also known as an arylglyoxal) in various chemical environments. Understanding its reactivity is critical for its successful application in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is a highly reactive dicarbonyl compound. Its structure, featuring an aromatic ketone adjacent to an aldehyde, makes it susceptible to degradation under both acidic and basic conditions. The primary concerns are its propensity for self-condensation, disproportionation, and hydration, which can lead to the formation of multiple byproducts and a reduction in the purity and efficacy of the parent compound.[1][2] Proper storage under cold, inert, and dark conditions is essential to minimize non-specific degradation.[3]

Q2: What is the expected degradation pathway for this compound under strongly basic conditions (e.g., pH > 10)?

A2: Under strongly basic conditions (e.g., concentrated NaOH or KOH), this compound, being a non-enolizable aldehyde (lacking α-hydrogens), is highly susceptible to the Cannizzaro reaction .[4][5] This is a disproportionation reaction where two molecules of the aldehyde react: one is oxidized to a carboxylic acid and the other is reduced to a primary alcohol.[4][6]

For this specific arylglyoxal, the reaction proceeds via nucleophilic attack of a hydroxide ion on the aldehyde carbonyl. This is followed by a hydride transfer to a second molecule. The primary products are 4-methoxymandelic acid and 4-methoxy-α-hydroxyacetophenone. An intramolecular variant, leading to 4-methoxymandelic acid, is also a known pathway for glyoxals under alkaline conditions.[7]

G cluster_main Base-Catalyzed Cannizzaro Reaction mol1 2 x this compound conditions Strong Base (OH⁻) mol1->conditions 1. Nucleophilic Attack 2. Hydride Transfer products Products acid 4-Methoxymandelic Acid (Oxidation Product) products->acid alcohol 4-Methoxy-α-hydroxyacetophenone (Reduction Product) products->alcohol

Caption: Base-catalyzed disproportionation via the Cannizzaro reaction.

Q3: How does this compound behave in acidic media (e.g., pH < 4)?

A3: In acidic aqueous solutions, the reactivity of this compound is primarily dictated by the electrophilicity of its carbonyl carbons. The most immediate reaction is the reversible hydration of the highly reactive aldehyde group to form the corresponding geminal diol, 2,2-dihydroxy-1-(4-methoxyphenyl)ethan-1-one.[8][9]

Under stronger acidic conditions or upon heating, further reactions can occur. These may include an α-ketol type rearrangement, where the 4-methoxyphenyl group migrates, or acid-catalyzed self-condensation (aldol-type) reactions, which can lead to the formation of complex oligomers or polymeric materials, sometimes referred to as humins.[1][10]

G cluster_main Acid-Catalyzed Pathways start This compound conditions Acid (H⁺), H₂O start->conditions Hydration hydrate Gem-diol Hydrate (Reversible) conditions->hydrate rearrange Rearrangement Products (e.g., α-Ketol Rearrangement) hydrate->rearrange Stronger Acid / Heat polymer Oligomers / Polymers (Self-Condensation) hydrate->polymer Stronger Acid / Heat

Caption: Primary reaction pathways under acidic conditions.

Troubleshooting Guides

Issue 1: My sample of this compound shows two new major spots on TLC/peaks in HPLC after dissolution in a basic buffer (e.g., carbonate, phosphate at pH 9).
  • Probable Cause: You are observing the products of a Cannizzaro reaction.[4] Even at moderately basic pH, this disproportionation can proceed, especially if the solution is stored for a period or heated. The two new, more polar products are the corresponding carboxylic acid and alcohol.[5]

  • Troubleshooting Steps:

    • Confirm Identity: If possible, use LC-MS to confirm the masses of the new peaks. The expected masses would correspond to 4-methoxymandelic acid ([M-H]⁻ = 181.05) and 4-methoxy-α-hydroxyacetophenone ([M+H]⁺ = 167.07).

    • pH Control: If your experiment allows, work at a pH closer to neutral (pH 6.5-7.5) to significantly slow down this degradation pathway. The rate of the Cannizzaro reaction is highly pH-dependent.[7][11]

    • Temperature: Perform your experiments at the lowest feasible temperature. Rate of degradation increases with temperature.

    • Time: Prepare solutions fresh and use them immediately. Avoid storing the compound in basic solutions.

Issue 2: When using the compound as a reactant in an acid-catalyzed reaction, I get a low yield and a significant amount of an insoluble, brown byproduct.
  • Probable Cause: This is characteristic of acid-catalyzed polymerization or the formation of humins.[1] The initial hydration of the aldehyde creates a reactive intermediate that can undergo self-condensation reactions, especially under heat or with strong acids.

  • Troubleshooting Steps:

    • Moderate Acidity: Test less harsh acidic conditions. For example, switch from a strong mineral acid (like HCl) to a weaker organic acid (like acetic acid) or use a buffered acidic system if your reaction chemistry permits.

    • Anhydrous Conditions: If water is not essential for your reaction, performing the experiment in a dry, aprotic solvent can prevent the initial hydration step, thereby inhibiting this degradation pathway.

    • Control Reactant Concentration: High concentrations can favor intermolecular side reactions. Try running the reaction under more dilute conditions.

    • Protecting Groups: In a multi-step synthesis, consider protecting the aldehyde functionality as an acetal, which is stable to base and many nucleophiles but can be removed under controlled acidic conditions.

Experimental Protocols & Data

Protocol: Quantitative Stability Analysis by HPLC

This protocol provides a framework for determining the stability of this compound over time at a specific pH.

1. Materials:

  • This compound (high purity)
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Formic acid or Acetic acid (for acidic buffers)
  • Sodium Phosphate (mono- and dibasic) or Sodium Bicarbonate (for neutral/basic buffers)
  • Volumetric flasks, autosampler vials

2. Buffer Preparation:

  • Prepare a series of 100 mM buffers at your desired pH values (e.g., pH 3, 5, 7, 9). See the table below for recommendations.
  • Filter all buffers through a 0.22 µm filter before use.

3. Sample Preparation:

  • Prepare a 10 mg/mL stock solution of the compound in acetonitrile.
  • To start the experiment (t=0), dilute the stock solution 1:100 into each pH buffer in separate vials to a final concentration of 100 µg/mL.
  • Immediately inject the t=0 sample for each pH into the HPLC.
  • Store the vials under controlled temperature (e.g., 25°C or 37°C) and protect from light.

4. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: Water with 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B, and equilibrate for 3 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector at 280 nm.
  • Analysis: Inject samples at regular intervals (e.g., 1, 2, 4, 8, 24 hours). Monitor the peak area of the parent compound.

5. Data Interpretation:

  • Plot the percentage of the remaining parent compound peak area against time for each pH. This will provide a quantitative measure of stability under each condition.
Data Summary: Recommended Buffers for Stability Studies
pH RangeRecommended Buffer SystemConsiderations
2.5 - 4.5 Citrate or FormateEffective buffering in the acidic range.
6.0 - 8.0 Phosphate (Na₂HPO₄/NaH₂PO₄)Biologically relevant and provides good buffering capacity around neutral pH.
8.5 - 10.5 Carbonate/BicarbonateSuitable for basic conditions, but expect accelerated degradation.

References

  • ResearchGate. Scheme 3: Intramolecular Cannizzaro reaction of aryl glyoxals using... ResearchGate. Available at: [Link]

  • Wikipedia. Benzoin condensation. Wikipedia. Available at: [Link]

  • PubMed. The reactions of phenylglyoxal and related reagents with amino acids. PubMed. Available at: [Link]

  • BioResources. Dual-pathway glyoxal–peptide reaction mechanisms under acidic and alkaline conditions for Camellia oleifera protein-based adhesive performance optimization. BioResources. Available at: [Link]

  • YouTube. Benzoin Condensation. YouTube. Available at: [Link]

  • PMC - NIH. Effect of pH on the Efficiency of Pyrogallol, Gallic Acid, and Alkyl Gallates in Trapping Methylglyoxal. PMC - NIH. Available at: [Link]

  • University of Babylon. Cannizzaro Reaction. University of Babylon. Available at: [Link]

  • Wikipedia. Cannizzaro reaction. Wikipedia. Available at: [Link]

  • Pharmaguideline. Cannizzaro Reaction and Crossed Cannizzaro Reaction. Pharmaguideline. Available at: [Link]

  • Organic Chemistry Portal. Benzoin Condensation. Organic Chemistry Portal. Available at: [Link]

  • PubMed. Intermediate Role of α-keto Acids in the Formation of Strecker Aldehydes. PubMed. Available at: [Link]

  • SN Applied Sciences. Transformation of aryl aldehydes to alcohols by solvent-less ‎crossed cannizaro reaction. SN Applied Sciences. Available at: [Link]

  • L.S.College, Muzaffarpur. Benzoin condensation. L.S.College, Muzaffarpur. Available at: [Link]

  • Atmospheric Chemistry and Physics. Aqueous-phase behavior of glyoxal and methylglyoxal observed with carbon and oxygen K-edge X-ray absorption spectroscopy. Atmospheric Chemistry and Physics. Available at: [Link]

  • ResearchGate. Benzoin Condensation. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones. Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. Distinct reactivity and light absorption between methylglyoxal and glyoxal. ResearchGate. Available at: [Link]

  • MDPI. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. Available at: [Link]

  • PMC. Condensation of α-Carbonyl Aldehydes Leads to the Formation of Solid Humins during the Hydrothermal Degradation of Carbohydrates. PMC. Available at: [Link]

  • Organic Chemistry Portal. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia. α-Ketol rearrangement. Wikipedia. Available at: [Link]

  • Royal Society of Chemistry. Cobalt-catalyzed synthesis of aryl ketones and aldehydes from redox-active esters. Royal Society of Chemistry. Available at: [Link]

  • MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. Available at: [Link]

  • PubMed Central. Towards Aldehydomics: Untargeted Trapping and Analysis of Reactive Diet-Related Carbonyl Compounds Formed in the Intestinal Lumen. PubMed Central. Available at: [Link]

  • PubMed. Studies on the synthesis and stability of α-ketoacyl peptides. PubMed. Available at: [Link]

  • ResearchGate. Chemical Conversion of α-Amino Acids into α-Keto Acids by 4,5-Epoxy-2-decenal. ResearchGate. Available at: [Link]

  • PubChem. this compound (C9H8O3). PubChem. Available at: [Link]

  • PubChem. (4-Methoxyphenyl)(oxo)acetaldehyde--water (1/1). PubChem. Available at: [Link]

  • Chemistry Steps. Aldehydes and Ketones to Carboxylic Acids. Chemistry Steps. Available at: [Link]

  • PubChem. 4-Methoxyphenylacetaldehyde. PubChem. Available at: [Link]

  • PubChem. 2-((4-Methoxyphenyl)methoxy)acetaldehyde. PubChem. Available at: [Link]

  • Royal Society of Chemistry. Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions. Royal Society of Chemistry. Available at: [Link]

  • Google Patents. Method of analysis of aldehyde and ketone by mass spectrometry. Google Patents.
  • Chemistry LibreTexts. Alpha-carbon Reactions. Chemistry LibreTexts. Available at: [Link]

  • PubMed. Alpha-keto aldehyde dehydrogenase, an enzyme that catalyzes the enzymic oxidation of methylglyoxal to pyruvate. PubMed. Available at: [Link]

Sources

Technical Support Center: Navigating the Reactivity of the Methoxy Group in 2-(4-Methoxyphenyl)-2-oxoacetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-methoxyphenyl)-2-oxoacetaldehyde. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and potential side reactions of the methoxy group in this versatile building block. Our goal is to empower you with the knowledge to anticipate and prevent unwanted reactions, ensuring the integrity of your synthetic pathways.

Introduction: The Double-Edged Sword of the Methoxy Group

The 4-methoxy group on the phenyl ring of this compound is generally considered a stable ether linkage. Its electron-donating nature can be beneficial in many reactions. However, under certain conditions, this group can become labile, leading to an unintended demethylation reaction that yields the corresponding phenol, 2-(4-hydroxyphenyl)-2-oxoacetaldehyde. This side reaction can complicate purification, reduce yields, and introduce impurities that may be difficult to remove. This guide will help you understand the underlying causes of this side reaction and provide actionable strategies to maintain the integrity of the methoxy group throughout your synthetic transformations.

Troubleshooting Guide: Preventing Unwanted Demethylation

This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and resolve challenges related to the stability of the methoxy group.

Issue 1: I am observing a significant amount of a more polar byproduct by TLC after my reaction. Could this be the demethylated compound?

Answer: Yes, it is highly probable that the more polar spot on your TLC is the phenolic byproduct, 2-(4-hydroxyphenyl)-2-oxoacetaldehyde. The hydroxyl group of the phenol is significantly more polar than the methoxy group, leading to a lower Rf value on silica gel.

Root Cause Analysis:

The cleavage of the methyl-aryl ether is most commonly facilitated by acidic or certain strong basic conditions, often at elevated temperatures. The electron-withdrawing character of the α-keto-aldehyde moiety can influence the electron density of the aromatic ring, potentially affecting the lability of the methoxy group.

Immediate Actions & Troubleshooting:

  • Confirm the Identity of the Byproduct:

    • Co-spotting: If you have a standard of 2-(4-hydroxyphenyl)-2-oxoacetaldehyde, co-spot it on a TLC plate with your reaction mixture. If the spots align, it confirms the identity of the byproduct.

    • Spectroscopic Analysis: Isolate the byproduct and analyze it by ¹H NMR, ¹³C NMR, and IR spectroscopy. The disappearance of the methoxy signal (a singlet around 3.8 ppm in ¹H NMR and a peak around 55 ppm in ¹³C NMR) and the appearance of a broad phenolic -OH peak in both ¹H NMR and IR spectra are key indicators.

  • Evaluate Your Reaction Conditions:

    • Acidic Conditions: Strong Brønsted acids (e.g., HBr, HI) and Lewis acids (e.g., BBr₃, AlCl₃) are known to cleave aryl methyl ethers.[1] Even milder acids at high temperatures can cause demethylation. For instance, heating 4-methoxyphenylbutyric acid with pyridinium hydrochloride at 180-190 °C leads to efficient demethylation.[2]

    • Basic Conditions: While generally more stable to bases, certain nucleophilic bases, especially thiolates in polar aprotic solvents at high temperatures, can induce demethylation. A known example is the use of ethane thiol (EtSH) with sodium hydroxide in N-methyl-2-pyrrolidone (NMP) at 130°C.[1]

Preventative Strategies:

  • Reagent Selection: If your reaction requires acidic conditions, consider using milder acids or shorter reaction times at lower temperatures. If strong Lewis acids are necessary, explore alternatives that are less prone to ether cleavage.

  • Temperature Control: Whenever possible, run your reactions at the lowest effective temperature. Elevated temperatures significantly accelerate the rate of demethylation.

  • Protecting Groups: In multi-step syntheses where harsh conditions are unavoidable, consider if a different protecting group for the phenol, which is more robust to the planned reaction conditions, would be a better strategy from the outset.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the reactivity and handling of this compound.

Q1: Under what specific acidic conditions is the methoxy group at risk?

A1: The methoxy group is particularly susceptible to cleavage under the following acidic conditions:

  • Strong Protic Acids: Refluxing with concentrated HBr or HI is a classic method for cleaving aryl ethers.[1]

  • Lewis Acids: Boron tribromide (BBr₃) is a very effective reagent for demethylation, even at low temperatures.[1] Aluminum chloride (AlCl₃) is also commonly used, often requiring heating.[1]

  • High-Temperature Acidic Conditions: As mentioned, heating with reagents like pyridinium hydrochloride can lead to demethylation.[2]

Q2: Are there any basic conditions that I should be particularly cautious about?

A2: Yes. While more resilient to bases than acids, you should be cautious with:

  • Nucleophilic Sulfur Reagents: Thiolates, such as sodium ethanethiolate or dodecanethiolate, in polar aprotic solvents like DMF or NMP at elevated temperatures are effective for demethylation.[1]

  • Strongly Basic Conditions at High Temperatures: Although less common, prolonged exposure to strong bases at high temperatures can lead to some degree of demethylation.

Q3: How can I monitor my reaction for the formation of the demethylated byproduct?

A3: The most convenient way to monitor your reaction is by Thin Layer Chromatography (TLC). The phenolic byproduct will have a significantly lower Rf value than the starting material. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reverse-phase column (like a C8 or C18) with a mobile phase of acetonitrile and water, often with a small amount of acid like phosphoric or formic acid, can effectively separate the starting material and the more polar phenolic byproduct.[3][4]

Q4: What are the key spectroscopic differences between this compound and its demethylated counterpart?

A4: The following table summarizes the key differences you would expect to see in the NMR and IR spectra:

Spectroscopic TechniqueThis compound2-(4-hydroxyphenyl)-2-oxoacetaldehyde (Demethylated Product)
¹H NMR Singlet for -OCH₃ protons at ~3.8 ppm.Absence of the ~3.8 ppm singlet. Appearance of a broad singlet for the phenolic -OH proton (chemical shift can vary).
¹³C NMR Signal for the -OCH₃ carbon at ~55 ppm.Absence of the ~55 ppm signal.
IR Spectroscopy C-O stretching band for the aryl ether around 1250 cm⁻¹.Broad O-H stretching band in the region of 3200-3600 cm⁻¹.

Experimental Protocols & Data

To provide a practical context for the troubleshooting advice, this section includes a protocol for a common reaction type and a table summarizing conditions known to cause demethylation in related compounds.

Protocol: Aldol Condensation - A Case Study in Base-Mediated Reactions

The α-keto-aldehyde functionality of this compound is reactive towards nucleophiles. Here is a general protocol for an Aldol condensation, with considerations for preserving the methoxy group.

dot

Aldol_Condensation reagents This compound + Nucleophile (e.g., Acetone) base Mild Base (e.g., K₂CO₃, Et₃N) in Solvent (e.g., Ethanol) reagents->base 1. Add Base reaction_mix Reaction Mixture at Room Temperature base->reaction_mix 2. Stir monitoring Monitor by TLC (Check for polar byproduct) reaction_mix->monitoring 3. Ongoing workup Aqueous Workup (e.g., NH₄Cl solution) monitoring->workup 4. Upon Completion product Desired Aldol Product workup->product 5. Isolate

Caption: Workflow for a mild Aldol condensation.

Step-by-Step Methodology:

  • To a solution of this compound (1 equivalent) and the nucleophile (e.g., acetone, 1.5 equivalents) in a suitable solvent (e.g., ethanol) at room temperature, add a mild base (e.g., K₂CO₃, 1.2 equivalents).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC every 30 minutes. Pay close attention to the formation of a new, more polar spot which could indicate demethylation.

  • Upon completion, quench the reaction with a mild acidic solution (e.g., saturated aqueous NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Rationale for Choices:

  • Mild Base: Using a milder base like potassium carbonate or triethylamine instead of strong bases like NaOH or KOH minimizes the risk of demethylation, especially at room temperature.

  • Room Temperature: Avoiding heat is crucial as demethylation is often accelerated at higher temperatures.

Table: Conditions Leading to Demethylation of Methoxy-Aryl Compounds

The following table provides examples of reaction conditions reported to cause demethylation in compounds containing a methoxy-phenyl group. This data can help you assess the risk of this side reaction in your own experiments.

CompoundReagent(s)SolventTemperatureYield of Demethylated ProductReference
4-Methoxyphenyl aglyconeEtSH, NaOHNMP130 °C~80-90%[5]
4-Methoxyphenylbutyric acidPyridinium hydrochloride(neat)180-190 °CHigh[2]
Aryl methyl ethersBBr₃Dichloromethane-78 °C to RTHigh[1]
Aryl methyl ethers47% HBr(neat or with Acetic Acid)~130 °CHigh[1]

Logical Decision-Making for Troubleshooting

When faced with potential demethylation, a systematic approach is key. The following flowchart can guide your troubleshooting process.

dot

Troubleshooting_Demethylation start Suspicion of Demethylation (e.g., polar spot on TLC) confirm Confirm Byproduct Identity (Co-spotting, NMR, MS) start->confirm is_demethylated Is it the demethylated product? confirm->is_demethylated analyze_conditions Analyze Reaction Conditions (Acid/Base, Temp, Time) is_demethylated->analyze_conditions Yes other_issue Investigate other side reactions is_demethylated->other_issue No acid_path Acidic Conditions? analyze_conditions->acid_path base_path Basic Conditions? acid_path->base_path No mild_acid Use Milder Acid (e.g., p-TsOH, PPTS) acid_path->mild_acid Yes temp_path High Temperature? base_path->temp_path No mild_base Use Milder Base (e.g., K₂CO₃, DIPEA) base_path->mild_base Yes lower_temp Lower Reaction Temperature temp_path->lower_temp Yes optimize Optimize Reaction (Monitor closely, shorter time) temp_path->optimize No/Already Low mild_acid->optimize mild_base->optimize lower_temp->optimize no_demethylation Problem Solved optimize->no_demethylation

Caption: A decision tree for troubleshooting demethylation.

By understanding the factors that promote the unwanted cleavage of the methoxy group and by implementing the preventative strategies outlined in this guide, you can significantly improve the outcome of your reactions involving this compound.

References

Sources

Technical Support Center: Improving Regioselectivity of Reactions with Substituted Phenylglyoxals

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for controlling and improving the regioselectivity of reactions involving substituted phenylglyoxals. As these versatile dicarbonyl compounds are key building blocks in the synthesis of complex molecules, particularly heterocycles, mastering their reactivity is paramount.[1][2] This resource combines fundamental mechanistic principles with field-proven strategies to help you overcome common challenges in your experiments.

Introduction: The Challenge of Regioselectivity in Phenylglyoxal Reactions

Substituted phenylglyoxals possess two adjacent electrophilic centers: an aldehydic carbonyl and a ketonic carbonyl. The inherent difference in reactivity between these two sites is the foundation of regioselective synthesis. However, achieving exclusive reaction at one site can be challenging, often leading to mixtures of regioisomers.

Generally, the aldehyde is more reactive than the ketone for two primary reasons:

  • Electronic Effects : The single hydrogen atom attached to the aldehydic carbon offers less electron-donating inductive effect compared to the aryl group on the ketonic carbon. This makes the aldehydic carbon more electron-deficient and thus more susceptible to nucleophilic attack.[3][4][5]

  • Steric Hindrance : The aldehydic carbonyl is less sterically hindered, with only one large substituent (the aryl group, shared with the ketone) versus the ketone's direct attachment to the bulky aryl ring. This allows for easier access by nucleophiles.[4][5]

Despite these intrinsic biases, a variety of factors can diminish or even reverse the expected regioselectivity. This guide will walk you through troubleshooting these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in reactions with substituted phenylglyoxals?

A1: Regioselectivity is a result of a complex interplay between several factors:

  • Substrate Electronics: Electron-withdrawing or -donating groups on the phenyl ring alter the electrophilicity of both carbonyl carbons.

  • Substrate Sterics: Bulky substituents on the phenyl ring can sterically hinder the ketonic position, enhancing the natural preference for aldehyde attack.[6][7]

  • Nucleophile Reactivity: "Hard" and "soft" nucleophiles can exhibit different preferences. Highly reactive, charge-dense (hard) nucleophiles may react faster and less selectively, while larger, more polarizable (soft) nucleophiles might show greater selectivity.

  • Catalyst: The choice of catalyst (Lewis acid, Brønsted acid, or organocatalyst) is critical. Catalysts can coordinate to one of the carbonyl oxygens, selectively activating it for nucleophilic attack.[8][9]

  • Solvent: Solvent polarity and coordinating ability can influence the stability of intermediates and transition states, thereby affecting the activation energy barrier for competing pathways.[10][11]

  • Temperature: Lowering the reaction temperature generally favors the thermodynamically more stable product, often leading to higher regioselectivity by making the reaction more sensitive to small differences in activation energies.[10]

Q2: My phenylglyoxal starting material exists as a hydrate. How does this affect my reaction?

A2: Phenylglyoxals are often commercially available or stored as their stable monohydrates. The hydrate form is in equilibrium with the free dicarbonyl compound in solution. For most reactions, the small equilibrium concentration of the free dicarbonyl is sufficient to initiate the reaction, and the equilibrium will shift as it is consumed. However, the presence of water can interfere with moisture-sensitive catalysts (e.g., some Lewis acids) or reagents. In such cases, it may be necessary to use anhydrous phenylglyoxal, which can be prepared by azeotropic distillation or other drying methods.

Q3: Can the Cannizzaro reaction be a competing side reaction?

A3: Yes, under basic conditions, phenylglyoxal can undergo an intramolecular Cannizzaro reaction, where the aldehyde is oxidized to a carboxylic acid and the ketone is reduced to a secondary alcohol, forming mandelic acid derivatives. This is an intramolecular process and is generally faster than an intermolecular Cannizzaro reaction. If your reaction is performed under basic conditions and you are observing byproduct formation consistent with this rearrangement, you may need to switch to neutral or acidic conditions, or use a non-basic catalyst system.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, providing a logical workflow for diagnosing and solving the problem.

Issue 1: Poor or Incorrect Regioselectivity in Nucleophilic Addition/Condensation Reactions

You are performing a reaction (e.g., a multicomponent reaction to form a heterocycle) and obtaining a mixture of regioisomers, or the major product is the one resulting from attack at the "wrong" carbonyl.

Step 1: Analyze the Electronic and Steric Profile of Your Substrates

The first step in troubleshooting is to re-evaluate the inherent biases of your specific substituted phenylglyoxal and nucleophile.

  • Electronic Effects of Phenyl Substituents:

    • Observation: An electron-donating group (EDG) like -OCH₃ or -CH₃ on the phenyl ring can decrease the regioselectivity.

    • Causality: EDGs donate electron density to the aromatic ring, which slightly deactivates both carbonyls. However, this effect can reduce the relative reactivity difference between the aldehyde and the ketone, leading to a loss of selectivity.

    • Solution: If you are using a phenylglyoxal with a strong EDG, you may need to rely more heavily on other factors (catalyst, temperature) to enforce selectivity. Conversely, an electron-withdrawing group (EWG) like -NO₂ or -CF₃ enhances the electrophilicity of the adjacent ketone, potentially making it more competitive with the aldehyde.[8] In a study by Salari and co-workers, p-nitroaryl glyoxal showed high reactivity in condensation reactions.[8][9]

  • Steric Hindrance:

    • Observation: A bulky group at the ortho position of the phenyl ring (e.g., o-tolylglyoxal) leads to high regioselectivity for attack at the aldehyde.

    • Causality: The ortho substituent provides significant steric shielding around the ketonic carbonyl, making the aldehydic carbonyl the only accessible site for the nucleophile.[6]

    • Solution: If your synthesis allows, consider using an ortho-substituted phenylglyoxal to physically block the ketone position.

Troubleshooting Workflow: Diagnosing the Source of Poor Regioselectivity

G start Poor Regioselectivity Observed substrate Analyze Substrate (Sterics & Electronics) start->substrate conditions Modify Reaction Conditions substrate->conditions Inherent bias is low catalyst Change Catalyst System substrate->catalyst Substrate modification is not an option temp Lower Temperature conditions->temp solvent Screen Solvents (Vary Polarity) conditions->solvent lewis_acid Use Sterically Bulky Lewis Acid catalyst->lewis_acid organo Try Organocatalyst (e.g., DABCO, p-TSA) catalyst->organo end Improved Regioselectivity temp->end solvent->end lewis_acid->end organo->end G Regioselectivity Regioselectivity sub Substrate Properties Regioselectivity->sub reagent Reagent Properties Regioselectivity->reagent conditions Reaction Conditions Regioselectivity->conditions sterics Steric Hindrance (e.g., ortho-substituents) sub->sterics electronics Electronic Effects (EDG vs. EWG) sub->electronics nuc Nucleophilicity (Hard vs. Soft) reagent->nuc temp Temperature conditions->temp solvent Solvent conditions->solvent catalyst Catalyst conditions->catalyst

Sources

challenges in the scale-up of 2-(4-Methoxyphenyl)-2-oxoacetaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 2-(4-methoxyphenyl)-2-oxoacetaldehyde, a valuable arylglyoxal intermediate in the development of pharmaceuticals and other fine chemicals, is most commonly achieved via the Riley oxidation of 4-methoxyacetophenone.[1][2][3] While effective at the laboratory scale, transitioning this process to pilot or manufacturing scales introduces a unique set of challenges. This guide is designed to provide researchers and process chemists with in-depth troubleshooting strategies and practical insights to navigate the complexities of scaling up this synthesis, ensuring safety, efficiency, and product quality.

Troubleshooting Guide: Navigating Scale-Up Challenges

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format. The underlying principle of this oxidation is the reaction of the enol tautomer of the ketone with selenium dioxide (SeO₂).[4] Understanding this mechanism is key to diagnosing and resolving many of the problems that arise.

Question 1: My reaction yield is consistently low (<70%) after scale-up. What are the likely causes and how can I improve it?

Answer: Low yield is a multifaceted problem often stemming from incomplete conversion, side reactions, or product degradation. Let's break down the primary culprits.

  • Possible Cause A: Incomplete Reaction On a larger scale, mass and heat transfer limitations can lead to a stalled reaction. Ensure vigorous and efficient mechanical stirring to maintain a homogeneous mixture, especially since the reaction involves solids (SeO₂) and can produce a solid by-product (elemental selenium). Temperature control is also critical; verify that the internal reaction temperature is maintained at the target setpoint (typically 90-110°C, solvent-dependent) and not just the external bath temperature.

  • Possible Cause B: Over-oxidation to 4-Methoxybenzoic Acid The desired product, an aldehyde, is susceptible to further oxidation to the corresponding carboxylic acid, especially under harsh conditions or in the presence of excess oxidant.[5][6]

    • Solution:

      • Stoichiometry Control: Carefully control the stoichiometry of SeO₂. Do not use a large excess. A molar ratio of 4-methoxyacetophenone to SeO₂ of 2:1 has been reported to give high yields of the desired phenylglyoxal.[6]

      • Reaction Monitoring: Implement in-process controls (IPCs) such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the appearance of the product and the 4-methoxybenzoic acid by-product. Stop the reaction as soon as the consumption of the starting ketone plateaus.

      • Catalytic System: Consider using a catalytic amount of SeO₂ with a stoichiometric co-oxidant like t-butyl hydroperoxide (TBHP).[1] This approach minimizes the amount of toxic selenium reagent and can sometimes offer milder reaction conditions, reducing over-oxidation.

  • Possible Cause C: Competing Side Reactions At elevated temperatures, arylglyoxals can undergo self-condensation or other side reactions. The formation of unsymmetrical benzils has also been noted in SeO₂ oxidations.[5]

    • Solution: Maintain the lowest possible temperature that allows for a reasonable reaction rate. A well-controlled temperature profile is crucial during scale-up.

Experimental Protocol: Reaction Monitoring by TLC
  • Eluent System: Prepare a mobile phase, typically a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).

  • Sample Preparation: During the reaction, withdraw a small aliquot (~0.1 mL), quench it in water, and extract with ethyl acetate or dichloromethane.

  • Spotting: Spot the starting material (4-methoxyacetophenone), the reaction mixture, and a co-spot on a silica gel TLC plate.

  • Visualization: Visualize under UV light (254 nm). The product, this compound, is a conjugated dicarbonyl and should be UV active. Staining with an appropriate agent (e.g., potassium permanganate) can also be used.

  • Analysis: The starting ketone will have a higher Rf value than the more polar dicarbonyl product. The over-oxidation product, 4-methoxybenzoic acid, will have a much lower Rf and may streak if not fully dissolved.

Question 2: I'm struggling with the work-up. A fine red/black solid (elemental selenium) is difficult to filter and contaminates my product. How can I improve the purification process?

Answer: The removal of selenium by-products is a critical and often frustrating step in the Riley oxidation scale-up. Elemental selenium precipitates as a red amorphous solid which can convert to a more stable, black, metallic form.[4] These fine particles can clog filter beds and contaminate the final product.

  • Step 1: Quenching and Initial Filtration Upon reaction completion, cool the mixture. Diluting the reaction mixture with a solvent in which the organic product is soluble but the selenium is not (e.g., ethyl acetate, toluene) can aid in the subsequent filtration.

    • Best Practice: Use a filter aid like Celite® or diatomaceous earth. Prepare a pad of the filter aid in a Nutsche filter or a large Buchner funnel. This prevents the fine selenium particles from passing through the filter paper. Wash the filter cake thoroughly with the chosen solvent to recover all the product.

  • Step 2: Removing Soluble Selenium Species Even after filtration, trace amounts of soluble selenium compounds may remain, leading to product discoloration and toxicity concerns.

    • Aqueous Washes: Perform several washes of the organic phase with water, followed by a saturated sodium bicarbonate solution (to remove acidic impurities like selenous acid or the 4-methoxybenzoic acid by-product), and finally a brine wash.

    • Activated Carbon Treatment: If the organic solution is still discolored, treatment with activated carbon (charcoal) followed by another filtration through Celite® can effectively remove residual colored impurities.

  • Step 3: Final Product Purification The crude product after solvent removal may still contain unreacted starting material or other organic impurities.

    • Column Chromatography: While effective, silica gel chromatography can be costly and time-consuming at scale. It is best reserved for high-purity applications.

    • Recrystallization: If the product is a solid or can be crystallized, this is an excellent method for purification at scale. Experiment with various solvent systems (e.g., isopropanol, ethyl acetate/hexane, toluene).

    • Derivatization: For challenging purifications, the glyoxal can be converted into a stable, crystalline derivative (e.g., an imine), which is then purified by recrystallization and subsequently hydrolyzed back to the pure glyoxal.[7]

Workflow Diagram: Recommended Purification Process

G cluster_reaction Reaction & Quench cluster_filtration Selenium Removal cluster_workup Aqueous Work-up cluster_final Final Purification Reaction Reaction Mixture (Product, Se, By-products) Quench Cool and Dilute (e.g., with Toluene) Reaction->Quench Filtration Filter through Celite® Pad Quench->Filtration WashCake Wash Cake with Solvent Filtration->WashCake OrganicPhase Crude Organic Solution WashCake->OrganicPhase AqWash Wash with H₂O, NaHCO₃, Brine OrganicPhase->AqWash SolventEvap Solvent Evaporation AqWash->SolventEvap Purify Recrystallization or Column Chromatography SolventEvap->Purify FinalProduct Pure Product Purify->FinalProduct

Caption: Recommended workflow for the synthesis and purification of this compound.

Question 3: The reaction rate is significantly slower on a larger scale compared to my lab experiments. What adjustments can I make?

Answer: A decreased reaction rate upon scale-up often points to issues with catalysis or mass transfer. The Riley oxidation can be acid-catalyzed, and the choice of acid can have a substantial impact.

  • Acid Catalysis: Studies have shown that the reaction is catalyzed by strong mineral acids.[8] The rate of oxidation in the presence of hydrochloric acid (HCl) is significantly faster—about six times greater—than with perchloric acid (HClO₄) under similar conditions.[8] This is attributed to the formation of different active oxidizing species of selenium dioxide in the presence of different acids.

    • Recommendation: If your process does not already include an acid catalyst, consider adding a catalytic amount. If it does, ensure the concentration is appropriate for the larger volume. Be aware that adding strong acids can increase the risk of corrosion and may complicate the work-up.

  • Solvent Choice: The solvent plays a critical role. The reaction is often performed in solvents like dioxane or ethanol with some water content.[6] Acetic acid can also be used and may help keep intermediates soluble.[1] Ensure the solvent grade is consistent and dry, as excess water can affect the reaction kinetics.

  • Reagent Quality: Verify the purity and activity of the selenium dioxide. Commercial SeO₂ can be purified by sublimation if its quality is suspect.[1]

Data Summary: Impact of Reaction Parameters
ParameterCondition ACondition BExpected Outcome & CommentsReference
Catalyst HClO₄ (0.1 M)HCl (0.1 M)Reaction with HCl is ~6x faster. Consider for process optimization.[8]
Solvent Dioxane/Water (9:1)Ethanol/Water (9:1)Both are effective solvents. Ethanol is often preferred for scale-up due to lower toxicity and cost.[6]
Temperature 90°C110°CHigher temperature increases rate but may also increase by-product formation. Optimization is key.[6]
SeO₂ Source StoichiometricCatalytic + TBHPThe catalytic method is greener and can be milder, but requires optimization of the co-oxidant addition.[1]

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Riley Oxidation for converting 4-methoxyacetophenone?

A1: The reaction proceeds through a well-studied pathway involving the enol form of the ketone.[4]

  • Enolization: The ketone (4-methoxyacetophenone) first tautomerizes to its enol form. This step is often the rate-limiting step and can be catalyzed by acid.

  • Electrophilic Attack: The electron-rich enol attacks the electrophilic selenium atom of selenium dioxide (or its protonated form).

  • Rearrangement: A rearrangement occurs, leading to the formation of a selenium-containing intermediate and the loss of water.

  • Hydrolysis & Elimination: A final hydrolysis step at the alpha-carbon, followed by the elimination of water and elemental selenium(0), yields the final 1,2-dicarbonyl product, this compound.

Mechanism Diagram: Riley Oxidation

G Start 4-Methoxyacetophenone Enol Enol Tautomer Start->Enol Enolization (Acid-catalyzed) Intermediate1 Initial Adduct Enol->Intermediate1 SeO2 SeO₂ SeO2->Intermediate1 Electrophilic Attack Intermediate2 Rearranged Intermediate Intermediate1->Intermediate2 Rearrangement - H₂O Product This compound + Se + H₂O Intermediate2->Product Hydrolysis & Elimination

Caption: Simplified mechanism of the Riley oxidation of 4-methoxyacetophenone.

Q2: Are there any viable selenium-free alternatives for this synthesis on a large scale?

A2: Yes, concerns over selenium's toxicity and disposal have driven research into alternative methods, although they may require more process development for scale-up.

  • DMSO-based Oxidation: Oxidation using hydrobromic acid (HBr) in dimethyl sulfoxide (DMSO) is a known method for converting aryl methyl ketones to arylglyoxals.[7] This avoids the use of heavy metals but requires careful control to prevent side reactions with the solvent.

  • Iron-Catalyzed Oxidation: Some research points to the use of iron catalysts for oxidation processes under mild conditions, which could be a greener alternative.[9]

  • Microwave-Assisted Synthesis: Microwave-assisted methods can significantly reduce reaction times and improve yields, though scaling up microwave reactors presents its own engineering challenges.[9]

Q3: What are the primary safety considerations when scaling up a Riley Oxidation?

A3: Safety is paramount. Selenium compounds are highly toxic and must be handled with extreme care.[1]

  • Toxicity: Selenium dioxide is toxic upon inhalation, ingestion, and skin contact. All manipulations should be performed in a well-ventilated fume hood or a contained reactor system. Full personal protective equipment (PPE), including gloves, lab coat, and respiratory protection, is mandatory.

  • By-products: The reaction can potentially produce hydrogen selenide (H₂Se), an extremely toxic and flammable gas with the smell of rotten eggs. The workup should be designed to prevent its formation.

  • Waste Disposal: All selenium-containing waste, including the filtered elemental selenium and any aqueous washes, must be collected and disposed of as hazardous waste according to local regulations. Do not discharge selenium waste into the sewer system.

References

  • Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. (n.d.). National Institutes of Health (NIH). [Link]

  • Comparative Study of Kinetics of HCI and HCI04 Acid- catalysed Oxidation of Acetophenone by Selenium Dioxide in Aqueous Acetic A. (n.d.). Zenodo. [Link]

  • Selenium dioxide (SeO2) - Riley oxidation. (n.d.). AdiChemistry. [Link]

  • Liquid phase oxidation of acetophenone to phenylglyoxal by selenium dioxide alone or with aqueous nitric acid. (n.d.). ResearchGate. [Link]

  • Riley oxidation. (n.d.). Wikipedia. [Link]

  • Process for synthesis of arylglyoxal arylimines. (n.d.).
  • Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. (2023-04-14). RSC Publishing. [Link]

  • 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. (2022-01-13). MDPI. [Link]

Sources

Technical Support Center: Analysis of Impurities in Commercial 2-(4-Methoxyphenyl)-2-oxoacetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the analysis of impurities in commercial 2-(4-Methoxyphenyl)-2-oxoacetaldehyde. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental analysis.

Introduction

This compound, a key building block in the synthesis of various pharmaceutical compounds, must be of high purity to ensure the safety and efficacy of the final drug product. The presence of impurities, even at trace levels, can have a significant impact on the manufacturing process and the therapeutic outcome.[1][2][3] This guide offers a structured approach to identifying, quantifying, and troubleshooting impurities using modern analytical techniques.

I. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in commercial this compound and where do they come from?

A1: Impurities in commercial this compound can originate from the synthetic route, degradation, or storage.[4][5][6] The most common synthesis method is the oxidation of 4-methoxyacetophenone.[7] Based on this, potential impurities include:

  • Process-Related Impurities:

    • Unreacted Starting Material: 4-methoxyacetophenone.

    • Over-oxidation Product: 4-methoxybenzoic acid.

    • By-products from Side Reactions: Depending on the specific oxidizing agent and conditions used, various condensation or cleavage products may form.

  • Degradation Products:

    • Hydration Product: this compound can exist in equilibrium with its hydrate form, especially in the presence of water.

    • Oxidation Product: 4-methoxybenzoic acid can also be formed through slow oxidation during storage.

    • Polymerization Products: Aldehydes are prone to polymerization, especially under non-optimal storage conditions.

Q2: Which analytical technique is most suitable for impurity profiling of this compound?

A2: The choice of analytical technique depends on the nature of the impurities and the analytical goal (identification vs. quantification). A multi-technique approach is often the most comprehensive.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for quantifying known and unknown impurities. A stability-indicating HPLC method can separate the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable impurities. Derivatization may be necessary for polar compounds.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of unknown impurities, especially when isolated. It can also be used for quantification (qNMR) without the need for reference standards of the impurities.[4][12][13]

Q3: What are the typical regulatory requirements for impurities in a drug substance like this?

A3: Regulatory bodies like the ICH (International Council for Harmonisation) have established guidelines for the control of impurities in new drug substances.[4][5][6][12][14] Key thresholds include:

  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level at which the structure of an impurity must be determined.

  • Qualification Threshold: The level at which an impurity must be assessed for its biological safety.

These thresholds are dependent on the maximum daily dose of the drug.[12]

II. Troubleshooting Guides

HPLC Analysis Troubleshooting

High-Performance Liquid Chromatography (HPLC) is the primary technique for purity assessment. Here are solutions to common problems encountered during the analysis of this compound.

Peak tailing can compromise resolution and lead to inaccurate integration and quantification.[13][15][16][17]

  • Causality: The polar nature of the dual carbonyl groups in this compound can lead to secondary interactions with residual silanol groups on the surface of silica-based C18 columns.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0 with formic acid or phosphoric acid) can suppress the ionization of silanol groups, thereby reducing secondary interactions.[17]

    • Use of an End-Capped Column: Employ a high-quality, end-capped C18 column to minimize the number of accessible free silanol groups.[13][15]

    • Addition of a Competing Base: For basic impurities, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the silanol groups.

    • Lower Analyte Concentration: Column overload can lead to peak tailing. Try injecting a more dilute sample.[15]

The sudden appearance of new peaks can indicate sample degradation, mobile phase contamination, or carryover.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for new peaks in HPLC.

GC-MS Analysis Troubleshooting

GC-MS is useful for identifying volatile impurities. However, the high reactivity and polarity of this compound can present challenges.

  • Causality: this compound has a relatively low volatility and can be thermally labile. It may also interact strongly with active sites in the GC system.

  • Troubleshooting Steps:

    • Derivatization: This is often the most effective solution. Derivatizing the aldehyde and ketone functionalities can increase volatility and thermal stability. Common derivatizing agents for carbonyl compounds include:

      • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): Forms stable oxime derivatives that are highly responsive to electron capture detection (ECD) and provide good mass spectra.[18]

      • Silylating agents (e.g., BSTFA): Can react with the enol form of the dicarbonyl compound.[19]

    • Lower Injection Port Temperature: A high injection port temperature can cause the compound to degrade. Optimize the temperature to ensure volatilization without decomposition.

    • Use of a Deactivated Liner and Column: Ensure that the injector liner and column are highly inert to prevent adsorption of the analyte.

Ghost peaks are extraneous peaks that are not from the injected sample.

  • Causality: These can arise from septum bleed, contamination in the carrier gas, or carryover from previous injections.

  • Troubleshooting Steps:

    • Bake-out the System: Heat the injector and column at a high temperature (within their limits) for an extended period to remove contaminants.

    • Replace Consumables: Regularly replace the septum and injector liner.

    • Check Gas Purity: Ensure high-purity carrier gas is being used and that gas traps are functional.

III. Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of impurities in this compound.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size (a high-purity, end-capped column is recommended).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution:

      Time (min) % B
      0 20
      20 80
      25 80
      25.1 20

      | 30 | 20 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Method Validation:

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to demonstrate the method's ability to separate the main peak from all degradation products.[1][2][20][21][22]

Protocol 2: GC-MS Analysis with PFBHA Derivatization

This protocol outlines a general procedure for the GC-MS analysis of this compound after derivatization.

  • Derivatization Procedure:

    • Prepare a 1 mg/mL solution of the sample in a suitable solvent like acetonitrile.

    • Add an excess of PFBHA reagent solution.

    • Heat the mixture at a moderate temperature (e.g., 60-70 °C) for 1-2 hours.

    • After cooling, the reaction mixture can be diluted and directly injected or subjected to a liquid-liquid extraction to concentrate the derivatives.

  • Instrumentation and Conditions:

    • GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.

    • Column: A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 5 minutes.

    • Injector Temperature: 250 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • MS Mode: Full scan (e.g., m/z 50-550) for identification.

IV. Data Interpretation and Visualization

Impurity Profile Summary

The following table summarizes the potential impurities, their likely origin, and the recommended primary analytical technique for their detection.

Impurity NameStructureLikely OriginPrimary Analytical Technique
4-MethoxyacetophenoneStarting MaterialHPLC, GC-MS
4-Methoxybenzoic AcidOver-oxidation/DegradationHPLC
Hydrated this compoundDegradationHPLC (may co-elute or be in equilibrium)
Logical Flow for Impurity Identification

The following diagram illustrates a logical approach to identifying an unknown impurity detected during analysis.

Impurity_Identification_Workflow cluster_0 Initial Detection & Characterization cluster_1 Hypothesis Generation cluster_2 Structure Confirmation Start Unknown Peak Detected in HPLC Get_UV Obtain UV-Vis Spectrum Start->Get_UV Analyze_MS Analyze by LC-MS for m/z Get_UV->Analyze_MS Hypothesize Hypothesize Structure based on m/z and Synthesis Route Analyze_MS->Hypothesize Propose_Structures Propose Potential Structures Hypothesize->Propose_Structures Isolate Isolate Impurity (Prep-HPLC) Propose_Structures->Isolate NMR_Analysis Acquire NMR (1H, 13C, 2D) Data Isolate->NMR_Analysis Confirm Confirm Structure NMR_Analysis->Confirm

Caption: Workflow for the identification of an unknown impurity.

V. Conclusion

The effective analysis and control of impurities in this compound are critical for ensuring the quality and safety of pharmaceutical products. This technical support guide provides a framework for understanding potential impurities, selecting appropriate analytical techniques, and troubleshooting common experimental challenges. By adopting a systematic and multi-faceted analytical approach, researchers and drug development professionals can confidently assess the purity of this important synthetic intermediate.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]

  • ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?[Link]

  • LCGC International. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Saini, S. S. (2016). Derivitization of aldehyde and ketone drivatives of phenolics compounds for GC_MS analysis? ResearchGate. [Link]

  • R Discovery. (2025). Forced Degradation Studies Research Articles. [Link]

  • Semantic Scholar. (n.d.). Development of forced degradation and stability indicating studies of drugs-A review. [Link]

  • World Health Organization. (n.d.). Note for guidance on organic impurities in active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • USP-NF. (n.d.). 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. [Link]

  • Organic Syntheses. (n.d.). phenylglyoxal. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2019). Impurity Control in the European Pharmacopoeia. [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). Stability Indicating HPLC Method Development –A Review. [Link]

  • ResearchGate. (2022). Asian Journal of Pharmaceutical Research and Development Development of Forced Degradation and Stability Indicating Studies of. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies. [Link]

  • Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. [Link]

  • Crimson Publishers. (2022). Forced Degradation – A Review. [Link]

  • PubChem. (n.d.). 2-((4-Methoxyphenyl)methoxy)acetaldehyde. [Link]

  • The International Pharmacopoeia. (n.d.). Annex 1 - The International Pharmacopoeia – related substances tests: dosage form monographs guidance notes. [Link]

  • PubChemLite. (n.d.). This compound (C9H8O3). [Link]

  • ResearchGate. (2022). New Method for the Synthesis of Phenylglyoxal Derivatives. [Link]

  • Advent Chembio. (n.d.). Pharmaceutical Impurities & Their Effects. [Link]

  • Scribd. (n.d.). Stability-Indicating HPLC Method for Simultaneous. [Link]

  • PubMed. (n.d.). The reactions of phenylglyoxal and related reagents with amino acids. [Link]

  • ResearchGate. (2015). Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. [Link]

  • Google Patents. (1993). WO1993017989A1 - Preparation of substituted or unsubstituted phenylglyoxals.
  • ResearchGate. (n.d.). Structural formulas of phenylglyoxal derivatives. For clarity, hydrogen atoms. [Link]

  • Scientific Research Publishing. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. [Link]

  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review. [Link]

  • PubMed. (n.d.). Isolation and characterization of impurities in docetaxel. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of (2c) 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea (DMSO-d6). [Link]

  • Semantic Scholar. (2023). GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-gl. [Link]

  • ResearchGate. (n.d.). Electrochemical oxidation of theophylline in organic solvents: HPLC‐PDA‐ESI‐MS/MS analysis of the oxidation products. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-(4-Methoxyphenyl)-2-oxoacetaldehyde and Phenylglyoxal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug development, α-ketoaldehydes are valuable synthons due to their dual reactivity. This guide provides an in-depth comparative analysis of the reactivity of two such compounds: 2-(4-methoxyphenyl)-2-oxoacetaldehyde and the parent compound, phenylglyoxal. Understanding their relative reactivity is crucial for optimizing reaction conditions, predicting product outcomes, and designing novel molecular entities.

Introduction: Unpacking the Electronic Differences

The reactivity of both this compound and phenylglyoxal is dictated by the electrophilic nature of their two carbonyl carbons: an aldehyde and a ketone. However, the introduction of a methoxy group at the para position of the phenyl ring in this compound significantly alters its electronic properties compared to the unsubstituted phenylglyoxal.

The methoxy group (–OCH₃) is a powerful electron-donating group through resonance (+R effect), while also exerting a weaker electron-withdrawing inductive effect (-I effect). The net result is an increase in electron density in the aromatic ring, particularly at the ortho and para positions. This has a direct impact on the electrophilicity of the adjacent ketone carbonyl group.

Conversely, the phenyl group in phenylglyoxal is generally considered to be weakly electron-withdrawing through induction.[1] This fundamental electronic difference is the primary driver of the observed differences in reactivity between the two molecules.

Table 1: Physical Properties of the Compared Glyoxals

PropertyThis compoundPhenylglyoxal
Molecular Formula C₉H₈O₃[2]C₈H₆O₂[3]
Molecular Weight 164.16 g/mol [2]134.13 g/mol [3]
Appearance Not specified in retrieved resultsYellow liquid (anhydrous), white crystals (hydrate)[4]
Melting Point Not specified in retrieved results76-79 °C (hydrate)[4]
Boiling Point Not specified in retrieved results63-65 °C @ 0.5 mmHg (anhydrous)[4]

Comparative Reactivity Analysis

The increased electron density in the phenyl ring of this compound, due to the para-methoxy group, is expected to decrease the electrophilicity of the adjacent ketonic carbonyl carbon. This, in turn, will influence the rates of various reactions.

Nucleophilic Addition: A Tale of Two Carbonyls

In α-ketoaldehydes, the aldehyde carbonyl is generally more reactive towards nucleophiles than the ketone carbonyl due to less steric hindrance.[5] However, the electronic effects of the aromatic ring play a crucial role.

For phenylglyoxal, the phenyl group provides some electronic stabilization to the ketone. In this compound, the electron-donating methoxy group further reduces the partial positive charge on the ketonic carbon, making it less susceptible to nucleophilic attack compared to phenylglyoxal.

This difference in reactivity can be exploited for selective reactions. For instance, a mild nucleophile might react preferentially with the aldehyde group in both molecules, but the difference in the reactivity of the ketone group could be leveraged in competitive reactions.

Intramolecular Cannizzaro Reaction: A Study in Hydride Transfer

Phenylglyoxal is known to undergo an intramolecular Cannizzaro reaction in the presence of a base to yield mandelic acid.[6][7][8][9][10] This reaction involves the transfer of a hydride from the hydrate of the aldehyde to the adjacent ketone.

Given that the ketone in this compound is less electrophilic, it is anticipated that the rate of the intramolecular Cannizzaro reaction would be slower compared to phenylglyoxal under identical conditions. The reduced electrophilicity of the ketone would make it a less effective hydride acceptor.

dot

Caption: Comparative workflow for the intramolecular Cannizzaro reaction.

Oxidation: Targeting the Aldehyde

The aldehyde functional group in both compounds can be readily oxidized to a carboxylic acid.[11] Common oxidizing agents like hydrogen peroxide can be employed for this transformation.[12][13][14]

The electronic nature of the substituent on the phenyl ring is expected to have a less pronounced effect on the oxidation of the aldehyde group compared to reactions involving the ketone. However, subtle differences in reaction rates may still be observable.

Experimental Protocols for Comparative Analysis

To empirically determine the relative reactivity, the following standardized protocols can be employed.

Experiment 1: Comparative Intramolecular Cannizzaro Reaction

Objective: To compare the relative rates of the intramolecular Cannizzaro reaction.

Procedure:

  • Prepare two identical reaction vessels, each containing a solution of 1 M sodium hydroxide in 1:1 water/dioxane.

  • To vessel A, add 1 mmol of phenylglyoxal.

  • To vessel B, add 1 mmol of this compound.

  • Stir both reactions at room temperature and monitor the disappearance of the starting material by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at regular intervals (e.g., every 15 minutes).

  • The relative rate of reaction can be determined by comparing the time taken for complete consumption of the starting material in each vessel.

Expected Outcome: The reaction of phenylglyoxal is expected to proceed at a faster rate than that of this compound.

Experiment 2: Competitive Oxidation

Objective: To determine the relative ease of oxidation of the aldehyde group in a competitive reaction.

Procedure:

  • In a single reaction vessel, dissolve 1 mmol of phenylglyoxal and 1 mmol of this compound in a suitable solvent (e.g., acetonitrile).

  • Add a sub-stoichiometric amount (e.g., 0.5 mmol) of an oxidizing agent, such as hydrogen peroxide with a selenium catalyst.[15]

  • Allow the reaction to proceed for a set period (e.g., 1 hour) at a controlled temperature.

  • Quench the reaction and analyze the product mixture using ¹H NMR spectroscopy.[16][17][18][19][20][21]

  • The ratio of the corresponding carboxylic acid products will indicate the relative reactivity of the two aldehydes towards oxidation.

Expected Outcome: While both aldehydes will be oxidized, slight differences in the product ratio may be observed, providing insight into the subtle electronic effects on the aldehyde reactivity.

dot

start Equimolar Mixture of Phenylglyoxal and This compound reagent Sub-stoichiometric Oxidizing Agent (e.g., H₂O₂/Se catalyst) reaction Competitive Oxidation start->reaction reagent->reaction analysis Product Analysis (¹H NMR) reaction->analysis product1 Phenylglyoxylic Acid analysis->product1 product2 4-Methoxyphenylglyoxylic Acid analysis->product2

Caption: Workflow for the competitive oxidation experiment.

Conclusion: A Nuanced View of Reactivity

The presence of a para-methoxy group in this compound renders its ketonic carbonyl less electrophilic compared to phenylglyoxal. This electronic difference is the key determinant of their relative reactivity. While the aldehyde group in both molecules remains the primary site for many nucleophilic attacks and oxidations, the reduced reactivity of the ketone in the methoxy-substituted compound can be strategically exploited in synthesis.

For researchers in drug development, these differences in reactivity can have implications for metabolic stability and off-target interactions. A deeper understanding of these nuances allows for more rational design of molecules with desired properties.

References

  • Wikipedia. Phenylglyoxal. [Link]

  • Asian Journal of Organic & Medicinal Chemistry. Enzyme Catalyzed Intramolecular Cannizzaro Reaction of Phenylglyoxal. [Link]

  • Asian Journal of Organic & Medicinal Chemistry. Enzyme Catalyzed Intramolecular Cannizzaro Reaction of Phenylglyoxal. [Link]

  • Chemistry Stack Exchange. Internal Cannizzaro reaction of phenylglyoxal. [Link]

  • YouTube. Intramolecular Cannizzaro reaction of phenylgyoxal to form alcohol & carboxylicacid #chemistryshorts. [Link]

  • PubMed Central (PMC). Synthetic applications of the Cannizzaro reaction. [Link]

  • RSC Publications. Efficient and convenient oxidation of aldehydes and ketones to carboxylic acids and esters with H2O2 catalyz. [Link]

  • ResearchGate. Phenylglyoxal | Request PDF. [Link]

  • Human Metabolome Database. Showing metabocard for Phenylglyoxal (HMDB0061916). [Link]

  • ResearchGate. Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. [Link]

  • PubChem. Phenylglyoxal | C8H6O2 | CID 14090. [Link]

  • ResearchGate. Hammett plot for the para -substituted benzaldehydes in the B.–V. oxidation. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0061916). [Link]

  • PubChem. 2-((4-Methoxyphenyl)methoxy)acetaldehyde | C10H12O3 | CID 10219677. [Link]

  • Chemistry LibreTexts. Reactivity of Aldehydes & Ketones. [Link]

  • Cheméo. Chemical Properties of Phenylglyoxal (CAS 1074-12-0). [Link]

  • PubChem. Glyoxal, phenyl-, hydrate | C8H8O3 | CID 12215922. [Link]

  • Michigan State University Department of Chemistry. Aldehydes and Ketones. [Link]

  • PubMed. Chemical conversion of alpha-keto acids in relation to flavor formation in fermented foods. [Link]

  • Wikipedia. Hammett equation. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Link]

  • ACS Publications. Reinterpretation of Curved Hammett Plots in Reaction of Nucleophiles with Aryl Benzoates. [Link]

  • University of Calgary. 1. Consider the following substituent constants (o values) and answer each of the following in terms of the. [Link]

  • Chemistry LibreTexts. Reactivity of Alpha Hydrogens. [Link]

  • PubMed Central (PMC). Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. [Link]

  • PubChem. (4-Methoxyphenyl)(oxo)acetaldehyde--water (1/1) | C9H10O4 | CID. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001587). [Link]

  • ResearchGate. The ¹H NMR spectra of phenylglyoxal aldehyde group ( B1) and hemiacetal... [Link]

  • ResearchGate. Hydrogen Peroxide Oxidation of Aldehydes to Carboxylic Acids: An Organic Solvent-, Halide- and Metal-Free Procedure. [Link]

  • YouTube. Preparation of Carboxylic Acids, Part 3: Oxidation of Aldehydes and Ketones. [Link]

  • Wikipedia. Phenyl group. [Link]

  • StudyMind. Aldehydes and Ketones - Testing for Carbonyl Compounds (A-Level Chemistry). [Link]

  • Chemguide. oxidation of aldehydes and ketones. [Link]

  • ACS Publications. Selective oxidation of aldehydes to carboxylic acids with sodium chlorite-hydrogen peroxide. [Link]

  • University of Bristol. CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. [Link]

  • Royal Society of Chemistry. The relative-rate technique for determining rate constants. [Link]

  • ResearchGate. Initial relative rates for selected reactions with the aldehyde indicated. [Link]

  • ResearchGate. Comparison of electronic properties of selected groups used as acceptors and donors in push-pull chromophores. [Link]

  • PubChem. p-Methoxyphenyl radical | C7H7O | CID 137580. [Link]

  • MDPI. 9,10-Difluoro-9,10-disila-9,10-dihydroanthracene. [Link]

  • ResearchGate. 1 H NMR spectrum of (2c) 1-(4-Methoxyphenyl)-3-(4-methylphenyl) thiourea (DMSO-d6). [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

Sources

A Comparative Guide to Aldehyde Reactivity in Multicomponent Reactions: 2-(4-Methoxyphenyl)-2-oxoacetaldehyde vs. Benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Multicomponent reactions (MCRs) are the cornerstone of modern synthetic efficiency, enabling the construction of complex, drug-like molecules in a single, one-pot operation.[1] The aldehyde component is often the lynchpin of these reactions, serving as the primary electrophilic scaffold upon which molecular diversity is built. While simple aromatic aldehydes like benzaldehyde are ubiquitous and well-characterized, the exploration of more complex aldehydes offers a gateway to novel chemical scaffolds.

This guide provides an in-depth comparison of two distinct aldehyde substrates in the context of MCRs: the workhorse benzaldehyde and the bifunctional α-ketoaldehyde, 2-(4-methoxyphenyl)-2-oxoacetaldehyde (also known as 4-methoxyphenylglyoxal). We will dissect their structural and electronic differences, compare their performance in key MCRs with supporting data, provide detailed experimental protocols, and offer insights into how their unique reactivity profiles can be leveraged for innovative library synthesis in drug discovery.

Structural and Reactivity Profiles: A Tale of Two Electrophiles

The fundamental difference between benzaldehyde and this compound lies in the presence of an additional α-keto carbonyl group in the latter. This seemingly small modification introduces profound changes in steric hindrance, electronic distribution, and available reaction pathways.

Benzaldehyde is a simple aromatic aldehyde. Its reactivity is primarily dictated by the electrophilicity of the single aldehyde carbonyl carbon. The phenyl ring allows for electronic modulation through various substituents, but the core reactivity remains straightforward.

This compound is a more complex substrate. It possesses two adjacent electrophilic centers: a highly reactive aldehyde group and a ketone group.

  • Electronic Effects : The p-methoxyphenyl group is a moderate electron-donating group, which can influence the reactivity of the adjacent ketone.[2][3] More importantly, the two carbonyl groups are in conjugation, mutually increasing their electrophilicity. The aldehyde is generally more reactive towards nucleophilic attack than the ketone due to reduced steric hindrance.

  • Post-MCR Potential : The presence of the "spectator" keto group in the initial MCR product provides a reactive handle for subsequent intramolecular cyclizations or other transformations, allowing for the generation of complex heterocyclic systems that are inaccessible with benzaldehyde.[4]

Structure_Comparison cluster_benzaldehyde Benzaldehyde cluster_glyoxal This compound benzaldehyde benzaldehyde b_label Key Features: - Single electrophilic center (aldehyde) - Planar aromatic structure glyoxal glyoxal g_label Key Features: - Two electrophilic centers (aldehyde & ketone) - Electron-donating p-methoxyphenyl group - Potential for post-MCR cyclization

Caption: Structural comparison of Benzaldehyde and this compound.

Comparative Performance in Key Multicomponent Reactions

The true divergence in utility between these two aldehydes becomes apparent when they are employed in specific MCRs. We will examine their behavior in the Passerini and Ugi reactions, two of the most powerful isocyanide-based MCRs (IMCRs).

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[5] The reaction is believed to proceed through a non-ionic, cyclic transition state, making it sensitive to steric and electronic factors.[5]

Passerini_Mechanism Aldehyde Aldehyde (R1-CHO) Cluster H-Bonded Cluster Aldehyde->Cluster Forms Acid Carboxylic Acid (R2-COOH) Acid->Cluster Forms Iso Isocyanide (R3-NC) TS α-addition Iso->TS Reacts with Cluster->TS Reacts with Adduct Intermediate Adduct TS->Adduct Product α-Acyloxy Amide Adduct->Product Rearrangement

Caption: Generalized mechanism of the Passerini Three-Component Reaction (P-3CR).

Performance Analysis:

  • Benzaldehyde: As a simple, unhindered aldehyde, benzaldehyde is an excellent substrate for the Passerini reaction, typically providing high yields of the expected α-acyloxy amide product. Its reactivity serves as a reliable benchmark.[6]

  • This compound: The α-ketoaldehyde reacts chemoselectively at the more accessible aldehyde position. While the reaction proceeds, yields can sometimes be moderately lower compared to benzaldehyde under identical conditions. This can be attributed to potential side reactions or the increased steric bulk influencing the transition state. However, the resulting product, bearing a pendant ketone, is primed for further synthetic elaboration.

Table 1: Comparative Yields in a Representative Passerini Reaction

Aldehyde ComponentCarboxylic AcidIsocyanideProduct TypeTypical Yield (%)Reference
BenzaldehydeBenzoic Acidtert-Butyl isocyanideα-Acyloxy Amide85 - 95[7]
This compoundBenzoic Acidtert-Butyl isocyanideα-Acyloxy-β-keto Amide70 - 85[8]

Note: Yields are representative estimates based on literature precedents for analogous substrates.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a more complex transformation, combining an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to generate a bis-amide, a valuable peptidomimetic scaffold.[9] The reaction begins with the formation of an imine from the aldehyde and amine, which is a critical rate-determining step.[10]

Performance Analysis:

  • Benzaldehyde: Benzaldehyde readily forms a Schiff base (imine) with primary amines, making it a highly effective component in the Ugi reaction. It has been used extensively to generate vast libraries of peptide-like molecules.[11]

  • This compound: This substrate also participates effectively in the Ugi reaction, again reacting via the aldehyde moiety. The electron-donating p-methoxyphenyl group does not significantly hinder imine formation. The resulting Ugi product contains the versatile ketone functionality, which can be used for post-Ugi modifications to create complex, polycyclic structures, a strategy not possible with the product derived from benzaldehyde.

Table 2: Comparative Yields in a Representative Ugi Reaction

Aldehyde ComponentAmineCarboxylic AcidIsocyanideProduct TypeTypical Yield (%)Reference
BenzaldehydeBenzylamineAcetic AcidCyclohexyl isocyanideBis-amide80 - 92[9][12]
This compoundBenzylamineAcetic AcidCyclohexyl isocyanideKetone-functionalized Bis-amide75 - 88[13]

Note: Yields are representative estimates based on literature precedents for analogous substrates.

Case Study: Leveraging the α-Keto Group for Novel Scaffolds

The true advantage of this compound is demonstrated in MCRs that are designed to exploit the second carbonyl group. A notable example is the multicomponent condensation with 5-hydroxy-4,7-dimethyl-2H-chromen-2-one and Meldrum's acid.[4] In this reaction, the aldehyde participates in the initial MCR cascade, and the ketone group is subsequently involved in a final cyclodehydration step, leading to a complex furo[2,3-f]chromene scaffold. Benzaldehyde, lacking this second reactive site, is incapable of producing such a product. This exemplifies how selecting a bifunctional aldehyde can dramatically increase the complexity and novelty of the MCR output.

Experimental Protocols

The following protocols are provided as representative examples for conducting an MCR with each aldehyde.

Protocol 1: General Procedure for a Passerini Reaction

G A 1. Combine Aldehyde (1.0 mmol) & Carboxylic Acid (1.0 mmol) in Dichloromethane (5 mL) B 2. Stir the mixture at room temperature A->B C 3. Add Isocyanide (1.0 mmol) dropwise over 5 minutes B->C D 4. Stir at room temperature for 12-24 hours (Monitor by TLC) C->D E 5. Concentrate the reaction mixture under reduced pressure D->E F 6. Purify the residue by flash column chromatography (Silica gel) E->F G Product: α-Acyloxy Amide F->G

Caption: General experimental workflow for the Passerini three-component reaction.

Methodology:

  • To a stirred solution of the selected aldehyde (benzaldehyde or this compound, 1.0 eq.) and a carboxylic acid (e.g., benzoic acid, 1.0 eq.) in an aprotic solvent like dichloromethane (DCM, 0.2 M), add the isocyanide (e.g., tert-butyl isocyanide, 1.0 eq.) dropwise at room temperature.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure α-acyloxy amide.

  • Characterize the product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: General Procedure for a Ugi Reaction

Methodology:

  • In a round-bottom flask, combine the selected aldehyde (1.0 eq.) and a primary amine (e.g., benzylamine, 1.0 eq.) in a polar protic solvent such as methanol (MeOH, 0.5 M).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add the carboxylic acid (e.g., acetic acid, 1.0 eq.) to the mixture, followed by the isocyanide (e.g., cyclohexyl isocyanide, 1.0 eq.).

  • Stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent in vacuo.

  • The crude product can often be purified by recrystallization or by flash column chromatography on silica gel.

  • Characterize the final bis-amide product by ¹H NMR, ¹³C NMR, and HRMS.

Conclusion and Strategic Outlook

This guide illustrates the distinct roles of benzaldehyde and this compound in multicomponent reactions.

  • Benzaldehyde remains the ideal choice for applications requiring robust, high-yielding synthesis of classical MCR scaffolds. Its predictability and high reactivity make it a reliable building block for generating large, structurally simple libraries.

  • This compound is a strategic choice for researchers aiming to access novel and more complex heterocyclic systems. While initial MCR yields may be slightly lower, the latent reactivity of the α-keto group in the product opens up a world of possibilities for post-MCR diversification. This "two-stage" reactivity allows for the rapid construction of intricate molecular architectures that are highly valued in medicinal chemistry and drug development.

For drug development professionals, the choice of aldehyde is a strategic one. For rapid library generation and SAR studies around a known scaffold, benzaldehyde is unparalleled. For scaffold hopping and the discovery of novel intellectual property, the use of bifunctional inputs like this compound is a powerful and increasingly vital strategy.

References

  • (Information on 2-(4-methoxyphenyl)acetaldehyde, a related compound) Smolecule. (2023, August 15). Buy 2-(4-methoxyphenyl)acetaldehyde | 5703-26-4.
  • (Product information for this compound) BLDpharm. 1076-95-5|this compound.
  • (Information on a related methoxyphenyl compound) PubChem. 2-((4-Methoxyphenyl)methoxy)acetaldehyde.
  • (Use of p-methoxyphenyl in reactions) ResearchGate. Mechanistic experiments (PMP = p-methoxyphenyl).
  • White Rose Research Online.
  • Phelps, J. M., et al. (2024). Multicomponent Synthesis of α-Branched Amines via a Zinc-Mediated Carbonyl Alkylative Amination Reaction. J. Am. Chem. Soc., 146(14), 9045–9065. Available from: [Link]

  • Banfi, L., & Riva, R. (2021). The 100 facets of the Passerini reaction. Chemical Society Reviews. Available from: [Link]

  • Wahby, Y., et al. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances. Available from: [Link]

  • ResearchGate. One-pot multicomponent reaction of benzaldehyde (1), dimedone (2), and 4-hydroxycoumarin (3).
  • Lichitsky, B.V., et al. (2021). 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid. Molbank, 2021(4), M1304. Available from: [Link]

  • de la Torre, D., et al. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 14(12), 1259. Available from: [Link]

  • ResearchGate.
  • ResearchGate. (PDF) Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde.
  • Google Patents. US2170854A - Methoxy acetaldehyde and process of making alkoxy acetaldehydes.
  • ResearchGate. (PDF) Synthesis of 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde.
  • Andreana, P. R., et al. (2002). Stereochemical Control of the Passerini Reaction. Organic Letters, 4(21), 3875–3878. Available from: [Link]

  • ResearchGate. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.
  • Benchchem. Application of 2-Benzoylbenzaldehyde in Multicomponent Reactions for Library Synthesis.
  • MDPI. Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)
  • SciSpace.
  • Goebel, U., et al. (2016). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction. International Immunopharmacology, 35, 195-202. Available from: [Link]

  • PubMed.
  • Rocha, M., et al. (2023). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers in Chemistry, 11. Available from: [Link]

  • MDPI. Photoinduced Electron Transfer-Promoted Reactions Using Exciplex-Type Organic Photoredox Catalyst Directly Linking Donor and Acceptor Arenes.
  • Royal Society of Chemistry. Synthesis of α-keto aldehydes via selective Cu(i)
  • ResearchGate. Fast and efficient solvent-free Passerini reaction.
  • Royal Society of Chemistry. Photoinduced carbonylative multicomponent reaction of anilines and arylaldehydes.
  • Beilstein Journals. BJOC - Search Results.
  • PubMed.
  • Benchchem. A Comparative Analysis of 2-Methyl-4-nitrophenyl Isocyanide Reactivity in Multicomponent Reactions.
  • Royal Society of Chemistry. Pseudo-multicomponent reactions.
  • Francis Academic Press. Study of Electronic Effect in Organic Reactions Introduction.
  • MDPI.
  • Organic Chemistry Portal.
  • PubMed.
  • ResearchGate. Three‐component reaction of benzaldehyde (2a), malononitrile (3) and....
  • ACS Publications. Solvent-Controlled Regioselective [3 + 2] Reactions from Benzofuran-Derived Azadienes and N,N'-Cyclic Azomethine Imines.

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of 2-(4-Methoxyphenyl)-2-oxoacetaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of regulatory submission and intellectual property. For scientists working with 2-(4-methoxyphenyl)-2-oxoacetaldehyde derivatives, a class of compounds with significant potential in medicinal chemistry, a robust and logical analytical workflow is paramount. This guide provides an in-depth comparison of spectroscopic techniques, grounded in experimental data and causality, to deliver a self-validating protocol for structural elucidation.

The Analytical Imperative: Why a Multi-Modal Approach is Non-Negotiable

The structure of this compound presents a unique analytical challenge. It combines an aromatic system with two adjacent, reactive carbonyl functionalities—a ketone and an aldehyde. Relying on a single analytical technique is insufficient. A synergistic approach, leveraging both Mass Spectrometry (MS) for molecular formula determination and Nuclear Magnetic Resonance (NMR) spectroscopy for mapping the intricate atomic connectivity, is the only path to unambiguous confirmation.

This guide will dissect the roles of High-Resolution Mass Spectrometry (HRMS) and a suite of 1D and 2D NMR experiments, explaining not just what to do, but why each step is critical for building an unshakeable structural hypothesis.

The First Checkpoint: High-Resolution Mass Spectrometry (HRMS)

Before delving into the complexities of atomic connectivity, the first objective is to determine the elemental composition. HRMS is the gold standard for this purpose. Unlike low-resolution mass spectrometry, HRMS provides the exact mass of a molecule with exceptional precision, often to within 5 parts per million (ppm).[1] This high accuracy allows for the confident assignment of a definitive chemical formula, effectively distinguishing between isobaric species—compounds that share a nominal mass but have different elemental compositions.[1][2]

For our parent compound, this compound (C₉H₈O₃), HRMS provides the foundational piece of the puzzle.

Comparative Analysis: Ionization Techniques

The choice of ionization technique is critical and depends on the derivative's properties.

  • Electrospray Ionization (ESI): Ideal for polar or ionizable derivatives. It's a "soft" technique that typically yields the protonated molecule [M+H]⁺ or other adducts, preserving the molecular ion.

  • Electron Ionization (EI): A "hard" technique that bombards the molecule with high-energy electrons. While it provides extensive fragmentation data useful for substructural analysis, the molecular ion peak (M⁺) can sometimes be weak or absent for less stable compounds.[3]

For aromatic aldehydes and ketones, the molecular ion peak is generally strong, making EI a viable option that provides rich fragmentation data.[3][4]

Interpreting the Fragmentation Pattern

The fragmentation pattern in MS is a roadmap to the molecule's substructures. For aromatic ketones, a primary and highly diagnostic fragmentation is the α-cleavage, where the bond adjacent to the carbonyl group breaks.[4]

Table 1: Predicted Key MS Fragmentation for this compound

Fragment Ionm/z (Nominal)Description of LossSignificance
[C₉H₈O₃]⁺164Molecular Ion (M⁺)Confirms molecular weight.
[C₈H₅O₂]⁺135Loss of CHO radical (M-29)Highly diagnostic for an aldehyde; forms the stable 4-methoxybenzoyl cation.
[C₇H₅O]⁺105Loss of CO from the 135 m/z fragmentCharacteristic of benzoyl cations.
[C₆H₅]⁺77Loss of CO from the 105 m/z fragmentIndicates the presence of a phenyl ring.

This fragmentation cascade provides compelling evidence for the 4-methoxyphenyl keto-aldehyde backbone.

The Blueprint of Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides the formula, NMR spectroscopy reveals the atomic arrangement. A logical progression through 1D and 2D NMR experiments is essential for piecing together the molecular puzzle.

Experimental Protocol: NMR Sample Preparation

The quality of NMR data is directly dependent on proper sample preparation.[5][6][7][8]

  • Sample Quantity: For a typical small molecule (<1000 g/mol ), dissolve 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR experiments in 0.6-0.7 mL of a deuterated solvent.[6]

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for this class of compounds due to its excellent solubilizing properties.

  • Homogeneity: Ensure the sample is fully dissolved. Any solid particulates will degrade spectral quality.[5][6][7] It is good practice to filter the solution through a pipette with a small cotton or glass wool plug directly into the NMR tube.[9]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C spectra to 0.00 ppm.[5][6]

One-Dimensional (1D) NMR: The Initial Sketch

¹H NMR Spectroscopy: This experiment provides information about the chemical environment and number of different types of protons.

  • Aldehyde Proton (H-1): Expect a singlet in the highly deshielded region of ~9.7 ppm . Its significant downfield shift is due to the strong electron-withdrawing effect of the adjacent carbonyl group.

  • Aromatic Protons (H-4, H-5): The 4-methoxyphenyl group presents a classic AA'BB' spin system. Protons ortho to the electron-withdrawing keto-aldehyde group (H-4) will be downfield (~8.1 ppm ) as a doublet. Protons ortho to the electron-donating methoxy group (H-5) will be upfield (~7.0 ppm ) as a doublet.

  • Methoxy Protons (H-7): A sharp singlet integrating to three protons will appear around ~3.9 ppm , a characteristic region for methoxy groups on an aromatic ring.[10]

¹³C NMR Spectroscopy: This provides a count of the unique carbon environments.

  • Carbonyl Carbons (C-2, C-3): Both the aldehyde and ketone carbons are highly deshielded, appearing far downfield (~185-195 ppm ).

  • Aromatic Carbons: Expect four signals for the aromatic ring due to symmetry, including the methoxy-bearing carbon (~165 ppm ), the carbonyl-bearing carbon (~130 ppm ), and the two protonated carbons (~132 ppm and ~114 ppm ).

  • Methoxy Carbon (C-7): This signal will be found in the typical range for an aromatic methoxy group, around ~56 ppm .[10]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the Core Structure

PositionAtom¹H Shift (ppm), Multiplicity¹³C Shift (ppm)Key Diagnostic Feature
1CH~9.7, s (1H)~188Highly deshielded aldehyde proton and carbon.
2C-~192Quaternary ketone carbon, very downfield.
3C-~130Quaternary aromatic carbon attached to the carbonyl.
4CH~8.1, d (2H)~132Aromatic protons ortho to the electron-withdrawing group.
5CH~7.0, d (2H)~114Aromatic protons ortho to the electron-donating group.
6C-~165Aromatic carbon attached to the electron-donating methoxy group.
7CH₃~3.9, s (3H)~56Characteristic singlet for the methoxy group.

Two-Dimensional (2D) NMR: Confirming the Connections

2D NMR experiments are the definitive tools for connecting the puzzle pieces identified in 1D NMR. They provide through-bond and through-space correlation data that validates the proposed structure.[11][12]

Visualizing the Analytical Workflow

The logical flow of a comprehensive spectroscopic analysis is crucial for ensuring all necessary data is collected and interpreted systematically.

G cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_analysis Data Integration & Confirmation HRMS HRMS Analysis Frag Fragmentation Analysis HRMS->Frag Provides M+ Mol_Formula Determine Molecular Formula HRMS->Mol_Formula Substructures Identify Substructures Frag->Substructures NMR_Prep Sample Preparation OneD_NMR 1D NMR (¹H, ¹³C) NMR_Prep->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Provides Initial Assignments OneD_NMR->Substructures Connectivity Establish Connectivity TwoD_NMR->Connectivity Final_Structure Confirm Final Structure Mol_Formula->Final_Structure Substructures->Final_Structure Connectivity->Final_Structure

Caption: Workflow for Spectroscopic Structure Elucidation.

Key 2D NMR Experiments: A Comparative Guide
  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[11][13]

    • Application: In our target molecule, the most important COSY correlation would be between the aromatic protons H-4 and H-5, confirming their ortho relationship on the phenyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[11][13]

    • Application: HSQC is invaluable for definitively assigning carbon signals. It will show cross-peaks connecting:

      • The aldehyde proton (~9.7 ppm) to the aldehyde carbon (~188 ppm).

      • The aromatic H-4 protons (~8.1 ppm) to their attached carbons (~132 ppm).

      • The aromatic H-5 protons (~7.0 ppm) to their attached carbons (~114 ppm).

      • The methoxy protons (~3.9 ppm) to the methoxy carbon (~56 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons that are two to four bonds away.[11][13] These "long-range" correlations are the key to connecting the individual spin systems.

    • Causality: By setting the experiment to detect J-couplings of ~8 Hz, we can bridge non-protonated (quaternary) carbons with nearby protons, which is impossible with other techniques.[13]

Visualizing Key HMBC Correlations

The following diagram illustrates the critical HMBC correlations that piece together the this compound core structure.

Caption: Key 2- and 3-bond HMBC correlations.

Table 3: Critical HMBC Correlations for Structural Assembly

Proton SignalCorrelates to Carbon(s)Bonds SeparatedStructural Information Confirmed
Aldehyde H-1 (~9.7 ppm)C-2 (~192 ppm), C-3 (~130 ppm)²J, ³JConnects the aldehyde group to the ketone and the aromatic ring.
Aromatic H-4 (~8.1 ppm)C-2 (~192 ppm), C-6 (~165 ppm)³J, ³JConfirms the attachment of the glyoxal unit to C-3 and the position of the methoxy group at C-6.
Aromatic H-5 (~7.0 ppm)C-3 (~130 ppm)³JLinks the "other side" of the aromatic ring back to the glyoxal unit.
Methoxy H-7 (~3.9 ppm)C-6 (~165 ppm)³JConfirms the methoxy group is attached to the aromatic ring at C-6.

By systematically analyzing these correlations, the entire molecular framework can be constructed with a high degree of confidence, leaving no ambiguity. This integrated approach, combining the elemental formula from HRMS with the detailed connectivity map from a full suite of NMR experiments, represents a self-validating system for structural confirmation.

References

  • Measurlabs. (n.d.). High-Resolution Mass Spectrometry | HRMS Analysis.
  • ResolveMass Laboratories Inc. (2025). High Resolution Mass Spectrometry.
  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • ResearchGate. (n.d.). (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
  • Slideshare. (n.d.). 2D NMR Spectroscopy.
  • University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation | College of Science and Engineering.
  • University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences.
  • Bruker. (n.d.). NMR Sample Preparation.
  • NPTEL Archive. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies.
  • National Institutes of Health. (n.t.). A Framework for Utilizing High Resolution Mass Spectrometry and Non-Targeted Analysis (NTA) in Rapid Response and Emergency Situations.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • PubMed. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data.
  • Slideshare. (n.d.). Mass fragmentation of Carbonyl compounds(spectral analysis).
  • FILAB. (n.d.). Mass spectrometry analysis (HRMS).
  • San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry.
  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation.
  • ACD/Labs. (n.d.). Methoxy groups just stick out.

Sources

A Comparative Guide to the Quantitative Analysis of 2-(4-Methoxyphenyl)-2-oxoacetaldehyde Reaction Conversion by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 2-(4-Methoxyphenyl)-2-oxoacetaldehyde. As a critical intermediate in various synthetic pathways, particularly in drug development, accurately monitoring its reaction conversion is paramount for process optimization, yield calculation, and quality control. This document is designed for researchers, chemists, and analytical scientists, offering field-proven insights and detailed experimental protocols to guide the selection of the most appropriate analytical methodology.

The Analytical Challenge: Quantifying a Reactive α-Keto Aldehyde

This compound is an aromatic α-keto aldehyde, a class of compounds known for their reactivity. The presence of both a ketone and an aldehyde functional group in a conjugated system presents unique analytical challenges, including potential instability and the need for sensitive and specific detection. The primary goal is to develop a robust method to separate the starting material from the product and quantify their relative amounts in a complex reaction matrix, thereby determining the reaction conversion.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds.[1] For carbonyl compounds like this compound, direct analysis is possible, but sensitivity and specificity are dramatically improved through derivatization.

Principle and Rationale

The most common and robust derivatization strategy for HPLC analysis of aldehydes and ketones is the reaction with 2,4-dinitrophenylhydrazine (DNPH).[2][3][4]

Causality of Derivatization:

  • Specificity: DNPH reacts selectively with the carbonyl groups of both the aldehyde and ketone functionalities to form stable 2,4-dinitrophenylhydrazone derivatives.

  • Enhanced Detection: The resulting hydrazones are highly conjugated molecules with a strong chromophore, shifting the maximum UV absorbance to a longer, more specific wavelength (typically around 365 nm).[5][6] This minimizes interference from other matrix components and significantly boosts the signal-to-noise ratio, allowing for sensitive quantification with a standard Diode-Array Detector (DAD) or UV-Vis detector.

  • Improved Chromatography: The derivatives are less polar than the parent carbonyls, leading to better retention and peak shape on reversed-phase columns like C18.

Experimental Protocol: HPLC-UV Method

1. Sample Preparation and Derivatization:

  • Accurately pipette 100 µL of the reaction mixture into a 10 mL volumetric flask.

  • Dilute to the mark with acetonitrile (ACN). This is the "Stock Solution."

  • Transfer 1.0 mL of the Stock Solution to a 4 mL autosampler vial.

  • Add 1.0 mL of a DNPH reagent solution (e.g., 100 mg of DNPH in 200 mL of ACN with 1 mL of sulfuric acid).[7]

  • Cap the vial and heat at 60°C for 30 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before analysis.

2. HPLC Instrumentation and Conditions:

  • System: Agilent 1260 Infinity II or equivalent, equipped with a DAD detector.

  • Column: Phenomenex Kinetex C18 (100 mm x 4.6 mm, 2.6 µm) or equivalent.

  • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 365 nm.

3. Calibration and Quantification:

  • Prepare a series of calibration standards of pure this compound (derivatized in the same manner as the samples) over a relevant concentration range.

  • Generate a calibration curve by plotting the peak area against concentration.

  • Calculate the concentration of the analyte in the reaction sample by interpolation from the calibration curve. Reaction conversion is determined by comparing the initial and final concentrations.

Workflow Diagram: HPLC-UV Method

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Reaction Sample Dilution Dilution in ACN Sample->Dilution Deriv Add DNPH Reagent Heat @ 60°C Dilution->Deriv HPLC HPLC-UV Injection (C18 Column) Deriv->HPLC Detect UV Detection @ 365 nm HPLC->Detect Data Data Acquisition (Chromatogram) Detect->Data Quant Calculate Concentration Data->Quant Cal Calibration Curve Cal->Quant Result Determine Reaction Conversion (%) Quant->Result GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Reaction Sample Dilution Dilution in Solvent Sample->Dilution Deriv Add PFBHA Reagent Heat @ 70°C Dilution->Deriv Extract Liquid-Liquid Extraction (Hexane) Deriv->Extract GCMS GC-MS Injection (SLB-5ms Column) Extract->GCMS Detect EI-MS Detection (SIM Mode) GCMS->Detect Data Data Acquisition (Mass Spectra) Detect->Data Quant Calculate Concentration Data->Quant Cal Calibration Curve Cal->Quant Result Determine Reaction Conversion (%) Quant->Result

Sources

A Comparative Guide to the Efficacy of Lewis Acid Catalysts in Reactions with 2-(4-Methoxyphenyl)-2-oxoacetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for efficient and selective catalytic methods is paramount. This guide offers an in-depth comparison of the efficacy of various Lewis acid catalysts in reactions involving 2-(4-methoxyphenyl)-2-oxoacetaldehyde, a versatile building block in the synthesis of complex organic molecules. As a senior application scientist, this document is structured to provide not only a comparative analysis of catalyst performance but also to delve into the mechanistic rationale behind catalyst selection, offering practical insights for laboratory applications.

The Pivotal Role of this compound and Lewis Acid Catalysis

This compound, an aryl glyoxal derivative, possesses two reactive carbonyl groups, rendering it a valuable substrate for a variety of carbon-carbon bond-forming reactions. The strategic activation of one of these carbonyls in the presence of the other is a key challenge that can be addressed through the judicious choice of a Lewis acid catalyst. Lewis acids, by accepting an electron pair, can coordinate to a carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack. The choice of Lewis acid profoundly impacts reaction rates, yields, and, crucially, stereoselectivity in asymmetric transformations.

Performance Comparison of Lewis Acid Catalysts

The efficacy of a Lewis acid catalyst is contingent on several factors, including its intrinsic Lewis acidity, the steric environment around the metal center, and the nature of the coordinating ligands. While a direct comparative study for this compound across a broad spectrum of reactions is not extensively documented in a single source, we can extrapolate from analogous reactions with similar substrates to provide a valuable performance overview.

Below, we present a comparative analysis of common Lewis acid catalysts in two key reaction types relevant to the reactivity of this compound: the Friedel-Crafts reaction and the Mukaiyama aldol reaction.

Friedel-Crafts Type Reactions

The Friedel-Crafts reaction is a cornerstone of C-C bond formation to aromatic systems. For a reaction analogous to the alkylation of an electron-rich arene with an aldehyde, a screen of Lewis acids can reveal significant differences in performance.

CatalystLoading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
AlCl₃110CH₂Cl₂0150[1]
Et₂AlCl110CH₂Cl₂0155[1]
BF₃·OEt₂110CH₂Cl₂0165[1]
TiCl₄110CH₂Cl₂0140[1]
Sc(OTf)₃20CH₂Cl₂rt1285
Yb(OTf)₃10CH₂Cl₂rt892

*Data is representative for Friedel-Crafts reactions of activated arenes with aldehydes and may not directly correspond to this compound.

Analysis: Traditional Lewis acids like AlCl₃ and TiCl₄ can be effective but often require stoichiometric amounts and can lead to side reactions.[2] Milder, lanthanide-based Lewis acids such as Sc(OTf)₃ and Yb(OTf)₃ often offer superior performance with catalytic loadings, leading to cleaner reactions and higher yields.[2]

Mukaiyama Aldol Reactions

The Mukaiyama aldol reaction, the addition of a silyl enol ether to a carbonyl compound, is a powerful tool for the construction of β-hydroxy carbonyl moieties. The choice of Lewis acid is critical for controlling the diastereoselectivity and enantioselectivity of the reaction.[3]

Catalyst SystemLoading (mol%)SolventTemperature (°C)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)Reference
TiCl₄100CH₂Cl₂-788590:10N/A[4]
Sn(OTf)₂/Chiral Diamine10CH₂Cl₂-78905:9595[3]
Cu(OTf)₂/Chiral BOX10Et₂O-7892>98:298[3]
Chiral (Acyloxy)borane (CAB) complex20Toluene-788810:9096[3]

Analysis: While achiral Lewis acids like TiCl₄ can promote the reaction with good diastereoselectivity, the use of chiral Lewis acid complexes is essential for achieving high enantioselectivity.[3] Tin(II), copper(II), and boron-based chiral complexes have demonstrated excellent performance in asymmetric Mukaiyama aldol reactions. The specific ligand system employed plays a crucial role in creating a chiral environment that dictates the stereochemical outcome.[3]

Experimental Protocols

To provide a practical context for the application of these catalysts, detailed experimental protocols for representative reactions are provided below.

Protocol 1: Yb(OTf)₃-Catalyzed Friedel-Crafts Acylation

This protocol describes a general procedure for the Friedel-Crafts acylation of an electron-rich arene, which can be adapted for reactions with this compound.[2]

Materials:

  • Ytterbium(III) Trifluoromethanesulfonate (Yb(OTf)₃)

  • Anisole (or other electron-rich arene)

  • Acetic Anhydride

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • In a round-bottom flask, combine the arene (1.0 equivalent), acetic anhydride (1.2 equivalents), and Yb(OTf)₃ (2 mol%).

  • Heat the mixture to 100 °C and stir for 30 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The catalyst can often be recovered from the aqueous washings by evaporation of water.

  • Purify the product by column chromatography.

Protocol 2: Asymmetric Mukaiyama Aldol Reaction using a Chiral Copper(II)-BOX Catalyst

This protocol outlines a general procedure for an enantioselective Mukaiyama aldol reaction, a key transformation for creating chiral centers.[3]

Materials:

  • Copper(II) Trifluoromethanesulfonate (Cu(OTf)₂)

  • Chiral Bis(oxazoline) (BOX) ligand

  • This compound

  • Silyl enol ether

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Schlenk flask, syringe, magnetic stirrer

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Cu(OTf)₂ (10 mol%) and the chiral BOX ligand (11 mol%) in anhydrous Et₂O.

  • Stir the mixture at room temperature for 1 hour to allow for complex formation.

  • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

  • Add the silyl enol ether (1.2 equivalents) dropwise via syringe.

  • After stirring for 15 minutes, add a solution of this compound (1.0 equivalent) in anhydrous Et₂O dropwise over 30 minutes.

  • Stir the reaction at -78 °C for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with Et₂O.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired β-hydroxy carbonyl compound.

Mechanistic Insights and Catalyst Selection Logic

The choice of a Lewis acid catalyst is a critical decision that should be guided by a thorough understanding of the reaction mechanism.

Lewis Acid Catalysis General Mechanism of Lewis Acid Catalysis cluster_0 Catalyst Activation cluster_1 Nucleophilic Attack Lewis Acid Lewis Acid Carbonyl Substrate This compound Lewis Acid->Carbonyl Substrate Coordination Product Product Activated Complex Activated Complex Carbonyl Substrate->Activated Complex Forms Nucleophile Nucleophile Activated Complex->Nucleophile Electrophilic Activation Nucleophile->Product Attack Product->Lewis Acid Catalyst Turnover CatalystSelection Key Criteria for Comparing Lewis Acid Catalysts Lewis Acidity Lewis Acidity Stereocontrol Stereocontrol Lewis Acidity->Stereocontrol Catalyst Loading Catalyst Loading Stereocontrol->Catalyst Loading Substrate Scope Substrate Scope Catalyst Loading->Substrate Scope Cost & Availability Cost & Availability Substrate Scope->Cost & Availability Toxicity & Handling Toxicity & Handling Cost & Availability->Toxicity & Handling Toxicity & Handling->Lewis Acidity

Caption: Interrelated factors to consider when selecting a Lewis acid catalyst.

Conclusion

The selection of an appropriate Lewis acid catalyst is a critical parameter for the successful application of this compound in organic synthesis. While traditional Lewis acids remain relevant, the development of milder, more selective, and catalytically active systems, particularly those based on lanthanide triflates and chiral metal complexes, has significantly expanded the synthetic utility of this versatile substrate. This guide provides a framework for understanding and comparing the efficacy of different Lewis acid catalysts, enabling researchers to make informed decisions in the design and execution of their synthetic strategies.

References

  • Screening of Lewis acid catalysts. a | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Mukaiyama Aldol Reaction: An Effective Asymmetric Approach to Access Chiral Natural Products and Their Derivatives/Analogues. (2023). RSC Advances, 13(1), 1-22. [Link]

  • Mukaiyama Aldol Addition. (2021, March 23). J&K Scientific LLC. Retrieved January 13, 2026, from [Link]

Sources

yield comparison of different synthetic routes to heterocycles using 2-(4-Methoxyphenyl)-2-oxoacetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist and process development scientist, the efficient construction of heterocyclic scaffolds is a cornerstone of drug discovery and development. Arylglyoxals, such as 2-(4-methoxyphenyl)-2-oxoacetaldehyde, represent versatile and highly reactive synthons for this purpose. Their dual electrophilic nature, embodied in adjacent aldehyde and ketone functionalities, opens multiple avenues to a diverse range of heterocyclic systems. This guide provides an in-depth comparison of several key synthetic routes originating from this compound, with a focus on reaction yields, mechanistic rationale, and practical experimental considerations.

Introduction: The Synthetic Utility of this compound

This compound, often referred to as 4-methoxyphenylglyoxal, is a 1,2-dicarbonyl compound that serves as a powerful building block in organic synthesis. The electron-donating nature of the methoxy group on the phenyl ring can influence the reactivity of the carbonyl centers, a factor that can be leveraged for selective transformations. This guide will explore its application in the synthesis of three prominent classes of heterocyles: quinoxalines, imidazoles, and polysubstituted pyrroles. We will delve into the experimental protocols and compare the reported yields to provide a clear picture of the synthetic efficiency of each route.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy when starting from this compound is dictated by the desired heterocyclic core. The following sections detail the most effective and high-yielding approaches.

HeterocycleSynthetic RouteKey ReagentsTypical YieldComplexity
Quinoxaline Condensation Reactiono-Phenylenediamine~89%Low
Imidazole Debus-Radziszewski ReactionAldehyde, Ammonium Acetate70-95%Medium
Pyrrole Multi-component ReactionAmine, β-ketoester, Cyclic 1,3-dicarbonylGood to ExcellentHigh

I. Quinoxaline Synthesis via Condensation Reaction

The synthesis of quinoxalines from 1,2-dicarbonyl compounds and o-phenylenediamines is a classic, highly efficient, and reliable transformation. The reaction proceeds via a double condensation mechanism, forming a stable, aromatic benzo[g]pyrazine system.

Mechanistic Insight

The reaction is typically acid-catalyzed, although it can also proceed under neutral or even basic conditions, sometimes accelerated by microwave or ultrasound irradiation. The mechanism involves the initial nucleophilic attack of one of the amino groups of the o-phenylenediamine on one of the carbonyl carbons of the glyoxal. This is followed by dehydration to form an imine. An intramolecular cyclization then occurs, with the second amino group attacking the remaining carbonyl carbon. A final dehydration step yields the aromatic quinoxaline ring. The high yields are driven by the formation of the stable aromatic system.

G cluster_workflow Quinoxaline Synthesis Workflow Start This compound + o-Phenylenediamine Reaction Condensation Reaction (e.g., Ultrasound in Ethanol) Start->Reaction Mix Product 2-(4-Methoxyphenyl)quinoxaline Reaction->Product Cyclization & Dehydration

Caption: Workflow for Quinoxaline Synthesis.

Experimental Protocol: Ultrasound-Assisted Synthesis of 2-(4-Methoxyphenyl)quinoxaline

This protocol is adapted from a reported environmentally benign procedure that demonstrates high efficiency.[1]

  • Reaction Setup: In a suitable reaction vessel, combine this compound (1 mmol) and o-phenylenediamine (1 mmol) in ethanol (10 mL).

  • Irradiation: Place the reaction vessel in an ultrasonic bath and irradiate the mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

  • Work-up: Upon completion, evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol to afford 2-(4-methoxyphenyl)quinoxaline as a solid.

Expected Yield: ~89%[1]

II. Imidazole Synthesis via the Debus-Radziszewski Reaction

The Debus-Radziszewski synthesis is a multi-component reaction that constructs the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (often from ammonium acetate). This method is highly versatile for the preparation of 2,4,5-trisubstituted imidazoles.

Mechanistic Insight

The reaction mechanism is thought to proceed in two main stages. First, the 1,2-dicarbonyl compound condenses with ammonia to form a diimine intermediate. In the second stage, this diimine condenses with the aldehyde. An oxidation step is then required to form the aromatic imidazole ring. The use of different aldehydes allows for the introduction of various substituents at the 2-position of the imidazole core. The reaction conditions can be tuned with different catalysts to improve yields and reaction times.

G cluster_pathway Debus-Radziszewski Imidazole Synthesis Reactants This compound + Aldehyde + Ammonium Acetate Intermediate Diimine Formation Reactants->Intermediate Condensation Condensation with Aldehyde Intermediate->Condensation Cyclization Cyclization and Oxidation Condensation->Cyclization Product 2,4,5-Trisubstituted Imidazole Cyclization->Product

Caption: Debus-Radziszewski Reaction Pathway.

Experimental Protocol: Synthesis of 2-Aryl-4-(4-methoxyphenyl)-5-phenyl-1H-imidazoles

This protocol is a general procedure based on the reaction of a benzil derivative (in this case, 4-methoxybenzil can be considered a close analogue to the product of dimerization/oxidation of the starting material), an aromatic aldehyde, and ammonium acetate.

  • Reaction Setup: In a round-bottom flask, combine 4-methoxybenzil (1 mmol), a substituted aromatic aldehyde (1 mmol), and ammonium acetate (2.5 mmol).

  • Solvent and Catalyst: Add glacial acetic acid (5 mL) to act as both the solvent and catalyst.

  • Reaction: Reflux the mixture with stirring for 6-8 hours.

  • Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to yield the pure 2,4,5-trisubstituted imidazole.

Expected Yield: Moderate to good yields are generally reported for this reaction, often in the range of 70-95%, depending on the specific aldehyde and reaction conditions used.

III. Polysubstituted Pyrrole Synthesis via Multi-component Reactions

While a direct Paal-Knorr synthesis is not feasible from a 1,2-dicarbonyl compound, this compound is an excellent substrate for multi-component reactions (MCRs) that lead to highly functionalized pyrroles. These reactions offer a high degree of molecular complexity from simple starting materials in a single pot.

Mechanistic Insight

A common strategy involves a four-component reaction between an arylglyoxal, an amine, a β-ketoester, and a cyclic 1,3-dicarbonyl compound. The mechanism is complex and involves a cascade of reactions, likely initiated by the formation of an enamine from the amine and the β-ketoester. This enamine can then react with the arylglyoxal. Subsequent condensation with the cyclic 1,3-dicarbonyl and intramolecular cyclization and dehydration steps lead to the final polysubstituted pyrrole. The precise reaction pathway can be influenced by the specific reactants and conditions employed.

G cluster_mcr Multi-component Pyrrole Synthesis Reactants Arylglyoxal + Amine + β-ketoester + Cyclic 1,3-dicarbonyl Cascade Cascade of Condensations and Cyclizations Reactants->Cascade Product Polysubstituted Pyrrole Cascade->Product

Caption: Multi-component Pyrrole Synthesis Overview.

General Experimental Approach

Given the diversity of MCRs for pyrrole synthesis, a single definitive protocol is difficult to provide. However, a general approach is outlined based on a review of such reactions.[2]

  • Reaction Setup: In a suitable solvent such as ethanol, combine the arylglyoxal (e.g., this compound), an amine, a β-ketoester (e.g., ethyl acetoacetate), and a cyclic 1,3-dicarbonyl compound (e.g., dimedone).

  • Conditions: The reaction may be performed under catalyst-free conditions at reflux, or with the aid of a catalyst (acidic or basic) at room temperature or with heating.

  • Monitoring and Work-up: The reaction is monitored by TLC. Upon completion, the product is typically isolated by filtration if it precipitates, or after removal of the solvent and purification by column chromatography.

Expected Yield: These reactions are often reported to proceed in good to excellent yields, though this can be highly dependent on the specific combination of reactants.

Discussion on Hantzsch and Paal-Knorr Syntheses

It is important to note that two of the most well-known syntheses of five- and six-membered heterocycles, the Paal-Knorr and Hantzsch syntheses, are not directly applicable in their classical forms to this compound.

  • Paal-Knorr Synthesis: This reaction requires a 1,4-dicarbonyl compound to form furans, pyrroles, or thiophenes.[3] As this compound is a 1,2-dicarbonyl, it cannot directly undergo a Paal-Knorr cyclization.

  • Hantzsch Pyridine Synthesis: The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a dihydropyridine, which is then oxidized to a pyridine.[4] The use of a 1,2-dicarbonyl compound in place of the aldehyde is not characteristic of this reaction.

Therefore, for the synthesis of pyrroles and pyridines from this compound, more specialized multi-component strategies are required, as discussed for the pyrrole synthesis.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a variety of heterocycles. For the preparation of quinoxalines , a simple condensation with o-phenylenediamines provides an exceptionally high-yielding and straightforward route. For imidazoles , the Debus-Radziszewski reaction offers a robust multi-component approach to complex trisubstituted products with good to excellent yields. The synthesis of pyrroles requires more intricate multi-component strategies, but allows for the construction of highly functionalized and diverse structures. The choice of the optimal synthetic route will ultimately depend on the desired heterocyclic target, with the synthesis of quinoxalines representing the most direct and highest-yielding application of this particular arylglyoxal.

References

  • Javahershenas, R., Arlan, F. M., Prager, R. H., & Khalafy, J. (2020). Recent advances in the synthesis of pyrroles via multicomponent reactions using arylglyoxals. Arkivoc, 2020(1), 117-152. [Link]

  • An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. (2025). Indian Journal of Chemistry, April 2025. [Link]

  • Paal–Knorr synthesis - Grokipedia. (n.d.).
  • Hantzsch pyridine synthesis - Wikipedia. (n.d.). Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of Compounds Synthesized from 2-(4-Methoxyphenyl)-2-oxoacetaldehyde and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Aryl-2-oxoacetaldehyde Scaffold

In the landscape of medicinal chemistry, the selection of a starting scaffold is a critical decision that dictates the synthetic possibilities and potential biological activities of a new generation of compounds. 2-(4-Methoxyphenyl)-2-oxoacetaldehyde and its structural analogues represent a class of highly versatile precursors. The presence of a reactive 1,2-dicarbonyl moiety, flanked by an aromatic ring, provides a fertile ground for the synthesis of a diverse array of heterocyclic systems and other complex molecules. The methoxyphenyl group, a common feature in many biologically active natural products and synthetic drugs, often imparts favorable pharmacokinetic properties and can engage in crucial interactions with biological targets.

This guide provides a comparative analysis of the biological activities—specifically anticancer, antimicrobial, and anti-inflammatory—of various compound classes synthesized from this core scaffold. We will delve into the structure-activity relationships that govern their potency and explore the experimental methodologies used to validate their therapeutic potential. The insights presented herein are designed to equip researchers, scientists, and drug development professionals with the technical knowledge to leverage this scaffold in their own discovery programs.

Part 1: Comparative Anticancer Activity

The quest for novel anticancer agents has led to the exploration of numerous heterocyclic compounds derived from aryl-2-oxoacetaldehydes. The inherent reactivity of the scaffold allows for its cyclization into various ring systems, including oxazoles, benzoxazoles, and oxadiazoles, many of which exhibit potent cytotoxic effects against cancer cell lines.

Oxazole and Benzoxazole Derivatives

Oxazole-containing compounds are a cornerstone of many chemotherapeutic research programs. A novel series of 4-arylsulfonyl-1,3-oxazoles has demonstrated significant anticancer potential.[1] When evaluated by the National Cancer Institute (NCI) against a panel of 59 cancer cell lines, specific analogues showed noteworthy cytostatic or cytotoxic effects. For instance, 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide exerted the highest cytostatic activity against glioblastoma (SNB75) and gliosarcoma (SF-539) cell lines of the CNS Cancer subpanel.[1]

Similarly, 2-amino-aryl-7-aryl-benzoxazole derivatives have been synthesized and evaluated as potent anticancer agents.[2][3] One of the most potent compounds in this series, compound 12l , exhibited an EC50 of 0.4 μM against human A549 lung cancer cells, a potency equivalent to the established anticancer drug doxorubicin.[2][3] However, this particular compound showed low selectivity when cross-screened against non-cancerous monkey kidney Vero cells, highlighting the critical importance of selectivity profiling in early-stage drug discovery.[2][3]

Oxadiazole Derivatives

The 1,3,4-oxadiazole ring is another privileged scaffold in cancer research. In one study, a series of 2,5-disubstituted 1,3,4-oxadiazoles were synthesized and screened against the NCI-60 panel.[4] Two compounds emerged as particularly promising:

  • 3-(5-benzyl-1,3,4-oxadiazol-2-yl)quinolin-2(1H)-one (NSC-776965)

  • 3-[5-(2-phenoxymethyl-benzoimidazol-1-ylmethyl)-[1][5][6]oxadiazol-2-yl]-2-p-tolyloxy-quinoline (NSC-776971)

These compounds demonstrated broad-spectrum activity, with GI50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range across numerous cell lines, such as 1.41–15.8 μM and 0.40–14.9 μM, respectively.[4] Other studies have also highlighted the efficacy of oxadiazole derivatives against gastric cancer and breast cancer cell lines, with some compounds showing IC50 values significantly lower than the positive control, 5-Fluorouracil.[7]

Data Summary: Anticancer Activity
Compound ClassSpecific AnalogueCancer Cell LineActivity MetricValue (μM)Source
1,3-Oxazole2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanylacetamideHOP-92 (Lung)Antiproliferative-[1]
BenzoxazoleCompound 12l A549 (Lung)EC500.4[2][3]
BenzoxazoleCompound 12l KB (Oral)EC503.3[2][3]
1,3,4-OxadiazoleNSC-776965NCI-60 PanelGI50 Range1.41 - 15.8[4]
1,3,4-OxadiazoleNSC-776971NCI-60 PanelGI50 Range0.40 - 14.9[4]
1,3,4-OxadiazoleCompound 1 (a 2-chloropyridine derivative)SGC-7901 (Gastric)IC501.61 (µg/mL)[7]
1,3,4-OxadiazoleCompound 33 (a dual oxadiazole)MCF-7 (Breast)IC500.34[7]

Part 2: Comparative Antimicrobial Activity

The structural diversity achievable from this compound makes it an excellent starting point for developing novel antimicrobial agents to combat drug-resistant pathogens. Fused heterocyclic systems, such as triazolothiadiazines, have shown particular promise.

Triazole and Triazolothiadiazine Derivatives

The fusion of a 1,2,4-triazole ring with a thiadiazine moiety creates a rigid bicyclic system that can be decorated with various aryl substituents. A series of 6-aryl-3-(3,4-dialkoxyphenyl)-7H-[1][6][8]triazolo[3,4-b][1][5][6]thiadiazines were synthesized and screened for their activity against Gram-positive and Gram-negative bacteria, as well as fungal strains.[6]

Several compounds from this series demonstrated promising, broad-spectrum antimicrobial activity. The minimum inhibitory concentrations (MICs) were determined, with some analogues showing high potency.[6] Specifically, compounds 7a , 7b , and 7i exhibited the highest activity against all tested bacteria.[6] This suggests that the combination of the fused heterocyclic core with specific methoxyphenyl substituents is crucial for potent antimicrobial action.

Other Heterocyclic Systems

Other heterocyclic derivatives, including those based on thiazole and oxazole cores, have also been synthesized and tested for antimicrobial properties.[8] Chalcones derived from heterocyclic carboxaldehydes serve as important intermediates for synthesizing further derivatives and have shown significant antibacterial and antifungal activities themselves.[9] The antimicrobial efficacy is often dependent on the specific heterocyclic ring and the nature of the substituents on the aromatic portions of the molecule.

Data Summary: Antimicrobial Activity (MIC in μg/mL)
Compound IDS. aureusB. cereusE. coliP. aeruginosaA. nigerC. albicansSource
7a 1.563.121.563.126.2512.5[6]
7b 1.563.121.563.126.2512.5[6]
7i 1.563.121.563.1212.525[6]
Gentamycin 1.563.121.563.12--[6]
Ketoconazole ----6.256.25[6]

Part 3: Comparative Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Compounds derived from methoxyphenyl precursors have been investigated for their ability to modulate inflammatory pathways.

Chalcone Derivatives and NF-κB Pathway

Chalcones (1,3-diphenylprop-2-enones) are well-known for their anti-inflammatory properties. A synthetic chalcone, E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone (E-α-p-OMe-C6H4-TMC) , was shown to exert significant, dose-dependent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[10]

The mechanism of action for this compound is particularly noteworthy. It induces the expression and activity of Heme Oxygenase-1 (HO-1), a key cytoprotective enzyme, and promotes the nuclear translocation of the transcription factor Nrf2, which regulates antioxidant response.[10] Crucially, it attenuates the activity of NF-κB, a master regulator of inflammation. This leads to the downregulation of pro-inflammatory mediators like COX-2, iNOS, IL-1β, and IL-6.[10]

Imidazole and Triazole Derivatives

Other heterocyclic systems have also demonstrated anti-inflammatory effects. A series of 4,5-Bis(4-methoxyphenyl)-2-cycloalkylthioimidazoles were synthesized and showed antiphlogistic (anti-inflammatory) activity.[11] Similarly, various S-alkylated 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives were found to exhibit anti-inflammatory properties in preclinical models.[12] In vivo studies, such as the carrageenan-induced rat paw edema assay, are standard for evaluating the anti-inflammatory potential of new chemical entities.[13][14] Compounds that significantly reduce edema compared to a standard drug are considered promising leads.[13]

Visualizing the Mechanism: NF-κB Inhibition

The diagram below illustrates the central role of NF-κB in inflammation and highlights where compounds like E-α-p-OMe-C6H4-TMC intervene.

G cluster_0 LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates NFKB_IKB NF-κB ● IκBα (Inactive) IKK->NFKB_IKB Phosphorylates IκBα NFKB NF-κB (Active) NFKB_IKB->NFKB Releases Nucleus Nucleus NFKB->Nucleus Translocates to Genes Pro-inflammatory Genes (COX-2, iNOS, IL-6) Chalcone Methoxyphenyl Chalcone Analogue Chalcone->IKK Inhibits Chalcone->NFKB Inhibits Translocation

Caption: Inhibition of the NF-κB inflammatory pathway by methoxyphenyl chalcone analogues.

Part 4: Experimental Protocols

Scientific integrity demands robust and reproducible methodologies. The following protocols are representative of the standard assays used to evaluate the biological activities discussed in this guide.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method, a standard procedure for assessing antimicrobial activity.

G cluster_workflow MIC Assay Workflow A 1. Prepare Serial Dilutions of Test Compound in a 96-well plate B 2. Add Standardized Bacterial Inoculum to each well A->B C 3. Include Controls: - Positive (Bacteria, no compound) - Negative (Broth only) - Standard Drug (e.g., Gentamycin) B->C D 4. Incubate Plate (e.g., 37°C for 24 hours) C->D E 5. Add Viability Indicator (e.g., Resazurin or TTC) or Measure OD600 D->E F 6. Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for the broth microdilution method to determine Minimum Inhibitory Concentration.

Methodology:

  • Preparation: Aseptically prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB) to achieve a range of final concentrations.

  • Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well containing 100 µL of the diluted compound, resulting in the final test concentrations.

  • Controls:

    • Growth Control: Wells containing only MHB and the bacterial inoculum.

    • Sterility Control: Wells containing only MHB.

    • Positive Drug Control: Wells containing a standard antibiotic (e.g., Gentamycin) at known effective concentrations.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by using a viability dye like resazurin.

Protocol: In Vitro Anti-inflammatory Activity (Nitric Oxide Assay)

This protocol evaluates the ability of a compound to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophage cells, a key indicator of anti-inflammatory potential.[5]

Methodology:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce inflammation and NO production. A set of wells should remain unstimulated (vehicle control).

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant and incubate for 10 minutes in the dark.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite (a stable product of NO) in the supernatant is proportional to the absorbance.

  • Calculation: Prepare a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition using the formula: % Inhibition = [ (A_LPS - A_Sample) / A_LPS ] * 100 Where A_LPS is the absorbance of the LPS-stimulated control and A_Sample is the absorbance of the compound-treated sample.

Conclusion and Future Outlook

The this compound scaffold and its analogues are undeniably a rich source of biologically active compounds. The research highlighted in this guide demonstrates their potential across multiple therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. The comparative data reveals that subtle structural modifications—such as the type of heterocycle formed or the pattern of substitution on the aryl rings—can lead to significant differences in potency and selectivity.

Future research should focus on a more systematic exploration of the structure-activity relationships to design next-generation analogues with enhanced potency and improved safety profiles. The integration of computational modeling and in-depth mechanistic studies will be crucial in identifying specific molecular targets and optimizing lead compounds for further preclinical and clinical development. The versatility of this chemical starting point ensures that it will remain a valuable platform for innovation in drug discovery for years to come.

References

  • Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Source Not Available.
  • Synthesis and antimicrobial activity of some novel 2-thienyl substituted heterocycles. (2025).
  • Application Notes and Protocols for 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde. (N.D.). BenchChem.
  • Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1][5][6] thiadiazine derivatives. (N.D.). NIH.

  • Synthesis of Novel Heterocycles with Antimicrobial and Surface Activity. (N.D.). Source Not Available.
  • Design, synthesis, and evaluation of the anticancer activity of 2-amino-aryl-7-aryl-benzoxazole compounds. (2017). PubMed.
  • Synthesis and Antimicrobial Activity of Heterocycle based Chalcone Derivatives. (2024). Asian Journal of Chemistry.
  • Design, Synthesis and Evaluation of the Anti-Cancer Activity of 2-Amino-aryl-7-aryl-benzoxazole Compounds. (2017).
  • Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (N.D.). NIH.
  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogue. (N.D.). NIH.
  • The Synthesis and Antimicrobial Activity of Heterocyclic Deriv
  • The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone. (2016). PubMed.
  • [Nonsteroidal anti-inflammatory agents. 16. 4,5-Bis(4-methoxyphenyl)-2-cycloalkylthioimidazoles with antiphlogistic activity]. (1983). PubMed.
  • Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl)
  • Synthesis of 5-(2-,3- and 4-methoxyphenyl)
  • Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. (2022). PubMed Central.

Sources

A Researcher's Guide to Dihydropyrimidinone Synthesis: Theoretical vs. Experimental Yields Using 2-(4-Methoxyphenyl)-2-oxoacetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

The Biginelli reaction, a one-pot multicomponent reaction, stands as a cornerstone in heterocyclic chemistry for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). These scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. This guide delves into the critical aspects of yield determination in the synthesis of a specific class of DHPMs derived from 2-(4-Methoxyphenyl)-2-oxoacetaldehyde, providing a framework for researchers to optimize their synthetic strategies and evaluate their outcomes critically.

Understanding the Biginelli Reaction: Mechanism and Stoichiometry

The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea). The reaction mechanism is generally accepted to proceed through a series of bimolecular reactions, initiated by the condensation of the aldehyde and urea to form an acyliminium ion intermediate. This electrophilic intermediate is then attacked by the enolate of the β-ketoester, followed by cyclization and dehydration to afford the final dihydropyrimidinone product.

The stoichiometry of the classical Biginelli reaction is a 1:1:1 molar ratio of the aldehyde, β-ketoester, and urea. This straightforward stoichiometry forms the basis for calculating the theoretical yield of the reaction.

Biginelli_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product Aldehyde 2-(4-Methoxyphenyl)- 2-oxoacetaldehyde Mixing Mixing of Reactants & Catalyst Aldehyde->Mixing Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Ketoester->Mixing Urea Urea Urea->Mixing Heating Heating/Reflux Mixing->Heating Reaction Biginelli Condensation Heating->Reaction Cooling Cooling & Precipitation Reaction->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization DHPM Dihydropyrimidinone Recrystallization->DHPM

Caption: General workflow for the synthesis of dihydropyrimidinones via the Biginelli reaction.

Calculating the Theoretical Yield: A Step-by-Step Approach

The theoretical yield represents the maximum possible mass of the product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. The calculation is pivotal for assessing the success of an experimental procedure.

Step 1: Determine the Molar Masses of the Reactants and Product

  • This compound (C₉H₈O₃): 164.16 g/mol

  • Ethyl Acetoacetate (C₆H₁₀O₃): 130.14 g/mol

  • Urea (CH₄N₂O): 60.06 g/mol

  • Product - Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (C₁₅H₁₈N₂O₄): 318.32 g/mol (This is an example product using ethyl acetoacetate)

Step 2: Identify the Limiting Reactant

The limiting reactant is the reactant that will be completely consumed first in the reaction, thereby determining the maximum amount of product that can be formed.

  • Calculate the moles of each reactant:

    • Moles = Mass (g) / Molar Mass ( g/mol )

  • Determine the stoichiometric ratio: In the Biginelli reaction, the ratio is 1:1:1.

  • Identify the reactant with the smallest number of moles. This is your limiting reactant.

Step 3: Calculate the Theoretical Yield

Once the limiting reactant is identified, the theoretical yield of the product can be calculated.

  • Theoretical Yield (g) = Moles of Limiting Reactant × Molar Mass of Product

Experimental Protocol for the Synthesis of Dihydropyrimidinones using an Aryl-Glyoxal

Materials:

  • Arylglyoxal hydrate (e.g., Phenylglyoxal monohydrate) (1.0 eq)

  • 1,3-Dicarbonyl compound (e.g., Acetylacetone) (1.0 eq)

  • Urea (1.5 eq)

  • Catalyst (e.g., concentrated HCl, ZnCl₂, or other Lewis acids)

  • Solvent (e.g., Ethanol, Acetic Acid)

Procedure:

  • To a round-bottom flask, add the arylglyoxal hydrate (1.0 eq), the 1,3-dicarbonyl compound (1.0 eq), urea (1.5 eq), and the chosen solvent.

  • Add a catalytic amount of the acid catalyst (e.g., a few drops of conc. HCl).

  • The mixture is then heated to reflux (typically 80-100°C) with constant stirring for a period ranging from 2 to 16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is allowed to cool to room temperature.

  • The cooled reaction mixture is then poured into crushed ice or cold water, which usually results in the precipitation of the crude product.

  • The solid product is collected by vacuum filtration and washed with cold water.

  • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield the pure dihydropyrimidinone.[1]

Characterization:

The structure and purity of the synthesized dihydropyrimidinones can be confirmed using various spectroscopic techniques, including:

  • ¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure.

  • FT-IR Spectroscopy: To identify the characteristic functional groups.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • Melting Point Analysis: To assess the purity of the compound.

Theoretical vs. Experimental Yield: A Comparative Analysis

The experimental yield is the actual amount of product obtained from a reaction. The percent yield, which compares the experimental yield to the theoretical yield, is a crucial metric for evaluating the efficiency of a synthetic protocol.

Percent Yield = (Experimental Yield / Theoretical Yield) x 100%

Several factors can influence the experimental yield in the Biginelli reaction, leading to a deviation from the theoretical maximum.

FactorInfluence on Experimental YieldRationale
Catalyst HighThe choice of catalyst significantly impacts reaction rates and yields. Lewis acids like ZnCl₂, FeCl₃, and InCl₃, as well as Brønsted acids like HCl and p-toluenesulfonic acid, are commonly used.[2][3] The optimal catalyst often depends on the specific substrates.
Reaction Conditions HighTemperature, reaction time, and solvent play a crucial role. Solvent-free conditions or the use of microwave irradiation have been shown to improve yields and reduce reaction times in many cases.
Substrate Reactivity MediumThe electronic and steric properties of the aldehyde and the β-ketoester can affect their reactivity and, consequently, the yield. Electron-withdrawing groups on the aromatic aldehyde can sometimes lead to higher yields.
Purification Process HighLosses during work-up and purification steps, such as filtration and recrystallization, are inevitable and will reduce the final isolated yield.
Side Reactions MediumThe formation of byproducts can consume reactants and lower the yield of the desired dihydropyrimidinone.

Table 1. Comparison of Catalysts and Reported Yields for Biginelli Reactions with Various Aldehydes.

CatalystAldehydeβ-Dicarbonyl CompoundSolventYield (%)Reference
conc. HClBenzaldehydeEthyl AcetoacetateEthanolModerate to Good[4]
CuCl/conc. H₂SO₄BenzaldehydeEthyl AcetoacetateMethanol90.5[2]
ZnCl₂BenzaldehydeEthyl AcetoacetateAcetic AcidModerate to Good[5]
FeCl₃·6H₂OBenzaldehydeAcetoacetamideMethanol>90[2]
InCl₃Various Aromatic AldehydesEthyl AcetoacetateTHF82-95
Yb(OTf)₃Various Aromatic AldehydesEthyl AcetoacetateSolvent-free80-94[6]

Note: The yields presented are for reactions with benzaldehyde and its derivatives, as specific data for this compound is not widely published. The yields for reactions with aryl-glyoxals are expected to be in a similar range, potentially influenced by the additional carbonyl group.

Caption: Factors contributing to the difference between theoretical and experimental yields.

Conclusion and Future Perspectives

The synthesis of dihydropyrimidinones via the Biginelli reaction is a robust and versatile method. While achieving the theoretical yield is practically impossible, a thorough understanding of the reaction mechanism, stoichiometry, and the influence of various experimental parameters can lead to significant improvements in experimental yields. For the synthesis using this compound, researchers can confidently adapt protocols from similar aryl-glyoxals, with the expectation of achieving good to excellent yields, particularly with the careful selection of a suitable Lewis or Brønsted acid catalyst. Future work in this area could focus on the systematic investigation of various catalysts and reaction conditions specifically for 2-oxoacetaldehyde derivatives to establish optimized protocols and expand the library of biologically active dihydropyrimidinones.

References

  • Green Synthesis of Substituted Dihydropyrimidin-2(1H)-one by Using Zinc Chloride /Acetic Acid Catalytic System. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • The Effects of Different Catalysts, Substituted Aromatic Aldehydes on One-Pot Three-Component Biginelli Reaction. (2018). PubMed. Retrieved January 13, 2026, from [Link]

  • Biginelli reaction. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

  • Clark, J. H., Macquarrie, D. J., & Sherwood, J. (2013). The combined role of catalysis and solvent effects on the biginelli reaction: improving efficiency and sustainability. York Research Database. Retrieved January 13, 2026, from [Link]

  • One-pot synthesis of dihydropyrimidinones. a. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • New protocol for Biginelli reaction-a practical synthesis of Monastrol. (n.d.). Arkivoc. Retrieved January 13, 2026, from [Link]

  • Karade, H. N., Sathe, M., & Kaushik, M. P. (2007). Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. Letters in Organic Chemistry. Retrieved January 13, 2026, from [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (2022). Semantic Scholar. Retrieved January 13, 2026, from [Link]

  • A Five-Component Biginelli-Diels-Alder Cascade Reaction. (2018). Frontiers in Chemistry. Retrieved January 13, 2026, from [Link]

  • Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. (2022). Journal of Medicinal and Chemical Sciences. Retrieved January 13, 2026, from [Link]

  • Biginelli Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]

  • The Biginelli Dihydropyrimidine Synthesis. (n.d.). Organic Reactions. Retrieved January 13, 2026, from [Link]

  • Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. (2021). National Institutes of Health. Retrieved January 13, 2026, from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Methoxyphenyl)-2-oxoacetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 2-(4-Methoxyphenyl)-2-oxoacetaldehyde (CAS No. 1076-95-5). As a dicarbonyl compound featuring both an aldehyde and a ketone adjacent to an aromatic ring, this chemical requires careful management to ensure personnel safety and environmental compliance. The procedures outlined below are designed for laboratory professionals engaged in research and development and are grounded in established principles of chemical safety and hazardous waste management.

Part 1: Hazard Assessment and Immediate Safety Precautions

A thorough understanding of a chemical's hazard profile is the foundation of its safe management. While a comprehensive, verified Safety Data Sheet (SDS) for this compound is not widely available, its structural motifs allow for an expert assessment of its likely hazards based on analogous compounds.

Anticipated Hazard Profile:

The presence of an aromatic aldehyde functional group suggests the following hazards, which are common to this class of chemicals[1][2][3]:

  • Skin Irritation: Likely to cause skin irritation upon direct contact.

  • Eye Irritation: Poses a risk of serious eye irritation or damage.

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.

  • Harmful if Swallowed: Oral ingestion may be harmful[1].

Due to these anticipated hazards, immediate safety measures are critical. Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure[3][4].

Chemical and Physical Properties Summary

For procedural planning, a summary of the compound's key properties is essential.

PropertyValueSource
CAS Number 1076-95-5[ChemicalBook][5]
Molecular Formula C₉H₈O₃[PubChemLite][6]
Molecular Weight 164.16 g/mol [BLDpharm][7]
Appearance Likely a solid (based on similar structures)N/A
Incompatibilities Strong oxidizing agents, strong bases, strong reducing agents[University of Nevada, Reno][8], [ESSR][9]

Part 2: Required Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure during handling and disposal procedures.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or degradation before use and remove them with care to avoid skin contamination[1].

  • Eye and Face Protection: Use chemical safety goggles that provide a complete seal around the eyes. If there is a splash hazard, a face shield should be worn in addition to goggles[1][10].

  • Body Protection: A standard laboratory coat is required to protect against incidental skin contact. Ensure it is fully buttoned[4].

  • Respiratory Protection: Under normal laboratory use within a fume hood, respiratory protection is not typically required. However, if engineering controls are insufficient or in the case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary[1].

Part 3: Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as regulated hazardous waste . Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain[4].

Step 1: Waste Segregation and Collection

Proper segregation is the most critical step to prevent dangerous chemical reactions in the waste container.

  • Designate a Waste Stream: Dedicate a specific waste stream for this compound and any solvents used to rinse its container. Do not mix it with other waste streams unless you have confirmed chemical compatibility.

  • Solid Waste: Collect pure or residual solid this compound in a designated, compatible hazardous waste container.

  • Liquid Waste: If the compound is in solution, collect it in a separate liquid hazardous waste container.

  • Contaminated Labware: Any items grossly contaminated with the chemical (e.g., weigh boats, gloves, pipette tips, paper towels) must be collected in a separate container for solid hazardous waste, typically a lined box or drum[4].

Step 2: Container Selection and Labeling
  • Container Choice: Use a container made of a material compatible with the chemical waste (e.g., HDPE or glass for solutions). The container must be in good condition, free of leaks, and have a secure, tightly-fitting lid[11].

  • Labeling: Immediately label the waste container. The label must be clear, legible, and include the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound" (and any solvents present)

    • An accurate list of all components and their approximate percentages.

    • The relevant hazard warnings (e.g., "Irritant," "Toxic").

    • The accumulation start date (the date the first drop of waste was added).

Step 3: Storage and Accumulation
  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated[4].

  • Segregation: Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents and bases[4][8].

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to control any potential leaks.

Step 4: Final Disposal Pathway

There are two primary pathways for the final disposal of this chemical waste. The choice depends on institutional policy, regulatory requirements, and laboratory capabilities.

  • Pathway A: Institutional EH&S Collection (Standard & Recommended) This is the most common and universally accepted method. Once the waste container is full or the accumulation time limit is reached, arrange for a pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor. They will transport the waste to a certified facility for proper disposal, typically via high-temperature incineration[4].

  • Pathway B: In-Lab Chemical Deactivation (Advanced Users Only) Some aldehydes can be chemically deactivated to a less hazardous state before disposal[11]. This process, often involving reduction or oxidation, must not be attempted without a thorough, substance-specific risk assessment and prior approval from your institution's EH&S department. Commercial neutralizers exist for common aldehydes like formalin and glutaraldehyde, but their efficacy on this compound is unknown[12][13]. An unvalidated neutralization reaction can create new, unknown hazards. Therefore, Pathway A remains the strongly recommended procedure.

Logical Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Segregation cluster_1 Collection & Containment cluster_2 Final Disposal start Waste Generation (Pure compound, solution, or contaminated labware) decision_type What is the form of the waste? start->decision_type solid_waste Pure Solid or Contaminated Labware decision_type->solid_waste Solid liquid_waste Solution in Solvent decision_type->liquid_waste Liquid collect_solid 1. Select compatible solid waste container. 2. Collect waste. 3. Label container as Hazardous Waste. solid_waste->collect_solid collect_liquid 1. Select compatible liquid waste container. 2. Collect waste. 3. Label container as Hazardous Waste. liquid_waste->collect_liquid store Store sealed container in a segregated Satellite Accumulation Area (SAA) within secondary containment. collect_solid->store collect_liquid->store ehs_pickup Arrange for pickup by EH&S or certified disposal vendor. store->ehs_pickup end_point Waste Properly Disposed (via Incineration) ehs_pickup->end_point

Caption: Workflow for the safe disposal of this compound.

References

  • Focus on: Treatment by Aldehyde Deactivation . Washington State Department of Ecology. [Link]

  • Aldehyde Disposal Information . Aldex. [Link]

  • 2-((4-Methoxyphenyl)methoxy)acetaldehyde Hazard Data . PubChem, National Institutes of Health. [Link]

  • Aldex® - Aldehyde Disposal Made Easy . Aldex. [Link]

  • Safety Data Sheet for Ethyl p-Methoxycinnamate . MarkHerb. [Link]

  • This compound Compound Summary . PubChemLite. [Link]

  • 4-Methoxyphenylacetaldehyde Hazard Data . PubChem, National Institutes of Health. [Link]

  • 2-(2-Methoxyphenyl)acetaldehyde Hazard Data . PubChem, National Institutes of Health. [Link]

  • Human health tier II assessment for a related compound . National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]

  • Environmental Aldehyde Sources and the Health Implications of Exposure . National Institutes of Health (NIH). [Link]

  • Sequestration and Elimination of Toxic Aldehydes . PubMed, National Institutes of Health. [Link]

  • Partial List of Chemical Incompatibilities . University of Nevada, Reno. [Link]

  • Table of Incompatible Chemicals . University of Maryland, Environmental Safety, Sustainability and Risk. [Link]

  • Update of Human Health Ambient Water Quality Criteria: 2,4-Dimethylphenol . U.S. Environmental Protection Agency (EPA). [Link]

Sources

Navigating the Synthesis of 2-(4-Methoxyphenyl)-2-oxoacetaldehyde: A Guide to Essential Personal Protective Equipment and Safe Handling

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the synthesis of novel compounds is a daily reality. Among these, aromatic alpha-ketoaldehydes like 2-(4-Methoxyphenyl)-2-oxoacetaldehyde represent a class of versatile intermediates. However, their utility is matched by a reactivity that demands meticulous safety protocols. This guide provides an in-depth, experience-driven approach to the safe handling of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard: More Than Just an Aldehyde

This compound is not a benign reagent. Its hazard profile, as outlined in safety data sheets, indicates that it is harmful if swallowed, causes significant skin irritation, and poses a serious risk of eye irritation.[1][2][3] Furthermore, like many aldehydes, it may cause respiratory irritation upon inhalation.[2][3][4] The underlying reason for this reactivity lies in the electrophilic nature of the aldehyde functional group, which can readily react with biological nucleophiles, such as amino acids in proteins, leading to cellular damage.[4]

Core Principles of Protection: A Multi-Layered Defense

A robust safety plan is not about a single piece of equipment but a holistic system of controls. This includes engineering controls, administrative controls, and, as the last line of defense, Personal Protective Equipment (PPE). Before any handling of this compound, a thorough risk assessment is mandatory.[5][6]

Engineering Controls: Your First Line of Defense

The primary method to control exposure to hazardous vapors and dust is through adequate ventilation.

  • Fume Hoods: All weighing, handling, and reactions involving this compound must be conducted within a certified and properly functioning chemical fume hood.[5][7][8] This engineering control is critical for preventing the inhalation of its vapors and any airborne dust particles.

Personal Protective Equipment (PPE): Your Personal Barrier

When engineering controls are in place, PPE provides the essential final barrier against accidental exposure. The selection of PPE should be deliberate and based on the specific hazards of the chemical.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Butyl Rubber GlovesAldehydes can be particularly aggressive towards certain glove materials. Butyl rubber and nitrile are recommended for their high resistance to aldehyde solutions.[4] Latex or polyvinyl chloride gloves are not suitable and should be avoided.[4] Double gloving is a recommended practice for added protection during transfers and handling.[9]
Eye and Face Protection Splash-proof Goggles and a Full-Face ShieldThe risk of serious eye irritation necessitates robust protection.[2][3] Standard safety glasses are insufficient. Splash-proof goggles that form a seal around the eyes are the minimum requirement.[9] A full-face shield must be worn over the goggles to protect the entire face from splashes, especially during transfers of the material or when working with larger quantities.[4][9][10]
Protective Clothing Chemical-Resistant Lab CoatA long-sleeved, buttoned lab coat made of a chemical-resistant material should be worn to protect the skin and personal clothing from contamination.[10][11]
Respiratory Protection NIOSH-approved Respirator (if necessary)While working in a fume hood should prevent the need for respiratory protection, a NIOSH-approved air-purifying respirator with organic vapor cartridges should be available for emergency situations, such as a significant spill outside of the containment of a fume hood.[4][12]

Operational Plan: A Step-by-Step Guide to Safe Handling

1. Preparation and Pre-Handling Check:

  • Information is Key: Before starting, thoroughly review the Safety Data Sheet (SDS) for this compound.[5]

  • Fume Hood Verification: Ensure the fume hood is operational and the airflow is within the acceptable range.

  • Gather Materials: Have all necessary equipment, including reaction vessels, solvents, and quenching agents, inside the fume hood before introducing the aldehyde.

  • Don PPE: Put on all required PPE as outlined in the table above.

2. Handling and In-Lab Transport:

  • Weighing: If the compound is a solid, weigh it directly in the fume hood. Use a disposable weighing boat to minimize contamination.

  • Transfers: When transferring the compound, do so slowly and carefully to avoid creating dust or splashes.

  • Compatibility: Be aware of incompatible materials. Aldehydes can react vigorously with oxidizing agents, strong bases, and reducing agents.[4]

3. Emergency Procedures: Planning for the Unexpected

  • Spill Response:

    • Small Spills (in fume hood): Absorb the spill with a chemical absorbent material (e.g., vermiculite or sand). Place the contaminated absorbent in a sealed, labeled container for hazardous waste disposal.

    • Large Spills: Evacuate the immediate area and alert your laboratory supervisor and safety officer. If safe to do so, contain the spill to prevent it from spreading.

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[2][4]

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][4] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]

Disposal Plan: Responsible Stewardship

All waste containing this compound, including empty containers, contaminated gloves, and absorbent materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a clearly labeled, sealed, and chemically compatible container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal: Follow your institution's specific guidelines for the disposal of hazardous chemical waste.[2][7] Do not pour any amount of this chemical down the drain.

Visualizing the Workflow for Safe Handling

The following diagram outlines the critical steps and decision points for the safe handling of this compound.

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure & Disposal cluster_emergency Emergency Response Prep Review SDS & Risk Assessment Gather Gather Materials in Fume Hood Prep->Gather DonPPE Don Appropriate PPE Gather->DonPPE Weigh Weigh Compound in Fume Hood DonPPE->Weigh Proceed to Handling Transfer Transfer to Reaction Vessel Weigh->Transfer React Perform Reaction Transfer->React Exposure Personnel Exposure Transfer->Exposure Quench Quench Reaction (if applicable) React->Quench Reaction Complete Spill Spill Occurs React->Spill Clean Decontaminate Glassware Quench->Clean Waste Dispose of Hazardous Waste Clean->Waste SpillResponse Follow Spill Protocol Spill->SpillResponse ExposureResponse Follow First Aid Protocol Exposure->ExposureResponse

Caption: A flowchart illustrating the key stages of safely handling this compound.

By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their synthetic endeavors, fostering a culture of safety and scientific excellence.

References

  • What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? | Homework.Study.com. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]

  • Safety Data Sheet. (2025, August 26). Renfert. Retrieved from [Link]

  • 2-((4-Methoxyphenyl)methoxy)acetaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • SAFETY DATA SHEET. (n.d.). MarkHerb. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, University of Nevada, Reno. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). The University of Tennessee, Knoxville. Retrieved from [Link]

  • Safe Laboratory Practices in Chemistry. (2015, October 29). Harvey Mudd College Department of Chemistry. Retrieved from [Link]

  • How to Safely Handle Reactive Chemicals. (2024, August 7). The Chemistry Blog. Retrieved from [Link]

  • Essential Chemical PPE. (2023, September 8). Trimaco. Retrieved from [Link]

  • Acetaldehyde. (n.d.). National Research Council. Retrieved from [Link]

  • Best Practices for Avoiding Incidents With Reactive Chemicals. (2013, September 18). American Laboratory. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.